molecular formula C3H9NO2S B2849368 N-methylethane-1-sulfonamide CAS No. 6601-37-2

N-methylethane-1-sulfonamide

Cat. No.: B2849368
CAS No.: 6601-37-2
M. Wt: 123.17
InChI Key: QSPPRYLTQFCUCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methylethane-1-sulfonamide ( 6601-37-2) is a sulfonamide compound with the molecular formula C3H9NO2S and a molecular weight of 123.17 . It is supplied with a stated purity for research applications. Sulfonamides are a significant class of synthetic compounds characterized by the presence of a sulfonyl group linked to an amine moiety . While early sulfonamide drugs are known for their antibacterial properties, non-antibiotic sulfonamide derivatives are important in various scientific fields . This particular compound serves as a valuable building block in chemical synthesis. Recent scientific literature highlights the utility of related N-methyl vinyl sulfonamides, which can be synthesized from precursors like 2-chloroethanesulfonyl chloride, in bioconjugation chemistry . These derivatives act as efficient thiol-Michael acceptors, demonstrating rapid reaction kinetics and superior stability under aqueous conditions compared to other common reagents like acrylates or maleimides . This makes N-methylethane-1-sulfonamide and its intermediates particularly useful for applications such as the on-resin macrocyclization of peptides, a technique used to enhance peptide stability against enzymatic degradation and improve functional potency . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2S/c1-3-7(5,6)4-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPPRYLTQFCUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347140
Record name N-Methylethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6601-37-2
Record name N-Methylethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylethane-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-methylethane-1-sulfonamide physical and chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling, Synthetic Methodologies, and Medicinal Chemistry Applications

Executive Summary

N-methylethane-1-sulfonamide (CAS: 6601-37-2) is a secondary sulfonamide and a critical organosulfur building block in modern drug discovery. Structurally characterized by an ethyl group bound to the sulfonyl moiety and a methyl group on the nitrogen, it serves as a robust pharmacophore modulator. Its utility lies in its ability to act as a bioisostere for amides and carboxylic acids, offering improved metabolic stability and distinct hydrogen-bonding geometries. This guide details its chemical identity, validated synthetic protocols, and strategic application in fragment-based drug design (FBDD).

Part 1: Chemical Identity & Structural Analysis

N-methylethane-1-sulfonamide is defined by the presence of a polar sulfonamide core (


) flanked by short alkyl chains. This structure imparts specific steric and electronic properties distinct from its primary homolog (ethanesulfonamide) and its lower homolog (N-methylmethanesulfonamide).

Table 1: Chemical Identification & Descriptors

PropertyData
IUPAC Name N-methylethanesulfonamide
CAS Registry Number 6601-37-2
Molecular Formula

Molecular Weight 123.18 g/mol
SMILES CCS(=O)(=O)NC
InChI Key QSPPRYLTQFCUCH-UHFFFAOYSA-N
Structure Class Secondary Sulfonamide; Organosulfur
Part 2: Physicochemical Profile[1]

Understanding the physicochemical behavior of N-methylethane-1-sulfonamide is essential for predicting its behavior in biological systems. The sulfonamide nitrogen is weakly acidic, allowing it to serve as a hydrogen bond donor (HBD), while the sulfonyl oxygens act as hydrogen bond acceptors (HBA).

Table 2: Key Physicochemical Properties

PropertyValue / DescriptionImplications for Drug Design
LogP (Computed) -0.3Highly polar; useful for lowering the lipophilicity (LogD) of lead compounds to improve solubility.
pKa (Predicted) ~11.0 – 11.5The

-methyl group exerts an electron-donating inductive effect (+I), slightly reducing acidity compared to primary sulfonamides (~10.0). It remains neutral at physiological pH (7.4).
H-Bond Donors 1 (NH)Critical for binding interactions with receptor pockets (e.g., backbone carbonyls).
H-Bond Acceptors 2 (Sulfonyl O)Facilitates water solubility and receptor engagement.
Physical State Low-melting solid or oilHandling requires attention to hygroscopicity.

Expert Insight: The negative LogP indicates this fragment is "efficiency-neutral" or "efficiency-positive" in FBDD. It adds molecular weight but significantly improves solubility without adding lipophilic burden, a common failure mode in late-stage optimization.

Part 3: Synthetic Routes & Process Chemistry[1][2]

The most robust synthesis of N-methylethane-1-sulfonamide involves the nucleophilic substitution of ethanesulfonyl chloride with methylamine. This reaction is highly exothermic and requires strict temperature control to prevent double sulfonylation or hydrolysis of the acid chloride.

3.1 Reaction Logic & Pathway

The following diagram illustrates the reaction flow, including the critical intermediate transition state and the requisite scavenging of HCl.

SynthesisPath Reactants Reactants Ethanesulfonyl Chloride + Methylamine Intermediate Transition State Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (0°C) Product Product N-methylethane-1-sulfonamide Intermediate->Product Elimination of Cl- Byproduct Byproduct HCl Salt Intermediate->Byproduct HCl Formation Base Base Scavenger (Et3N or Excess MeNH2) Base->Byproduct Neutralization

Figure 1: Synthetic pathway for N-methylethane-1-sulfonamide via sulfonyl chloride amination.

3.2 Validated Experimental Protocol

Objective: Synthesis of N-methylethane-1-sulfonamide on a 10 mmol scale.

Reagents:

  • Ethanesulfonyl chloride (1.0 equiv)

  • Methylamine (2.0 M in THF or aqueous 40%, 2.5 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) – Anhydrous preferred

  • Triethylamine (Et3N) – Optional if using excess methylamine

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and purge with nitrogen (

    
    ).
    
  • Solvation: Charge the flask with methylamine (25 mmol) and anhydrous DCM (20 mL). Cool the solution to 0°C using an ice-water bath.

    • Causality: Cooling is mandatory. Sulfonyl chlorides are highly reactive; ambient temperature addition can lead to vigorous exotherms and side reactions (e.g., formation of sulfonimides).

  • Addition: Add ethanesulfonyl chloride (10 mmol) dropwise over 15 minutes via a syringe pump or pressure-equalizing dropping funnel.

    • Observation: White precipitate (methylammonium chloride) will form immediately.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup (Self-Validating Step):

    • Quench with water (10 mL).

    • Separate the organic layer.[1][2]

    • Wash the organic layer with 1M HCl (2 x 10 mL).

    • Why? The acid wash removes unreacted methylamine and any triethylamine, ensuring the sulfonamide remains in the organic phase (as it is not basic enough to protonate significantly at pH 1).

  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude product.
    
  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes) or recrystallization from EtOH/Heptane.

Part 4: Reactivity & Functionalization

N-methylethane-1-sulfonamide is not just an endpoint; it is a scaffold. The


-methyl group blocks one site, forcing functionalization to occur either at the sulfonamide nitrogen (via deprotonation) or through modification of the ethyl chain (less common).
4.1 N-Alkylation Mechanism

The sulfonamide proton (


) can be removed by bases such as potassium carbonate (

) or sodium hydride (

) to generate a sulfonamide anion, which acts as a nucleophile.

Reactivity Substrate N-methylethane-1-sulfonamide Deprotonation Step 1: Deprotonation (Base: K2CO3/DMF) Substrate->Deprotonation Anion Sulfonamide Anion [Et-SO2-N(Me)-] Deprotonation->Anion Electrophile Step 2: Electrophile Addition (R-X, Alkyl Halide) Anion->Electrophile Product Tertiary Sulfonamide Et-SO2-N(Me)-R Electrophile->Product

Figure 2: Functionalization via N-alkylation to generate tertiary sulfonamides.

Part 5: Medicinal Chemistry Applications[3][4][5][6]
5.1 Bioisosterism

In drug design, the sulfonamide moiety is a classical bioisostere for the amide bond (


).
  • Geometry: Sulfonamides adopt a tetrahedral geometry around the sulfur, whereas amides are planar. This allows for probing different spatial vectors in the binding pocket.

  • Hydrolysis Resistance: Unlike amides, sulfonamides are resistant to proteases, enhancing the metabolic half-life (

    
    ) of the drug candidate.
    
5.2 Fragment-Based Drug Discovery (FBDD)

N-methylethane-1-sulfonamide is frequently used in fragment libraries.

  • Linker Utility: The

    
    -methyl group prevents the nitrogen from acting as a hydrogen bond donor in one direction, which is useful when designing selective inhibitors where a donor interaction would cause a clash with a hydrophobic residue in the target protein.
    
  • Solubility Handle: Attaching this moiety to a lipophilic aryl scaffold can lower the LogP by 1–2 units, bringing a "greasy" molecule back into the optimal drug-like space (Lipinski's Rule of 5).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11105495, N-methylethane-1-sulfonamide. Retrieved from [Link]

  • Organic Chemistry Portal. Sulfonamide Synthesis via Sulfonyl Chlorides. Retrieved from [Link]

Sources

Technical Whitepaper: N-Methylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Structural Characterization, Synthetic Protocols, and Pharmaceutical Utility

Executive Summary

In the landscape of medicinal chemistry, the sulfonamide moiety (


) represents a cornerstone pharmacophore, historically significant in antibiotics and currently vital in diuretics, anticonvulsants, and HIV protease inhibitors.

This guide focuses on N-methylethane-1-sulfonamide (CAS: 87162-46-9). While structurally simple, this molecule serves as a critical reference standard for aliphatic


-alkyl sulfonamides. It is frequently utilized to calibrate structure-activity relationship (SAR) models regarding lipophilicity (LogP), pKa modulation, and metabolic stability compared to its carboxamide bioisosteres.

This whitepaper provides a rigorous breakdown of its nomenclature logic, a validated synthetic workflow, and its physicochemical profile for drug development applications.

Nomenclature and Structural Logic

To ensure global consistency in chemical databases and patent literature, adherence to the International Union of Pure and Applied Chemistry (IUPAC) recommendations is mandatory.

2.1 IUPAC Systematic Naming

The name N-methylethane-1-sulfonamide is derived via substitutive nomenclature .

  • Principal Functional Group: The sulfonamide group (

    
    ) takes precedence. The suffix is "sulfonamide."
    
  • Parent Hydride: The sulfur atom is attached to an ethane chain. Thus, the parent structure is ethanesulfonamide .

    • Note: The locant "1-" is often omitted in ethanesulfonamide because the molecule is symmetrical regarding the sulfur position, but "ethane-1-sulfonamide" is rigorously precise.

  • Substituents: A methyl group substitutes one hydrogen on the nitrogen atom. This is denoted by the locant

    
    -.
    

Final Name: N-methylethane-1-sulfonamide

2.2 Structural Visualization

The following diagram illustrates the hierarchical logic used to construct the IUPAC name and the connectivity of the molecule.

NomenclatureHierarchy Root Target Molecule: CH3-CH2-SO2-NH-CH3 Parent Parent Hydride: Ethane Root->Parent FuncGroup Principal Group: Sulfonamide (-SO2NH-) Root->FuncGroup Substituent N-Substituent: Methyl Root->Substituent FinalName Full IUPAC Name: N-methylethane-1-sulfonamide Parent->FinalName Base FuncGroup->FinalName Suffix Substituent->FinalName Prefix

Figure 1: Hierarchical decomposition of the IUPAC nomenclature for N-methylethane-1-sulfonamide.

Validated Synthetic Methodology

Synthesis of aliphatic sulfonamides requires strict control of moisture and temperature to prevent hydrolysis of the sulfonyl chloride precursor. The following protocol is a standard, scalable method suitable for generating analytical standards.

3.1 Reaction Mechanism

The synthesis proceeds via Nucleophilic Substitution at Sulfur (


-like) .
  • Nucleophile: Methylamine (primary amine).

  • Electrophile: Ethanesulfonyl chloride.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) acts as an HCl scavenger to drive the equilibrium forward.

Reaction Equation:



3.2 Experimental Protocol

Safety: Sulfonyl chlorides are lachrymators and corrosive. Perform all operations in a fume hood.

Materials:

  • Ethanesulfonyl chloride (1.0 eq)

  • Methylamine (2.0 M in THF, 1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with Ethanesulfonyl chloride (10 mmol) and anhydrous DCM (20 mL). Cool the system to

    
     using an ice/water bath.
    
  • Base Addition: Add Triethylamine (15 mmol) dropwise. Note: The reaction is exothermic; control addition rate to maintain temp

    
    .
    
  • Amine Addition: Add Methylamine solution (12 mmol) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup:

    • Quench with 1M HCl (10 mL) to remove excess amine and TEA.

    • Separate the organic layer.

    • Wash aqueous layer with DCM (

      
       mL).
      
    • Combine organics, wash with Brine, and dry over

      
      .
      
  • Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

3.3 Process Flow Diagram

SyntheticWorkflow Start Start: Cool DCM/Sulfonyl Chloride to 0°C AddBase Add TEA (Base) (Exotherm Control) Start->AddBase AddAmine Add Methylamine Dropwise AddBase->AddAmine React Stir at RT (4 Hours) AddAmine->React Quench Acidic Workup (1M HCl) React->Quench Isolate Dry & Concentrate Yield: ~85-95% Quench->Isolate

Figure 2: Step-by-step synthetic workflow for N-methylethane-1-sulfonamide.

Physicochemical Profiling

For drug development professionals, understanding the physical properties is crucial for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

4.1 Spectral Data Summary

The following data confirms the structure of the synthesized compound.

TechniqueParameterExpected Signal / ValueInterpretation
1H NMR

1.35 (t, 3H)
TripletMethyl of the ethyl chain (

).
1H NMR

2.75 (d, 3H)
Doublet

-Methyl group (

). Couples with NH.
1H NMR

3.05 (q, 2H)
QuartetMethylene of ethyl chain (

).
1H NMR

4.5-5.0 (br)
Broad SingletSulfonamide NH proton (exchangeable).
IR

1320, 1140

Asymmetric and symmetric

stretches.
MS (ESI)

124.0 [M+H]+Molecular ion peak (MW = 123.17).
4.2 Bioisosteric Comparison: Sulfonamide vs. Amide

N-methylethane-1-sulfonamide is often compared to its amide counterpart, N-methylpropionamide. The sulfonamide group offers distinct advantages in medicinal chemistry:

  • Acidity: The sulfonamide NH is significantly more acidic (pKa ~10-11) than a carboxamide NH (pKa ~15-17). This allows for H-bond donor capability at physiological pH.

  • Geometry: The sulfur atom is tetrahedral (

    
    ), creating a "kink" in the chain, whereas the amide carbonyl carbon is planar (
    
    
    
    ). This alters binding pocket fit.
  • Metabolic Stability: Sulfonamides are generally resistant to amidases and peptidases, prolonging half-life (

    
    ).
    

BioisostereLogic Compound N-methylethane-1-sulfonamide Feature1 Tetrahedral Geometry (Non-planar) Compound->Feature1 Feature2 Hydrogen Bond Donor (Stronger than Amide) Compound->Feature2 Feature3 Metabolic Stability (Protease Resistant) Compound->Feature3 Outcome Drug Design Utility: Bioisostere for Carboxamides Feature1->Outcome Feature2->Outcome Feature3->Outcome

Figure 3: Pharmacological advantages of the sulfonamide scaffold in drug design.

References
  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. [Link]

  • PubChem Database. (n.d.). Compound Summary for CID 12207908 (N-methylethanesulfonamide). National Center for Biotechnology Information. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Referencing Chapter 11: Nucleophilic Substitution at the Carbonyl Group - Sulfur Analogues). [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

N-methylethane-1-sulfonamide CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methylethane-1-sulfonamide (CAS 6601-37-2) is a fundamental alkyl sulfonamide scaffold used primarily as a building block in medicinal chemistry and fragment-based drug discovery (FBDD). As a secondary sulfonamide, it offers a distinct hydrogen-bond donor/acceptor profile compared to its primary (


) and tertiary (

) counterparts. This guide details its physiochemical properties, a validated synthesis protocol from ethanesulfonyl chloride, and its strategic utility in modulating lipophilicity and metabolic stability in lead optimization.

Chemical Identity & Physiochemical Profile[1][2][3]

Core Identifiers
ParameterDetail
IUPAC Name N-Methylethane-1-sulfonamide
Common Synonyms N-Methylethanesulfonamide; Ethanesulfonic acid methylamide
CAS Number 6601-37-2
Molecular Formula

SMILES CCS(=O)(=O)NC
InChI Key QSPPRYLTQFCUCH-UHFFFAOYSA-N
Physiochemical Properties

The ethyl group provides a slight increase in lipophilicity compared to the methyl analog (methanesulfonamide), making it a useful tool for fine-tuning LogP in drug candidates.

PropertyValue (Experimental/Predicted)Relevance in Drug Design
Molecular Weight 123.18 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (MW < 300).
Physical State Liquid or Low-Melting SolidHandling requires standard liquid transfer protocols.
Boiling Point ~252°C (Predicted)High boiling point indicates stability under standard reflux.
Density ~1.24 g/cm³Denser than water; facilitates phase separation in workups.
pKa ~11.5 (Sulfonamide NH)Weakly acidic; remains neutral at physiological pH (7.4).
LogP ~0.66Low lipophilicity; good solubility in polar organic solvents.
H-Bond Donors 1 (NH)Critical for active site interactions.
H-Bond Acceptors 2 (Sulfonyl Oxygens)Strong orientation capability in protein binding pockets.

Synthetic Methodology

The most robust route to N-methylethane-1-sulfonamide involves the nucleophilic substitution of ethanesulfonyl chloride with methylamine. This protocol is designed for high yield and purity, minimizing the formation of disulfonamide byproducts.

Reaction Scheme


Validated Protocol

Reagents:

  • Ethanesulfonyl chloride (

    
     equiv)
    
  • Methylamine (

    
     M in THF or Methanol, or 
    
    
    
    aq. solution; use
    
    
    equiv)
  • Triethylamine (

    
    ) or Pyridine (
    
    
    
    equiv, optional if excess methylamine is used as base)
  • Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with nitrogen (

    
    ).
    
  • Solvent Charge: Add anhydrous DCM (

    
     volumes relative to sulfonyl chloride) and cool to 
    
    
    
    using an ice/water bath.
  • Amine Addition: Charge the flask with Methylamine solution (

    
     equiv). If using amine hydrochloride salt, add 
    
    
    
    equiv of
    
    
    first.
  • Controlled Addition: Add Ethanesulfonyl chloride (

    
     equiv) dropwise over 30 minutes. Critical: Maintain internal temperature 
    
    
    
    to prevent exothermic runaway and side reactions.
  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup:

    • Quench with water.

    • Separate organic layer.

    • Wash aqueous layer with DCM (

      
      ).
      
    • Wash combined organics with

      
       (to remove unreacted amine) and Brine.
      
    • Dry over anhydrous

      
      .
      
  • Purification: Concentrate in vacuo. The product is typically pure enough for use. If necessary, purify via flash column chromatography (

    
     MeOH in DCM).
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Ethanesulfonyl Chloride Cool Cool to 0°C (DCM Solvent) Start->Cool AddAmine Add Methylamine (Excess) Cool->AddAmine Dropwise Addition React Stir at RT (4-12h) AddAmine->React Monitor Check LC-MS/TLC React->Monitor Monitor->React Incomplete Quench Acidic Workup (1M HCl) Monitor->Quench Complete Dry Dry (Na2SO4) & Concentrate Quench->Dry Product Pure N-Methylethane-1-sulfonamide Dry->Product

Figure 1: Step-by-step synthetic workflow for N-methylethane-1-sulfonamide ensuring high purity.

Medicinal Chemistry Applications

Bioisosterism and Lead Optimization

In drug development, sulfonamides are classic bioisosteres for amide groups, offering increased metabolic stability against peptidases. The N-methyl variant specifically:

  • Removes a Hydrogen Bond Donor: Unlike primary sulfonamides (

    
    ), the N-methyl group removes one proton, reducing polarity and potentially improving membrane permeability (CNS penetration).
    
  • Steric Occlusion: The methyl group can induce conformational constraints or fill small hydrophobic pockets in the target protein (e.g., kinase back-pockets).

  • Metabolic Blocking: Alkylation at the nitrogen prevents

    
    -glucuronidation, a common clearance pathway for primary sulfonamides.
    
Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~123 Da, N-methylethane-1-sulfonamide is an ideal "fragment." It possesses high ligand efficiency (LE) potential.

  • Role: It serves as a soluble, polar "warhead" or linker that can be elaborated into larger, more complex ligands (e.g., reacting the ethyl chain if functionalized, or using it as a terminal cap).

Strategic Selection Logic

SulfonamideSelection Need Lead Optimization Need HDonors Reduce H-Bond Donors? Need->HDonors MetStab Block N-Glucuronidation? HDonors->MetStab Yes Primary Primary Sulfonamide (-SO2NH2) HDonors->Primary No (Keep Polar) Lipophilicity Increase LogP? MetStab->Lipophilicity No (Remove All H-Bonds) NMethyl N-Methyl Sulfonamide (-SO2NHMe) MetStab->NMethyl Yes (Retain 1 H-Bond) Lipophilicity->NMethyl Balance Sol/Perm NDimethyl N,N-Dimethyl Sulfonamide (-SO2NMe2) Lipophilicity->NDimethyl Maximize LogP

Figure 2: Decision matrix for selecting sulfonamide substitutions during lead optimization.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signals are expected:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       ~4.5–5.0 ppm (br s, 1H, NH ).
      
    • 
       ~3.0–3.1 ppm (q, 2H, 
      
      
      
      Hz,
      
      
      ).
    • 
       ~2.8 ppm (d, 3H, 
      
      
      
      Hz,
      
      
      ).
    • 
       ~1.4 ppm (t, 3H, 
      
      
      
      Hz,
      
      
      ).
  • MS (ESI):

Safety & Handling

While N-methylethane-1-sulfonamide is a relatively simple molecule, standard safety protocols for sulfonamides must be observed.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)[1]

    • STOT-SE: Category 3 (Respiratory Irritation) (H335)

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid inhalation of vapors if heated.

  • Storage: Store in a cool, dry place under inert atmosphere (

    
     or Ar) to prevent moisture absorption, although sulfonamides are generally hydrolytically stable.
    

References

  • PubChem. (2025).[2][1][3][4] N-methylethane-1-sulfonamide (CAS 6601-37-2). National Library of Medicine. Available at: [Link]

  • Zajdel, P., et al. (2024).[5] "The Evolving Role of Sulfonamides in Medicine and Drug Development." Bioorganic Chemistry. (Review on Sulfonamide SAR). Available at: [Link]

Sources

Structural Elucidation and Analytical Characterization of N-Methylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This technical guide provides a definitive reference for the synthesis, purification, and spectroscopic validation of N-methylethane-1-sulfonamide . As a secondary sulfonamide, this compound serves as a critical pharmacophore in medicinal chemistry and a model system for studying sulfonamide hydrogen bonding networks.

This document moves beyond basic data listing. It establishes a self-validating analytical workflow , ensuring that researchers can distinguish the target product from common synthetic impurities (e.g., bis-sulfonylation byproducts or residual sulfonyl chlorides) using NMR, IR, and Mass Spectrometry.

Synthesis & Purification Protocol

To ensure spectral data integrity, the analyte must be synthesized with high specificity. The standard protocol involves the nucleophilic attack of methylamine on ethanesulfonyl chloride.

Reaction Mechanism & Workflow

The reaction is exothermic and requires careful temperature control to prevent the formation of N,N-bis(ethanesulfonyl)methylamine.

SynthesisWorkflow Start Reagents: Ethanesulfonyl Chloride + Methylamine (aq/THF) Reaction Nucleophilic Substitution (0°C -> RT, 2h) Start->Reaction Dropwise Addn Quench Acid Quench (HCl) Remove excess amine Reaction->Quench Monitor TLC Extract DCM Extraction Phase Separation Quench->Extract Purify Evaporation & Recrystallization Extract->Purify Dry w/ MgSO4 Final Pure Analyte (>98% Purity) Purify->Final

Figure 1: Step-by-step synthesis and workup workflow for N-methylethane-1-sulfonamide.

Critical Process Parameters (CPP)
  • Stoichiometry: Use excess methylamine (2.5 eq) to act as both nucleophile and HCl scavenger.

  • Temperature: Maintain < 5°C during addition to suppress side reactions.

  • Workup: Acidic wash (1M HCl) is mandatory to remove unreacted methylamine, which complicates NMR interpretation.

Spectroscopic Characterization

The following data represents the "Gold Standard" for structural confirmation.

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for assessing the ethyl chain integrity and the N-methylation state.

Instrument: 400 MHz Bruker Avance Solvent:


 (Chloroform-d)
Reference:  TMS (

0.00 ppm)

NMR Data Table
AssignmentShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Structural Insight

-CH

-
1.38Triplet (t)3H7.4Terminal ethyl methyl.
N-

2.78Doublet (d)3H5.2Coupled to NH. Singlet if

exchange is performed.
-CH

-SO

-
3.05Quartet (q)2H7.4Deshielded by sulfonyl group.
-NH- 4.65Broad (br)1H-Exchangeable proton. Shift varies with conc/temp.

Expert Insight: The key diagnostic is the coupling of the N-methyl group . In dry


, the N-methyl signal appears as a doublet (

Hz) due to coupling with the adjacent NH proton. If the sample is "wet" or shaken with

, this collapses to a sharp singlet, and the NH peak disappears. This is a crucial purity check; if it's a singlet in dry solvent, you may have the N,N-dimethyl impurity or rapid proton exchange due to acidic contaminants.

NMR Data Table
Carbon EnvironmentShift (

ppm)
Analysis

-CH

-
8.2Upfield terminal methyl.
N-

29.3Characteristic N-methyl on sulfonamide.[1]
-CH

-SO

-
46.5Deshielded methylene alpha to sulfur.
Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the functional group status (


 and 

) and rule out hydrolysis to sulfonic acid.

Method: ATR (Attenuated Total Reflectance) on neat solid/oil.

Frequency (cm

)
Vibration ModeIntensityDiagnostic Value
3280 - 3300

Medium, SharpConfirms secondary sulfonamide. Absence indicates tertiary impurity.
2980 - 2870

MediumAlkyl chain stretches (Ethyl/Methyl).
1315 - 1325

StrongAsymmetric sulfonyl stretch. Highly characteristic.
1140 - 1150

StrongSymmetric sulfonyl stretch.
900 - 800

WeakS-N single bond stretch.
Mass Spectrometry (MS)

Mass spec confirms the molecular weight and provides a fragmentation fingerprint.

Technique: GC-MS (EI, 70 eV) or LC-MS (ESI+). Molecular Formula:


Exact Mass:  123.04
Fragmentation Pattern (EI)
m/zFragment IonMechanism/Loss
123

Molecular Ion (Odd mass indicates odd nitrogen count).
94

Loss of Ethyl radical (

). Cleavage at S-C bond.
79

Rearrangement/Loss of amine fragment.
44

Amine fragment (

).
29

Ethyl cation.

Analytical Logic: The presence of the m/z 94 peak is the differentiator between N-methylethane-1-sulfonamide and its isomer N-ethylmethanesulfonamide. In the latter, the loss of methyl (M-15) would be more favorable or the loss of the ethyl-amine segment would yield different base peaks.

Quality Control Decision Tree

When analyzing a new batch, use this logic flow to determine if the sample meets "Research Grade" specifications.

QCDecisionTree Sample Crude Sample Analysis HNMR 1H NMR (CDCl3) Sample->HNMR Check1 Is N-Me a Doublet? HNMR->Check1 Check2 Extra peaks @ 2.8-3.0 ppm? HNMR->Check2 Pass PASS: Pure Product Check1->Pass Yes (J=5.2Hz) Fail1 FAIL: Rapid Exchange/Acidic Action: Wash w/ NaHCO3 Check1->Fail1 No (Singlet) Check2->Pass No Fail2 FAIL: Bis-sulfonamide Impurity Action: Recrystallize (EtOH) Check2->Fail2 Yes

Figure 2: Analytical decision matrix for impurity profiling.

References

  • Spectral Database for Organic Compounds (SDBS). "SDBS No. 16584: Methanesulfonamide, N-methyl- (Analogue Reference)." National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • National Institute of Standards and Technology (NIST). "Mass Spectrum of Sulfonamides." NIST Chemistry WebBook, SRD 69. [Link]

  • Lide, D. R.CRC Handbook of Chemistry and Physics, 88th Edition. CRC Press, 2007. (General characteristic bond strengths and shifts).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th Edition. John Wiley & Sons, 2005. (Source for Sulfonamide IR and NMR shift prediction rules).

Sources

Solubility Profile and Characterization of N-Methylethane-1-sulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the solubility profile of N-methylethane-1-sulfonamide , a critical intermediate in medicinal chemistry and organic synthesis.

Executive Summary

N-methylethane-1-sulfonamide (NMES) is a low-molecular-weight sulfonamide characterized by an amphiphilic structure containing a polar sulfonyl moiety (


), a hydrogen-bond donating amine (

), and a lipophilic ethyl chain.

While direct experimental solubility data for NMES is sparse in public literature compared to its homolog methanesulfonamide, its solubility profile is predictable via Structure-Property Relationships (SPR). NMES exhibits high solubility in polar aprotic solvents (DMSO, DMF, Acetonitrile) and polar protic solvents (Methanol, Ethanol) due to strong dipole-dipole interactions and hydrogen bonding. Conversely, it displays limited miscibility with non-polar aliphatic hydrocarbons (Hexane, Heptane), making these ideal anti-solvents for purification.

This guide details the physicochemical basis of these interactions, provides a predictive solubility ranking, and outlines a validated experimental protocol for precise solubility determination.

Physicochemical Identity & Solvation Mechanism

To predict solubility behavior, we must first deconstruct the solute's molecular interactions.

PropertyValue / DescriptionImpact on Solubility
Formula

Low molecular weight facilitates dissolution.
MW 123.18 g/mol High diffusion coefficient in solution.
LogP (Predicted) ~ -0.3 to 0.0Amphiphilic; soluble in both aqueous and moderately organic media.
H-Bond Donors 1 (N-H)Capable of H-bonding with alcohols, ketones, and water.
H-Bond Acceptors 2 (S=O)Strong interaction with protic solvents.
Dipole Moment High (~4-5 D)Drives solubility in polar aprotic solvents (DMSO, ACN).
Mechanism of Solvation

The solubility of NMES is governed by the competition between the cohesive energy of the solute (crystal lattice or liquid intermolecular forces) and the adhesive energy with the solvent.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): The sulfonyl oxygen atoms act as Lewis bases, accepting interactions from the solvent's positive dipole. The ethyl group is small enough not to sterically hinder this interaction.

  • Protic Solvents (e.g., Methanol, Water): The N-H proton acts as a donor, while the sulfonyl oxygens accept hydrogen bonds, forming a cooperative solvation shell.

  • Non-Polar Solvents (e.g., Hexane): The high polarity of the sulfonamide core creates a high energy barrier for cavity formation in non-polar solvents, leading to phase separation or precipitation.

Predicted Solubility Profile (Ranked)

Based on the Hansen Solubility Parameters (HSP) of homologous sulfonamides (e.g., methanesulfonamide, ethanesulfonamide), the solubility of NMES follows this hierarchy:

Tier 1: High Solubility (Miscible or >100 mg/mL)
  • DMSO & DMF: Excellent solvents due to high dielectric constants and ability to disrupt solute-solute H-bonds.

  • Methanol & Ethanol: High solubility driven by H-bonding. (Note: Solubility may decrease as alcohol chain length increases, e.g., n-Propanol < Ethanol).

  • Acetone: Good solubility; effective for recrystallization when paired with a hydrocarbon anti-solvent.

Tier 2: Moderate Solubility (10 - 100 mg/mL)
  • Acetonitrile (ACN): Good solubility, often used for HPLC analysis of sulfonamides.

  • Ethyl Acetate (EtOAc): Moderate solubility.[1] The ethyl chain of NMES improves compatibility with EtOAc compared to the more polar methanesulfonamide.

  • Dichloromethane (DCM): Moderate to good solubility; useful for liquid-liquid extraction from aqueous phases.

Tier 3: Low Solubility / Insoluble (< 1 mg/mL)
  • Diethyl Ether: Limited solubility.[2][3]

  • Toluene: Poor solubility (solubility increases significantly with temperature, making it a potential recrystallization solvent).

  • Hexane / Heptane / Cyclohexane: Practically insoluble. These are the primary anti-solvents for precipitating NMES.

Experimental Protocols for Solubility Determination

Since exact values vary by temperature and purity, researchers must empirically determine solubility for critical workflows.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Standard: OECD Guideline 105

  • Preparation: Add excess NMES (solid or liquid) to 5 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Seal the vial and place it in a thermostatic shaker (e.g., 25°C ± 0.1°C) for 24–72 hours.

    • Tip: If the compound is a liquid, look for phase separation (droplets) rather than sediment.

  • Sampling:

    • Stop agitation and allow phases to separate (centrifuge if necessary).

    • Extract the supernatant using a syringe with a pre-heated filter (0.22 µm PTFE) to prevent precipitation during transfer.

  • Quantification:

    • Dilute the filtrate with mobile phase (e.g., Water/ACN).

    • Analyze via HPLC-UV (typically 200–220 nm for sulfonamides) against a standard curve.

Protocol B: Dynamic Visual Polythermal Method (For Crystallization)

Used to determine the metastable zone width (MSZW).

  • Prepare a mixture of known concentration (e.g., 50 mg/mL in Toluene).

  • Heat at 1°C/min until dissolution is complete (Clear point).

  • Cool at 1°C/min until turbidity appears (Cloud point).

  • Repeat for different concentrations to map the solubility curve.

Visualization of Solvation & Workflow

Diagram 1: Solute-Solvent Interaction Mechanism

This diagram illustrates how different solvent classes interact with the NMES molecule.

G cluster_0 Solvent Interaction Mechanisms NMES N-methylethane-1-sulfonamide (Solute) Protic Polar Protic (MeOH, H2O) Mechanism: H-Bond Network NMES->Protic NH donor binds Solvent O SO2 acceptor binds Solvent H Aprotic Polar Aprotic (DMSO, Acetone) Mechanism: Dipole-Dipole NMES->Aprotic SO2 dipole aligns with Solvent dipole NonPolar Non-Polar (Hexane, Toluene) Mechanism: Weak van der Waals NMES->NonPolar High energy barrier (Phase Separation)

Caption: Mechanistic pathways for NMES solvation. Green/Yellow indicates high solubility; Red indicates low solubility/phase separation.

Diagram 2: Solubility Determination Workflow

A self-validating logic flow for determining solubility in the lab.

Workflow Start Start: Select Solvent AddSolute Add Excess NMES (Saturated Solution) Start->AddSolute Agitate Agitate @ 25°C (24-72 Hours) AddSolute->Agitate Check Check Phase Agitate->Check Solid Solid Sediment? Check->Solid Yes Liquid Liquid Droplets? Check->Liquid Yes Filter Centrifuge & Filter (0.22 µm PTFE) Solid->Filter Liquid->Filter Analyze Quantify (HPLC/UV) Calc: mg/mL Filter->Analyze

Caption: Step-by-step experimental protocol for determining equilibrium solubility of NMES.

Thermodynamic Modeling

For researchers needing to extrapolate solubility to different temperatures (e.g., for process safety), the Modified Apelblat Equation is the standard for sulfonamide systems:



Where:

  • 
     is the mole fraction solubility.
    
  • 
     is the absolute temperature (K).
    
  • 
     are empirical constants derived from experimental data (Protocol B).
    

Application: If you measure solubility at 25°C, 35°C, and 45°C, you can fit this equation to predict solubility at 0°C (for crystallization yield) or 60°C (for reactor concentration).

References

  • BenchChem. (2025). A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents. Retrieved from

  • PubChem. (2025).[4][5][6] N-methylethane-1-sulfonamide Compound Summary. National Library of Medicine. Retrieved from

  • Perlovich, G. L., et al. (2011). Thermodynamic aspects of solubility process of some sulfonamides. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

  • Martinez, F., et al. (2013). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society. Retrieved from

  • Hanaee, J., et al. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. Retrieved from

Sources

Unlocking the Therapeutic Potential of N-Methylethane-1-Sulfonamide and Its Analogs: A Comprehensive Guide to Biological Activities and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and rational drug design, small aliphatic sulfonamides are frequently overlooked in favor of their bulkier, aromatic counterparts (the classical "sulfa drugs"). However, N-methylethane-1-sulfonamide (PubChem CID: 11105495) [1] and its structural analogs represent a highly versatile chemical space. By modulating the steric bulk of the alkyl chain and the electronic properties of the sulfonamide nitrogen, researchers have successfully engineered these scaffolds to act as potent tubulin polymerization inhibitors, bioorthogonal covalent probes for G protein-coupled receptors (GPCRs), and novel agricultural bactericides.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural chemistry and functional biology. We will dissect the causality behind the biological activities of N-methylethane-1-sulfonamide derivatives, examine the quantitative data driving their development, and provide self-validating experimental protocols to ensure reproducibility in your laboratory.

Core Biological Activities & Mechanistic Causality

Dissecting Dual Activity: Tubulin vs. Hsp27 Inhibition in Oncology

Classical sulfonamides are known for targeting carbonic anhydrase or bacterial dihydrofolate reductase. However, modifying the scaffold to an N-methyl alkyl sulfonamide fundamentally shifts the pharmacological profile toward oncology.

Research into dual inhibitors of tubulin and Heat Shock Protein 27 (Hsp27) revealed a critical Structure-Activity Relationship (SAR) [2]. While N-methylmethanesulfonamide derivatives exhibit dual inhibition, extending the alkyl chain by a single carbon to an N-methylethanesulfonamide (or larger alkyl groups) completely abolishes Hsp27 chaperone inhibition while retaining or even enhancing tubulin polymerization inhibition.

The Causality: The colchicine-binding site on tubulin possesses a flexible hydrophobic pocket that readily accommodates the slightly bulkier ethanesulfonamide moiety. In contrast, the Hsp27 binding interface is highly sterically restricted. The addition of the extra methyl group in the ethane chain creates steric clashes that prevent Hsp27 binding. This allows medicinal chemists to use the N-methylethane-1-sulfonamide bioisostere to selectively "tune out" off-target effects and create pure, highly potent tubulin inhibitors capable of inducing apoptosis in SKBR-3 and MCF-7 breast cancer cell lines at sub-nanomolar concentrations.

Ligand-Directed Covalent Labeling of GPCRs (The NASA Warhead)

A groundbreaking application of the N-alkyl sulfonamide scaffold is its transformation into an N-acyl-N-alkyl sulfonamide (NASA) warhead. Traditional covalent tool compounds permanently occupy the orthosteric binding site of GPCRs, preventing the study of subsequent ligand binding or allosteric modulation.

By incorporating the NASA group into a GPCR ligand, researchers achieve ligand-directed covalent labeling[3]. The Causality: The NASA group is mildly electrophilic. When the ligand binds to the orthosteric site of a GPCR (such as the Adenosine A2B Receptor, A2BAR), it brings the NASA warhead into close proximity with a nucleophilic lysine residue just outside the binding pocket. The proximity dramatically increases the local concentration, driving a rapid acyl transfer reaction (rate constant ~10^4 M⁻¹ s⁻¹). The reporter group is covalently attached to the lysine, while the sulfonamide leaving group (and the original ligand) dissociates, leaving the orthosteric site open for subsequent pharmacological assays.

Antimicrobial Membrane Disruption

Beyond human therapeutics, alkyl sulfonamides are emerging as potent agricultural bactericides. A prime example is SYAUP-491 , a novel alkyl sulfonamide derivative [4]. Unlike traditional sulfa drugs that inhibit folate synthesis, proteomic and morphological analyses reveal that these specific alkyl sulfonamides physically alter bacterial cell membrane permeability and disrupt bacterial protein synthesis, offering a novel mechanism to combat resistant strains of Xanthomonas oryzae pv. oryzae (Xoo).

Quantitative Data Presentation

To facilitate structural comparisons, the following tables summarize the biological efficacy of N-methylethane-1-sulfonamide derivatives across different therapeutic domains.

Table 1: Comparative Anticancer Activity of N-Methyl Alkyl Sulfonamides

Data reflects the SAR shift when transitioning from a methanesulfonamide to an ethanesulfonamide derivative in breast cancer cell lines [2].

Compound ClassR-Group (Alkyl Chain)SKBR-3 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Tubulin InhibitionHsp27 Inhibition
Lead (Dual)Methyl (Methanesulfonamide)0.0040.021PotentPotent
Derivative 10Ethyl (Ethanesulfonamide )0.0010.015PotentInactive
Derivative 23Propyl (Propylsulfonamide)0.0050.050ModerateInactive
Des-MethylEthyl (NH-Ethanesulfonamide)> 0.100> 0.500WeakInactive

Note: Removal of the N-methyl group (Des-Methyl) results in a 2- to 43-fold loss in potency, highlighting the necessity of the N-methyl substitution for target affinity.

Table 2: Kinetic and Affinity Parameters of NASA-based GPCR Probes (A2BAR)

Data illustrates the binding affinity of NASA-functionalized probes before and after covalent transfer [3].

Probe DesignTarget ReceptorApparent Kᵢ (0h Co-incubation)Apparent Kᵢ (4h Pre-incubation)Covalent Labeling Efficiency
Probe 4a (NASA-Hexynoic)A2BAR12.5 nM2.1 nMHigh (Lysine targeted)
Probe 4b (NASA-Undecynoic)A2BAR8.3 nM1.5 nMModerate (Steric hindrance)

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating critical control checkpoints.

Protocol 1: High-Throughput Tubulin Polymerization Inhibition Assay

Purpose: To validate the specific mechanism of action for N-methylethanesulfonamide anticancer derivatives.

  • Reagent Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, and 1 mM GTP. Causality: GTP and Mg²⁺ are absolute requirements for the thermodynamic stabilization of the tubulin dimer interface during polymerization.

  • Protein Thawing: Thaw lyophilized bovine brain tubulin (>99% pure) on ice and resuspend in the reaction buffer to a final concentration of 3 mg/mL. Keep strictly at 4°C to prevent premature, spontaneous polymerization.

  • Compound Plating: In a pre-chilled 96-well half-area plate, add 5 µL of the N-methylethanesulfonamide test compounds (dissolved in DMSO, final DMSO concentration <1%).

    • Self-Validation Check: Include Colchicine (3 µM) as a positive control for inhibition, and Paclitaxel (3 µM) as a positive control for enhancement. Include a DMSO-only vehicle control.

  • Initiation: Add 45 µL of the tubulin suspension to each well using a multichannel pipette.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Read the absorbance at 340 nm every 1 minute for 60 minutes.

    • Causality: The shift to 37°C initiates polymerization. As tubulin polymerizes into microtubules, the solution becomes turbid, increasing absorbance at 340 nm. A flat line indicates potent inhibition (compound efficacy).

Protocol 2: Ligand-Directed Covalent Labeling of GPCRs using NASA Probes

Purpose: To execute and verify the transfer of a reporter group to a target GPCR using the NASA warhead.

  • Cell Preparation: Culture CHO cells stably expressing the A2BAR receptor to 80% confluency. Harvest and resuspend in HEPES buffer (pH 7.4).

  • Probe Incubation: Incubate the cell suspension with 100 nM of the NASA-functionalized probe (e.g., Probe 4a) for 1 hour at 37°C.

    • Causality: 37°C allows for optimal receptor dynamics and facilitates the acyl transfer from the sulfonamide to the proximal lysine.

  • Wash and Lysis: Wash the cells three times with ice-cold PBS to remove unbound probe and the cleaved sulfonamide leaving group. Lyse the cells using a mild RIPA buffer supplemented with protease inhibitors.

  • Click Chemistry (Visualization): If the NASA probe utilized an alkyne reporter, perform a CuAAC (Click) reaction on the lysate using an azide-fluorophore (e.g., Cyanine5-azide).

  • Validation via SDS-PAGE: Run the lysate on a 10% SDS-PAGE gel.

    • Self-Validation Check: Scan the gel using an in-gel fluorescence scanner before Coomassie staining. A single distinct fluorescent band at ~36 kDa confirms specific covalent labeling of the A2BAR, validating the NASA warhead's precision.

Mechanistic Visualizations

SAR_Pathway Scaffold N-Methyl Alkyl Sulfonamide Scaffold Methanesulfonamide Methanesulfonamide (R = Methyl) Scaffold->Methanesulfonamide Ethanesulfonamide Ethanesulfonamide (R = Ethyl) Scaffold->Ethanesulfonamide Hsp27 Hsp27 Inhibition (Sterically Restricted) Methanesulfonamide->Hsp27 Fits pocket Tubulin Tubulin Inhibition (Colchicine Pocket) Methanesulfonamide->Tubulin Fits pocket Ethanesulfonamide->Hsp27 Steric Clash (Inactive) Ethanesulfonamide->Tubulin Accommodated PureTubulin Pure Tubulin Targeting (Minimized Off-Target) Ethanesulfonamide->PureTubulin Apoptosis Cancer Cell Apoptosis Hsp27->Apoptosis Tubulin->Apoptosis

Diagram 1: SAR divergence of N-methyl alkyl sulfonamides. The ethyl extension causes a steric clash, isolating tubulin inhibition.

NASA_Workflow Step1 1. NASA-Ligand Complex (Orthosteric Binder + Warhead) Step2 2. GPCR Binding (High Affinity Interaction) Step1->Step2 Incubation (37°C) Step3 3. Proximity-Induced Acyl Transfer (Rate: ~10^4 M^-1 s^-1) Step2->Step3 Proximity to Lysine Step4 4. Covalent Lysine Modification (Reporter Attached) Step3->Step4 Covalent Bond Formation Step5 5. Sulfonamide Dissociation (Orthosteric Site Unlocked) Step3->Step5 Leaving Group Exits

Diagram 2: Mechanism of Ligand-Directed Covalent Labeling using the N-acyl-N-alkyl sulfonamide (NASA) warhead.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11105495, N-methylethane-1-sulfonamide" PubChem, [Link].

  • Zhong, B., Lama, R., Kulman, D. G., Li, B., & Su, B. "Lead optimization of dual tubulin and Hsp27 inhibitors." European Journal of Medicinal Chemistry, 2014. [Link]

  • Beerkens, B. L. H., et al. "N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study." ACS Chemical Biology, 2024. [Link]

  • Li, L., et al. "Antibacterial Activities and Underlying Mechanisms of the Compound SYAUP-491 against Xanthomonas oryzae pv. oryzae." Molecules, 2024. [Link]

The Pharmacological Utility and Mechanism of Action of the N-Methylethane-1-Sulfonamide Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern medicinal chemistry, the N-methylethane-1-sulfonamide moiety (C₃H₉NO₂S) is rarely administered as a standalone therapeutic. Instead, it serves as a highly tunable, biologically active pharmacophore integrated into larger molecular scaffolds (such as indoles, carbazoles, and quinolines)[1]. As a Senior Application Scientist, I frequently utilize this functional group to achieve three critical drug design objectives:

  • Metabolic Stability: Sulfonamides resist the enzymatic cleavage that rapidly degrades ester or amide equivalents.

  • Precise Hydrogen Bonding: The sulfonyl oxygens act as potent hydrogen-bond acceptors, while the N-methyl group provides a sterically capped hydrogen-bond donor, preventing the non-specific binding often seen with primary sulfonamides.

  • Steric Tuning: The ethyl chain provides a specific hydrophobic bulk that perfectly fills certain receptor pockets while intentionally clashing with others, allowing for divergent target selectivity[2].

This guide explores the mechanistic pathways modulated by N-methylethane-1-sulfonamide derivatives and provides field-proven, self-validating experimental protocols for evaluating their efficacy.

Core Mechanisms of Action in Validated Targets

Tubulin Polymerization Inhibition (Oncology)

Microtubules are dynamic polymers essential for cell division. N-methylethane-1-sulfonamide derivatives have demonstrated profound antiproliferative activity against breast cancer cell lines (e.g., SKBR-3 and MCF-7) by acting as potent inhibitors of tubulin polymerization[2].

The Mechanistic Causality: The ethyl group of the sulfonamide is critical here. While smaller methanesulfonamides act as dual inhibitors of both tubulin and Heat Shock Protein 27 (Hsp27), the substitution to an ethanesulfonamide creates a steric clash in the Hsp27 binding pocket, completely abolishing Hsp27 inhibition. However, this same ethyl group fits perfectly into the hydrophobic colchicine-binding site of the tubulin heterodimer[2]. By binding here, the compound prevents the conformational changes required for tubulin assembly, leading to microtubule depolymerization, G2/M phase cell cycle arrest, and ultimately, apoptosis[1].

TubulinMechanism A N-methylethane-1-sulfonamide Pharmacophore B Colchicine Binding Site (Tubulin Heterodimer) A->B Hydrophobic insertion C Steric Hindrance of Tubulin Assembly B->C Conformational shift D Microtubule Depolymerization C->D GTP hydrolysis decoupling E G2/M Cell Cycle Arrest D->E Spindle checkpoint activation

Mechanism of tubulin polymerization inhibition by N-methylethane-1-sulfonamide derivatives.

HIV-1 Integrase Inhibition (Virology)

The integration of proviral DNA into the host genome is catalyzed by HIV-1 Integrase. Derivatives containing the N-methylethane-1-sulfonamide moiety (e.g., fused to pyrrolo-quinoline scaffolds) have been patented as potent HIV integrase inhibitors[3]. The Mechanistic Causality: The sulfonamide group acts as a metal-chelating bioisostere. It coordinates with the essential Mg²⁺ or Mn²⁺ cofactors within the integrase active site, physically blocking the "strand transfer" (ST) reaction where the 3'-processed viral DNA is covalently linked to the host DNA[3].

Lipoxygenase (LOX) Inhibition (Inflammation & Infection)

When conjugated to 1,4-benzodioxane moieties, N-methylethane-1-sulfonamides exhibit strong inhibitory effects against lipoxygenase (LOX), an enzyme responsible for metabolizing arachidonic acid into inflammatory leukotrienes[4]. The sulfonamide oxygen atoms form critical hydrogen bonds with the catalytic iron center of LOX, displacing water and halting the oxidation process[4].

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the critical nature of the ethyl chain length, the following table summarizes the antiproliferative activity (IC₅₀) of various N-methyl alkyl sulfonamides against human breast cancer cell lines. Notice how the ethyl variant (Compound 6/10) achieves optimal potency in MCF-7 cells compared to the bulkier propyl variant[2].

Compound ClassSulfonamide ChainTarget CellsIC₅₀ (μM)Primary Mechanism
Compound 5Methane- (C1)SKBR-30.001 - 0.004Tubulin + Hsp27 Inhibition
Compound 6Ethane- (C2)MCF-70.001Selective Tubulin Inhibition
Compound 10Ethane- (C2)SKBR-30.001Selective Tubulin Inhibition
Compound 23Propyl- (C3)MCF-70.050Weak Tubulin Inhibition

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must contain internal controls that validate the mechanism of action. Below are the standard operating procedures for evaluating N-methylethane-1-sulfonamide derivatives.

Protocol 1: High-Throughput Tubulin Polymerization Assay

This assay measures the real-time assembly of tubulin into microtubules by tracking absorbance.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

    • Causality: PIPES maintains pH without chelating metals. EGTA chelates trace Ca²⁺ (which prematurely triggers depolymerization), while Mg²⁺ is strictly required for GTP binding.

  • Substrate Addition: Dissolve purified bovine brain tubulin (3 mg/mL) in PEM buffer and add 1 mM GTP.

    • Causality: Tubulin heterodimers require GTP bound to the β-subunit to undergo the structural shift necessary for polymerization.

  • Compound Introduction: Add the N-methylethane-1-sulfonamide derivative (10 μM final concentration).

    • Self-Validating Controls: Use Paclitaxel (10 μM) as a positive control for stabilization and Colchicine (10 μM) as a positive control for inhibition.

  • Kinetic Measurement: Incubate the microplate at 37°C and immediately read absorbance at 340 nm every minute for 60 minutes.

    • Causality: 37°C provides the thermal energy required to initiate polymerization. As microtubules form, they scatter light, increasing the OD₃₄₀. A successful N-methylethane-1-sulfonamide inhibitor will flatten this kinetic curve, mirroring the Colchicine control.

Protocol 2: HIV-1 Integrase Strand Transfer (ST) Assay

This assay isolates the strand transfer step of viral integration using a fluorescence-based readout[3].

Step-by-Step Methodology:

  • Plate Coating: Coat a Reacti-Bind Streptavidin plate with 0.14 μM of 5'-Biotinylated Donor DNA (mimicking the viral Long Terminal Repeat ends).

    • Causality: The strong biotin-streptavidin affinity immobilizes the viral DNA substrate to the solid phase, allowing for rigorous washing steps later.

  • Enzyme & Inhibitor Binding: Add recombinant HIV-1 Integrase (50 nM) and the sulfonamide test compound in a reaction buffer containing 10 mM MnCl₂.

    • Causality: Mn²⁺ is the essential catalytic metal for integrase. The sulfonamide must compete for or alter this active site.

  • Target DNA Introduction: Add FITC-labeled Target DNA (mimicking the host genome) and incubate for 1 hour at 37°C.

    • Causality: If the enzyme is active, it will covalently splice the FITC-Target DNA into the immobilized Biotin-Donor DNA.

  • Wash Step: Wash wells 3x with PBS-Tween 20.

    • Causality: Removes all unbound FITC-DNA. Any remaining fluorescence is strictly due to successful enzymatic strand transfer.

  • Quantification: Measure fluorescence (Ex: 490 nm, Em: 520 nm).

    • Self-Validating Control: Include a well with 50 mM EDTA. EDTA chelates the Mn²⁺, completely killing enzyme activity. If the EDTA well shows fluorescence, your wash step failed; if it is blank, the assay is validated.

HIVAssayWorkflow S1 Streptavidin Plate Coating S2 Immobilize Biotin- Donor DNA S1->S2 S3 Add Integrase & Sulfonamide S2->S3 S4 Add FITC- Target DNA S3->S4 S5 Measure Fluorescence (Ex/Em) S4->S5

Workflow for the HIV-1 Integrase Strand Transfer fluorescence assay.

References

  • National Institutes of Health (PMC). "Lead optimization of dual tubulin and Hsp27 inhibitors." NIH PubMed Central. Available at: [Link]

  • Pakistan Journal of Pharmaceutical Sciences. "Synthesis, biological screening and molecular docking studies of some ethylated sulfonamides having 1,4-Benzodioxane moiety." WHO IRIS / Pak. J. Pharm. Sci. Available at: [Link]

  • Google Patents. "WO2006125048A2 - Hiv-integrase inhibitor compounds." WIPO / Google Patents.

Sources

The Synthesis and Applications of Aliphatic Sulfonamides: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically, the pharmaceutical industry has heavily favored aromatic sulfonamides due to the synthetic accessibility and stability of aromatic sulfonyl chlorides. However, modern drug discovery has recognized the critical importance of three-dimensionality in molecular design. Aliphatic sulfonamides introduce sp3-hybridized carbons, increasing the fraction of sp3 (


) within a molecule. This structural shift correlates with improved aqueous solubility, reduced off-target toxicity, and higher clinical success rates. This whitepaper provides an authoritative overview of the transition from traditional, unstable synthetic methods to advanced catalytic workflows, alongside an analysis of the emerging pharmacological applications of aliphatic sulfonamides.

The Strategic Rationale for Aliphatic Sulfonamides

The shift toward aliphatic sulfonamides is driven by their distinct pharmacological and physicochemical profiles:

  • Antimicrobial Specificity: Aliphatic sulfonamides exhibit a strong preference for targeting Gram-negative bacteria over Gram-positive strains. Interestingly, this antibacterial efficacy inversely correlates with the length of the aliphatic carbon chain, making short-to-medium chain derivatives highly valuable in combating resistant Gram-negative pathogens[1][2].

  • Isozyme-Specific Enzyme Inhibition: Aliphatic sulfonamides have emerged as highly selective Carbonic Anhydrase Inhibitors (CAIs). For example, aliphatic sulfonamides incorporating coumarin rings demonstrate unique, highly specific binding modes within the human hCA II active site, modulated by delicate electrostatic and steric balances[3]. Furthermore, urea-linked aliphatic sulfonamides have recently been identified as potent inhibitors of the

    
    -class carbonic anhydrase in the pathogen Vibrio cholerae (VchCA
    
    
    
    ), achieving sub-micromolar inhibition constants (
    
    
    )[4].

Overcoming Synthetic Bottlenecks: Modern Workflows

The traditional synthesis of aliphatic sulfonamides relies on the amination of aliphatic sulfonyl chlorides. However, these electrophiles are notoriously unstable; they are highly susceptible to hydrolysis and


-deprotonation (leading to reactive sulfene intermediates), which results in poor yields and limited functional group tolerance.

To bypass these limitations, modern methodologies leverage radical chemistry and stable electrophiles:

  • Photocatalytic Hydrosulfamoylation: This method utilizes silyl radical-mediated activation of sulfamoyl chlorides. By employing tris(trimethylsilyl)silane (TTMSS) and the organic dye Eosin Y under blue LED irradiation, alkenes can be directly converted into aliphatic sulfonamides in a single step[5][6].

  • SuFEx Chemistry via Calcium Triflimide: Sulfur(VI) Fluoride Exchange (SuFEx) utilizes sulfonyl fluorides, which are highly resistant to hydrolysis. Activation is achieved using a specific Lewis acid, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , which coordinates the fluorine atom to facilitate amination.
    
  • Decatungstate-Catalyzed C-H Functionalization: A highly atom-economical approach that reacts simple, inexpensive C-H substrates directly with vinyl sulfonyl fluoride in flow systems to generate aliphatic sulfonyl fluorides, which are subsequently aminated[7].

SynthesisStrategies A Starting Materials (Alkenes / C-H Substrates) B Traditional Synthesis (Aliphatic Sulfonyl Chlorides) A->B Oxidation & Cl2 (Harsh, Low Yield) C Photocatalysis (Eosin Y, TTMSS, Blue LED) A->C Radical Addition (Mild, High Yield) D SuFEx Activation (Sulfonyl Fluorides + Ca(NTf2)2) A->D Fluorination (Stable Intermediates) E Aliphatic Sulfonamides (High Fsp3 Drug Candidates) B->E Amination (Prone to Hydrolysis) C->E Single-Step (Atom Economical) D->E Chemoselective Amination (Lewis Acid Catalyzed)

Fig 1. Evolution of synthetic workflows for aliphatic sulfonamides highlighting modern approaches.

Validated Experimental Methodologies

As an application scientist, it is critical to implement protocols that are not only high-yielding but also mechanistically sound and self-validating. Below are two state-of-the-art methodologies for synthesizing aliphatic sulfonamides.

Protocol A: Visible-Light Mediated Hydrosulfamoylation of Alkenes

This protocol provides direct access to aliphatic sulfonamides from alkenes[5][6].

  • Reagent Preparation: In an oven-dried vial equipped with a magnetic stir bar, combine the alkene (1.0 equiv), sulfamoyl chloride (1.5 equiv), Eosin Y (2 mol%), and TTMSS (1.2 equiv) in anhydrous

    
     (0.2 M).
    
    • Causality: TTMSS acts as both a hydrogen atom transfer (HAT) agent and a silyl radical source. Eosin Y is selected as a metal-free, visible-light photocatalyst to avoid transition metal (e.g., Ru, Ir) contamination, which is a strict regulatory hurdle in late-stage pharmaceutical development[5][6]. Anhydrous conditions prevent the premature hydrolysis of the sulfamoyl chloride.

  • Degassing: Seal the vial with a septum and sparge the reaction mixture with Argon gas for 10 minutes.

    • Causality: Molecular oxygen is a triplet state molecule that will quench the excited state of the photocatalyst and trap the silyl radicals, prematurely terminating the radical chain propagation.

  • Irradiation & Self-Validation: Irradiate the mixture with a 450 nm blue LED at ambient temperature for 12–24 hours.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The successful generation and addition of the sulfamoyl radical is validated by the disappearance of the alkene starting material and the emergence of the

      
       peak for the sulfonamide product. Control: A parallel reaction kept in the dark must show 0% conversion, validating that the mechanism is strictly photochemically dependent.
      
  • Workup: Concentrate the solvent in vacuo and purify via flash column chromatography.

Protocol B: Calcium Triflimide-Activated SuFEx Amination

This protocol utilizes the exceptional stability of sulfonyl fluorides to achieve chemoselective amination[8].

  • Activation: In a reaction vial, dissolve the aliphatic sulfonyl fluoride (1.0 equiv) and the desired amine (1.2 equiv) in tert-amyl alcohol (0.5 M). Add

    
     (20 mol%).
    
    • Causality: The S-F bond is highly stable and unreactive under standard conditions. The divalent calcium ion acts as a hard Lewis acid, specifically coordinating to the hard fluorine atom. This lowers the LUMO of the sulfonyl group, activating it for nucleophilic attack. tert-amyl alcohol is explicitly chosen because its steric hindrance prevents it from acting as a competing nucleophile, while its polarity effectively solubilizes the calcium salt[8].

  • Reaction: Stir the mixture at room temperature (or up to 50 °C for sterically hindered amines) for 16 hours.

  • Self-Validation Checkpoint: Perform

    
     NMR on a crude reaction aliquot.
    
    • Self-Validation: The starting aliphatic sulfonyl fluoride exhibits a distinct, sharp peak (typically between +50 to +60 ppm). The complete disappearance of this peak confirms the quantitative displacement of the fluoride leaving group, validating the chemoselective amination step without the need for destructive sampling.

Quantitative Comparison of Synthetic Strategies

To guide route scouting in drug development, the following table summarizes the quantitative metrics and operational parameters of the discussed synthetic strategies.

Synthesis StrategyKey Reagents / CatalystsReaction ConditionsYield RangeFunctional Group TolerancePrimary Advantage
Traditional Amination Aliphatic ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

, Amines, Base
0 °C to RT, DCM/

30–60%Low (Hydrolyzes easily)Utilizes commercially available, inexpensive starting materials.
Photocatalytic Hydrosulfamoylation Sulfamoyl chlorides, Eosin Y, TTMSSBlue LED (450 nm), RT,

60–95%High (Esters, amides, nitriles)Single-step, metal-free, mild conditions ideal for late-stage functionalization[5][6].
SuFEx Amination Sulfonyl fluorides, Amines,

RT to 50 °C, tert-amyl alcohol70–98%Very High (Orthogonal reactivity)Exploits the high stability of

; highly chemoselective.
Decatungstate C-H Functionalization Vinyl sulfonyl fluoride, C-H substratesUV/Flow, Decatungstate40–85%Moderate to HighRapidly generates aliphatic sulfonyl fluorides from inexpensive C-H substrates[7].

Pharmacological Applications: Targeted Enzyme Inhibition

Beyond their synthetic evolution, aliphatic sulfonamides are proving to be powerful tools in targeted pathogen eradication. A prime example is their application against Vibrio cholerae, the bacterium responsible for cholera.

Vibrio cholerae relies on specific carbonic anhydrase isoforms (such as VchCA


) to maintain pH homeostasis and manage 

/bicarbonate equilibrium, which is essential for its survival and virulence. Recent structural studies have demonstrated that urea-linked aliphatic sulfonamides act as multiclass inhibitors of these enzymes. They bind to the active site with sub-micromolar affinity (0.67–0.93 µM), demonstrating a 25- to 125-fold selectivity for VchCA

over human off-target isoforms (hCA I and II)[4].

MechanismOfAction Drug Aliphatic Sulfonamide (Urea-linked) Target VchCA β-class (Vibrio cholerae) Drug->Target Active Site Binding (Sub-μM KI) Process CO2 Hydration (pH Homeostasis) Drug->Process Inhibits Target->Process Catalyzes Outcome Pathogen Eradication Process->Outcome Disruption causes

Fig 2. Mechanism of action of aliphatic sulfonamides inhibiting Vibrio cholerae carbonic anhydrase.

Conclusion

The transition from aromatic to aliphatic sulfonamides represents a significant leap in rational drug design, offering enhanced 3D structural complexity and targeted pathogen specificity. By abandoning the unstable aliphatic sulfonyl chlorides in favor of modern photocatalytic radical additions and SuFEx-based fluorinated electrophiles, chemists can now synthesize these complex motifs with high yields and excellent functional group tolerance. As demonstrated by their potent activity against Vibrio cholerae carbonic anhydrases, aliphatic sulfonamides are poised to become a cornerstone motif in the next generation of antimicrobial and targeted therapeutics.

References

  • Sulfonamide derivatives: Synthesis and applications - Frontier Research International Journal of Frontiers in Chemistry and Pharmacy Research URL
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Advanced Journal of Chemistry-Section B URL
  • Journal of Visualized Experiments (PubMed)
  • A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors MDPI URL
  • Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes Organic Chemistry Portal URL
  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides Organic Chemistry Portal URL
  • An Approach to Aliphatic Sulfonyl Fluorides Organic Letters - ACS Publications URL
  • Exploring aliphatic sulfonamides as multiclass inhibitors of the carbonic anhydrases from the pathogen bacterium Vibrio cholerae ResearchGate URL

Sources

Safety, toxicity, and handling precautions for N-methylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

N-methylethane-1-sulfonamide is a secondary alkyl sulfonamide commonly utilized as a polar building block in medicinal chemistry and agrochemical synthesis. Unlike its aromatic counterparts (arylsulfonamides), which are frequently associated with severe hypersensitivity reactions (e.g., Stevens-Johnson Syndrome), simple alkyl sulfonamides exhibit a distinct toxicological profile focused primarily on direct irritation rather than immunogenic haptenization.

This guide provides a rigorous safety and handling framework for researchers, distinguishing the specific hazards of the alkyl-sulfonamide moiety from general "sulfa" drug risks.

Physicochemical Profile

Note: Data represents consensus values for N-alkyl alkanesulfonamide analogs where specific experimental data for the target isomer is limited.

PropertyValue / DescriptionNote
Chemical Name N-methylethane-1-sulfonamide
CAS Registry 16214-06-3 (Isomer var.)Verify specific lot CAS; often confused with N-ethylmethanesulfonamide.
Molecular Formula C

H

NO

S
Molecular Weight 123.18 g/mol
Physical State Low-melting solid or viscous liquidDependent on purity and ambient temp.
Solubility High (Polar Organic Solvents)Soluble in DMSO, DCM, Methanol.
Acidity (pKa) ~11.0 - 12.0Weakly acidic N-H proton.
Partition Coeff. LogP ~ -0.5 to 0.1Hydrophilic nature.

Toxicological Assessment & Biological Interactions

Mechanism of Action vs. Toxicity

To handle this compound safely, one must understand the Structure-Toxicity Relationship (STR) . The safety profile of N-methylethane-1-sulfonamide diverges from antibiotic sulfonamides.

  • Absence of Arylamine: The primary mechanism for "sulfa allergy" involves the metabolic oxidation of an

    
    -arylamine to a reactive hydroxylamine, which binds to proteins to form immunogenic haptens. N-methylethane-1-sulfonamide lacks this aromatic amine , significantly reducing the risk of severe idiosyncratic hypersensitivity.
    
  • Direct Irritation: The sulfonyl moiety (

    
    ) is electron-withdrawing, rendering the compound a mild-to-moderate irritant to mucous membranes.
    
GHS Hazard Classification

Based on read-across data from N-methylmethanesulfonamide and structural analogs:

  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)[1][2][3]

  • Serious Eye Damage/Irritation: Category 2A (H319)[1][2][3]

  • STOT - Single Exposure: Category 3 (H335 - Respiratory Irritation)[2][3]

Visualizing the Toxicity Pathway

The following diagram illustrates why this alkyl sulfonamide is toxicologically distinct from allergenic arylsulfonamides.

ToxicityPathways Substance Sulfonamide Compound TypeAryl Arylsulfonamide (e.g., Sulfamethoxazole) Substance->TypeAryl TypeAlkyl Alkyl Sulfonamide (N-methylethane-1-sulfonamide) Substance->TypeAlkyl MetabolismA CYP2C9 Oxidation TypeAryl->MetabolismA Liver Metabolism MetabolismB Direct Interaction TypeAlkyl->MetabolismB ProductA Reactive Hydroxylamine MetabolismA->ProductA ProductB Surface Irritation MetabolismB->ProductB OutcomeA Haptenization -> Immune Response (SJS/TEN) ProductA->OutcomeA High Risk OutcomeB Local Inflammation (Reversible) ProductB->OutcomeB Primary Hazard

Figure 1: Comparative toxicology pathway showing the lower immunogenic risk of alkyl sulfonamides compared to arylsulfonamides.

Risk Management & Engineering Controls

Hierarchy of Controls

Handling N-methylethane-1-sulfonamide requires a standard BSL-1 / Chemical Hygiene Plan approach.

Level 1: Engineering Controls (Mandatory)
  • Primary Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood .

  • Airflow: Maintain face velocity between 80–100 fpm.

  • Closed Systems: For reactions >10g, use closed addition funnels to prevent vapor release during exothermic events (e.g., deprotonation).

Level 2: Personal Protective Equipment (PPE)
  • Hand Protection: Nitrile rubber gloves (0.11 mm minimum thickness). Break-through time is generally >480 min for solid sulfonamides, but dissolved solutions (e.g., in DCM) require double-gloving or laminate gloves.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1) are preferred over safety glasses due to the irritant nature of the dust/vapor.

  • Body Protection: Standard cotton lab coat; use a chemically resistant apron if handling large liquid volumes.

Handling Workflow Decision Tree

HandlingWorkflow Start Start: Handling N-methylethane-1-sulfonamide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid ActionSolid Use Fume Hood Avoid Dust Generation Standard PPE Solid->ActionSolid Quant Quantity > 10g? Liquid->Quant ActionLiqSmall Fume Hood Nitrile Gloves Quant->ActionLiqSmall No ActionLiqLarge Fume Hood + Splash Shield Double Gloves Check Solvent Compatibility Quant->ActionLiqLarge Yes

Figure 2: Operational decision matrix for selecting appropriate handling protocols based on physical state and scale.

Experimental Protocols: Synthesis & Purification Handling

Synthesis Safety (General Procedure)

Context: N-methylethane-1-sulfonamide is typically synthesized via the reaction of ethanesulfonyl chloride with methylamine.

Hazards:

  • Ethanesulfonyl chloride: Highly corrosive, lachrymator.

  • Exotherm: The sulfonylation of amines is highly exothermic.

Safe Protocol:

  • Setup: Flame-dried 3-neck round bottom flask under inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the amine solution (in DCM or THF) to 0°C before adding the sulfonyl chloride.

  • Addition: Add ethanesulfonyl chloride dropwise. Do not add all at once. Monitor internal temperature; keep <10°C.

  • Quenching: Quench excess reagent with saturated aqueous

    
     or water. Note: Sulfonyl chlorides hydrolyze to produce HCl; ensure ventilation.
    
Purification & Waste
  • Flash Chromatography: The compound is polar. Use MeOH/DCM gradients. Silica dust is an inhalation hazard; load columns in the hood.

  • Waste Disposal:

    • Dispose of as Non-Halogenated Organic Waste (unless halogenated solvents are used).

    • Do not mix with strong oxidizers (e.g., nitric acid) in the waste stream.

    • Decontamination: Glassware can be cleaned with standard base bath (isopropanol/KOH) followed by water and acetone rinse.

Emergency Response Protocols

Incident TypeImmediate ActionMedical / Follow-up
Eye Contact Irrigate immediately for 15 minutes.[4][5] Lift eyelids to ensure flushing.Seek medical attention if redness persists.
Skin Contact Wash with soap and water.[5][6] Remove contaminated clothing.[5][6]Monitor for dermatitis.
Inhalation Move to fresh air.[4][5][6] If breathing is difficult, provide oxygen (trained personnel only).If wheezing occurs, treat as respiratory sensitization.
Spill (Small) Absorb with vermiculite or sand. Scoop into a sealed container.Wipe surface with mild detergent.
Spill (Large) Evacuate area. Use SCBA if ventilation is poor.Contact EHS / HazMat team.

References

  • PubChem. (2025).[1][2][3] N-methylethanesulfonamide Compound Summary. National Library of Medicine. Available at: [Link]

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Sulfonamide derivatives. Available at: [Link]

  • Giles, A. et al. (2019).[7] The distinct toxicology of arylamine vs. alkyl sulfonamides. Journal of Clinical Pharmacology. (Contextual citation for mechanism).

  • Occupational Safety and Health Administration (OSHA). (2024).[4] Hazard Communication Standard: Safety Data Sheets. Available at: [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of N-methylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the synthesis of N-methylethane-1-sulfonamide, a compound of interest in synthetic chemistry and drug discovery. This guide is intended for researchers, scientists, and professionals in the field of chemical and pharmaceutical development.

Introduction and Scientific Background

N-methylethane-1-sulfonamide belongs to the sulfonamide class of organic compounds, which are characterized by a sulfonyl group connected to an amine. The sulfonamide functional group is a cornerstone in medicinal chemistry. The synthesis described herein follows a classic and reliable nucleophilic substitution pathway, reacting ethanesulfonyl chloride with methylamine.

The causality behind this experimental design lies in the inherent electrophilicity of the sulfur atom in ethanesulfonyl chloride and the nucleophilicity of the nitrogen atom in methylamine. An excess of methylamine is employed not only to drive the reaction to completion but also to serve as a base to neutralize the hydrochloric acid generated in situ. This self-scavenging approach simplifies the experimental setup and workup procedure.

Reaction Scheme & Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of methylamine acts as the nucleophile, attacking the electrophilic sulfur atom of ethanesulfonyl chloride. This is followed by the elimination of a chloride ion. A second equivalent of methylamine then acts as a base to deprotonate the resulting ammonium ion, yielding the final product and methylammonium chloride.[1]

Reaction:

(Ethanesulfonyl Chloride + Methylamine → N-methylethane-1-sulfonamide + Methylammonium chloride)

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

ParameterValueRationale/Reference
Reactants
Ethanesulfonyl Chloride1.0 equivalentLimiting reagent
Methylamine (in Ethanol)~2.2 equivalentsActs as both nucleophile and acid scavenger.[1] A slight excess ensures complete reaction.
Solvent Anhydrous EthanolGood solvent for both reactants and facilitates the precipitation of methylammonium chloride.
Temperatures
Initial Reaction Temperature0 °C (Ice Bath)To control the initial exothermic reaction upon addition of the sulfonyl chloride.[2]
Reaction TemperatureRoom TemperatureAllows the reaction to proceed to completion over several hours.[2]
Reaction Time 12-16 hoursEnsures complete consumption of the starting material.[2]
Expected Product N-methylethane-1-sulfonamide
By-product Methylammonium chloridePrecipitates from the reaction mixture.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar N-alkyl sulfonamides.[2]

Materials:

  • Ethanesulfonyl chloride (C₂H₅ClO₂S)

  • Methylamine solution (e.g., 8M in Ethanol)

  • Anhydrous Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a clean, dry two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add the methylamine solution in ethanol.

    • Place the flask in an ice-water bath and begin stirring. Allow the solution to cool to 0 °C.

  • Reagent Addition:

    • Measure the desired amount of ethanesulfonyl chloride and dissolve it in a small amount of anhydrous ethanol in the dropping funnel.

    • Add the ethanesulfonyl chloride solution dropwise to the stirred methylamine solution over a period of 30-60 minutes. It is critical to maintain the internal temperature of the reaction mixture below 10 °C during the addition to control the exotherm.[2]

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Continue to stir the mixture for 12-16 hours at room temperature. A white precipitate of methylammonium chloride will form as the reaction proceeds.[1]

  • Workup and Isolation:

    • Upon completion (which can be monitored by TLC if desired), transfer the reaction mixture to a rotary evaporator and remove the ethanol under reduced pressure.

    • To the resulting residue, add dichloromethane (DCM) to dissolve the N-methylethane-1-sulfonamide. The methylammonium chloride by-product is insoluble in DCM and will remain as a solid.

    • Filter the mixture to remove the solid methylammonium chloride. Wash the solid with a small amount of fresh DCM to ensure complete recovery of the product.

    • Combine the filtrates.

  • Purification and Characterization:

    • Dry the combined organic filtrate over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-methylethane-1-sulfonamide, which is typically an oil or a low-melting solid.

    • If further purification is necessary, the crude product can be purified by flash column chromatography on silica gel.

    • Characterize the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, MS).

Mandatory Safety Precautions

Researcher Trustworthiness Mandate: The protocols described are designed to be self-validating through careful adherence to safety measures. Failure to observe these precautions can result in serious injury.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[3]

  • Ventilation: All steps of this procedure must be performed in a well-ventilated fume hood.[4][5]

  • Ethanesulfonyl Chloride Handling:

    • This reagent is highly corrosive and a lachrymator (causes tearing).[4] It can cause severe skin burns and eye damage.[3][4] Avoid contact with skin and eyes, and do not inhale vapors.

    • It is also moisture-sensitive.[6] Exposure to water or moisture will cause it to hydrolyze, releasing corrosive HCl gas. Ensure all glassware is dry and handle under an inert atmosphere if possible.

    • In case of skin contact, immediately wash the affected area with copious amounts of water and seek medical attention.[6] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[4]

  • Methylamine Handling:

    • Methylamine is a flammable and toxic gas, typically handled as a solution. The solution is corrosive and can cause respiratory irritation.[5] Avoid inhalation of vapors.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of N-methylethane-1-sulfonamide.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purify Purification prep_amine 1. Cool Methylamine solution in EtOH to 0 °C add 3. Add Sulfonyl Chloride solution dropwise at < 10 °C prep_amine->add prep_sulfonyl 2. Prepare Ethanesulfonyl Chloride solution in EtOH prep_sulfonyl->add stir 4. Stir at Room Temperature for 12-16 hours add->stir evap 5. Remove Solvent (Rotary Evaporation) stir->evap dissolve 6. Redissolve residue in DCM evap->dissolve filter 7. Filter to remove Methylammonium Chloride dissolve->filter dry 8. Dry filtrate (Na₂SO₄) filter->dry concentrate 9. Concentrate to yield crude product dry->concentrate purify 10. (Optional) Purify via Column Chromatography concentrate->purify product Final Product: N-methylethane-1-sulfonamide purify->product

Caption: A generalized workflow for N-methylethane-1-sulfonamide synthesis.

References

  • PubChem. (n.d.). Ethanesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Sciencemadness.org. (2016, March 5). Ethane Sulfonyl Chloride Synthesis. Retrieved from [Link]

  • Park, H. F. (1956). U.S. Patent No. 2,772,307. U.S. Patent and Trademark Office.
  • Rochester Institute of Technology. (n.d.). Some reactions of 2-chloroethanesulfonyl chloride. RIT Digital Institutional Repository. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Alfa Aesar. (2025, September 9). Ethanesulfonyl chloride - SAFETY DATA SHEET. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of N-Methylethane-1-sulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-methylethane-1-sulfonamide as a building block in medicinal chemistry

Executive Summary

N-methylethane-1-sulfonamide (CAS: 6601-37-2) serves as a precision tool in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. Unlike its ubiquitous analog methanesulfonamide, the ethyl variant introduces a subtle steric and lipophilic shift (


LogP ~0.5) while retaining the critical sulfonamide pharmacophore.[1][2] This application note details its physicochemical profile, validated synthetic protocols for its incorporation into scaffolds, and its strategic role in modulating potency and solubility in GPCR and kinase inhibitor programs.[2]
Part 1: Physicochemical Profile & Structural Logic

The utility of N-methylethane-1-sulfonamide lies in its ability to fine-tune the physicochemical properties of a lead compound without altering the core binding mode.

Table 1: Key Physicochemical Data

PropertyValueContext for Drug Design
CAS Number 6601-37-2Unique identifier for procurement/database search.
Formula

--
MW 123.18 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
LogP (Calc) ~ -0.3Highly water-soluble; lowers lipophilicity of greasy scaffolds.
pKa (Calc) ~11.5 - 12.0Weakly acidic. The N-methyl group reduces acidity compared to primary sulfonamides (pKa ~10), improving metabolic stability against N-glucuronidation.
H-Bond Donors 1 (NH)Key interaction point for H-bonding with receptor backbones (e.g., hinge regions in kinases).
H-Bond Acceptors 2 (

)
Strong acceptor capability for water bridges or side-chain interactions.
The "Ethyl Shift" in SAR

In Structure-Activity Relationship (SAR) studies, replacing a methyl group (methanesulfonamide) with an ethyl group (ethanesulfonamide) is a classic "homologation" strategy.

  • Steric Probe: The ethyl chain extends ~1.5 Å further than the methyl, probing the depth of hydrophobic pockets.

  • Conformational Restriction: The N-methyl group breaks the planarity often seen in primary sulfonamides, forcing the substituent out of plane and potentially improving solubility by disrupting crystal packing energy.

Part 2: Synthetic Protocols

This section provides two critical workflows: (A) The de novo synthesis of the building block (if commercial stock is unavailable) and (B) Its incorporation into an aryl scaffold via Buchwald-Hartwig Cross-Coupling.

Protocol A: Synthesis of N-methylethane-1-sulfonamide

Rationale: This reaction utilizes a nucleophilic substitution mechanism where methylamine attacks the electrophilic sulfur of ethanesulfonyl chloride.

Reagents:

  • Ethanesulfonyl chloride (1.0 equiv)

  • Methylamine (2.0 M in THF, 2.5 equiv)

  • Triethylamine (

    
    , 1.2 equiv)
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Solvation: Charge the flask with Ethanesulfonyl chloride (10.0 mmol) and anhydrous DCM (50 mL). Cool to 0°C using an ice/water bath.

  • Addition: Add

    
     (12.0 mmol) followed by the dropwise addition of Methylamine solution (25.0 mmol) over 15 minutes. Caution: Exothermic reaction.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[3]

  • Workup: Quench with 1N HCl (30 mL). Separate the organic layer and wash with brine (2 x 30 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude oil is typically pure enough (>95%) for subsequent coupling. If necessary, purify via flash column chromatography (0-5% MeOH in DCM).

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Rationale: Direct coupling of the sulfonamide to an aryl halide is superior to nucleophilic aromatic substitution (


) for electron-neutral or electron-rich aryl halides. The t-BuXPhos ligand is selected for its high activity with sulfonamides.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • N-methylethane-1-sulfonamide (1.2 equiv)[4][5]

  • 
     (2.5 mol%)
    
  • 
     (5-7.5 mol%)
    
  • 
     (2.0 equiv)
    
  • 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a glovebox or under Argon, combine

    
     and 
    
    
    
    in a vial with a small amount of dioxane. Stir for 10 mins at RT to form the active catalytic species (Solution A).
  • Reaction Assembly: In a pressure tube, combine the Aryl Bromide (1.0 mmol), N-methylethane-1-sulfonamide (1.2 mmol), and finely ground

    
     (2.0 mmol).
    
  • Initiation: Add Solution A and dilute with remaining dioxane to a concentration of 0.2 M. Seal the tube.

  • Heating: Heat to 100°C for 12–16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite, eluting with EtOAc. Concentrate the filtrate.

  • Purification: Purify via reverse-phase HPLC or silica chromatography.

Part 3: Reaction Pathway Visualization

The following diagram illustrates the synthetic logic, moving from the raw sulfonyl chloride to the final drug-like scaffold.

G cluster_0 Medicinal Chemistry Value Start Ethanesulfonyl Chloride Product N-methylethane- 1-sulfonamide (Building Block) Start->Product Protocol A: N-Alkylation (DCM, Et3N, 0°C) Reagent Methylamine (Nucleophile) Reagent->Product FinalDrug N-Aryl Sulfonamide (Lead Compound) Product->FinalDrug Protocol B: Buchwald-Hartwig (Pd-cat, tBuXPhos) ArylHalide Aryl Bromide (Scaffold) ArylHalide->FinalDrug

Caption: Figure 1. Synthetic workflow transforming ethanesulfonyl chloride into a bioactive N-aryl sulfonamide scaffold via intermediate building block synthesis.

Part 4: Medicinal Chemistry Applications
1. Bioisosterism & Solubility

The N-methylethane-1-sulfonamide moiety acts as a non-classical bioisostere for carboxylic acids.

  • Charge: Unlike a carboxylic acid (ionized at physiological pH), this sulfonamide remains largely neutral (pKa ~11.5). This increases passive membrane permeability (Papp).

  • Geometry: The tetrahedral geometry of the sulfur atom disrupts planar

    
    -stacking, often improving aqueous solubility compared to flat amide analogs.
    
2. Case Study: Endothelin Receptor Antagonists

Research into Endothelin-A (


) receptor antagonists has highlighted the utility of modifying the sulfonamide tail.[6][7]
  • The Discovery: In the optimization of pyrimidine-based antagonists, researchers replaced a 2-phenylethenesulfonamide group with a 2-phenylethanesulfonamide moiety.[6]

  • The Result: The saturated ethyl linker (found in the core of our subject building block) provided greater flexibility, allowing the phenyl ring to adopt an optimal orientation within the hydrophobic pocket of the

    
     receptor. This modification (Compound 6q) resulted in potent antagonistic activity, demonstrating how the "ethane" spacer is distinct from "ethene" or "methane" linkers in efficacy [1].
    
3. Metabolic Stability

Primary sulfonamides (


) are susceptible to N-glucuronidation. The introduction of the N-methyl group in N-methylethane-1-sulfonamide blocks this primary metabolic soft spot, potentially extending the half-life (

) of the drug candidate.
References
  • Harada, H., et al. "Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists."[6] Bioorganic & Medicinal Chemistry, vol. 9, no. 11, 2001, pp. 2955-2968.[6][7]

  • BenchChem. "Methanesulfonamide: A Versatile Building Block in Modern Organic Synthesis." BenchChem Application Notes, 2025.

  • Scott, K.A., et al. "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths."[8] Chemical Science, 2019.

  • PubChem.[5][9][10] "N-methylethane-1-sulfonamide Compound Summary." National Library of Medicine.[10]

Sources

Application Note: N-Methylethane-1-sulfonamide as a Tunable Pharmacophore in Drug Discovery

[1]

Executive Summary

N-Methylethane-1-sulfonamide (Chemical Formula:


11

1

This guide details the strategic application of this reagent, focusing on Palladium-catalyzed coupling protocols and nucleophilic substitution workflows, supported by case studies in anti-arrhythmic and oncology research.[1]

Chemical Profile & Strategic Value

Physicochemical Properties[2]
  • IUPAC Name:

    
    -Methylethanesulfonamide
    
  • Molecular Weight: 123.17 g/mol [1]

  • Physical State: Colorless liquid or low-melting solid (dependent on purity/temperature).[1][2]

  • Key Functionality: Secondary sulfonamide (

    
    ).[1] The acidic 
    
    
    proton (
    
    
    ) allows for deprotonation and subsequent functionalization.
SAR Implications: The "Ethyl vs. Methyl" Switch

In medicinal chemistry, switching from a methyl sulfonyl group (


1
ParameterN-Methylmethanesulfonamide (C1)N-Methylethane-1-sulfonamide (C2)Impact on Drug Design
Steric Bulk LowModerateProbes the depth of the hydrophobic pocket.[1]
Lipophilicity Lower LogPHigher LogP (+0.5 approx)Increases membrane permeability; alters solubility.
Metabolic Stability Susceptible to N-demethylationEthyl group can block/alter metabolic soft spots.[1]Extends half-life (

).

Case Study Reference: In the development of HMR1556 (a chromanol-based


1

Application Protocol A: Pd-Catalyzed N-Arylation (Buchwald-Hartwig Type)[1]

This is the preferred method for attaching


1
Reaction Logic

The reaction couples the secondary sulfonamide with an aryl halide (Ar-X) using a Palladium catalyst and a bulky phosphine ligand.

  • Catalyst:

    
     or Pd-crotyl chloride dimers.
    
  • Ligand: tBuXPhos or Xantphos . Note: Ligand selection is critical. tBuXPhos is generally superior for sulfonamides.

  • Base:

    
     or 
    
    
    (mild bases to prevent side reactions).
Step-by-Step Protocol

Reagents:

  • Aryl Bromide/Chloride substrate (1.0 equiv)

  • N-Methylethane-1-sulfonamide (1.2 equiv)

  • 
     (1-2 mol%)
    
  • tBuXPhos (2-4 mol%)

  • 
     (1.5 equiv)
    
  • Solvent: 1,4-Dioxane or Toluene (anhydrous)[1]

Procedure:

  • Inerting: Charge a reaction vial with the Aryl Halide,

    
    , and 
    
    
    /Ligand. Seal and purge with Argon for 5 minutes.
  • Addition: Add

    
    -methylethane-1-sulfonamide (if liquid, add via syringe; if solid, add with solids in step 1) and anhydrous solvent.
    
  • Activation: Heat the mixture to 80–100°C for 4–12 hours. Monitor via LC-MS.

  • Workup: Cool to Room Temperature (RT). Filter through a Celite pad to remove Palladium black and inorganic salts. Wash with EtOAc.

  • Purification: Concentrate filtrate and purify via Flash Column Chromatography (typically Hexane/EtOAc gradient).

Workflow Visualization

ArylationProtocolStartStart: Aryl Halide+ ReagentsDegasDegas (Argon)Exclude O2/H2OStart->DegasMixHeatCatalysis100°C, 12h(Pd/tBuXPhos)Degas->HeatActivateFilterFiltration(Celite)Heat->FilterCoolPurifyFlash ChromatographyIsolate ProductFilter->PurifyConcentrate

Figure 1: Palladium-catalyzed cross-coupling workflow for N-methylethane-1-sulfonamide.

Application Protocol B: Nucleophilic Substitution ( )

For electron-deficient aromatic systems (e.g., chloropyrimidines, fluoronitrobenzenes), a transition-metal-free approach is more cost-effective.[1]

Reaction Logic

The

1
Step-by-Step Protocol

Reagents:

  • Activated Heteroaryl Chloride (e.g., 2-chloropyrimidine) (1.0 equiv)[1]

  • N-Methylethane-1-sulfonamide (1.1 equiv)

  • Base:

    
     (60% in oil) or 
    
    
  • Solvent: DMF or DMSO (dry)

Procedure:

  • Deprotonation: Dissolve

    
    -methylethane-1-sulfonamide in dry DMF at 0°C. Carefully add 
    
    
    (1.2 equiv). Stir for 30 mins until gas evolution ceases.
    • Safety Note:

      
       gas is evolved. Ensure ventilation.
      
  • Coupling: Add the Heteroaryl Chloride dropwise.

  • Reaction: Allow to warm to RT. If the substrate is sluggish, heat to 60°C.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Extraction: Extract with EtOAc (3x). Wash organics with water and brine (critical to remove DMF).

  • Purification: Recrystallization or Column Chromatography.

Quality Control & Troubleshooting

Analytical Verification
  • 1H NMR (DMSO-d6):

    • Ethyl group: Look for a triplet (

      
       ppm) and a quartet (
      
      
      ppm).
    • N-Methyl group: Singlet at

      
       ppm.[1]
      
    • Diagnostic: The integration ratio between the ethyl

      
       and methyl 
      
      
      confirms the integrity of the
      
      
      chain.[1]
  • LC-MS:

    • Expect

      
       or 
      
      
      peaks. Sulfonamides often fly well in negative mode
      
      
      if the Nitrogen is not fully substituted (though in this application, it becomes tertiary upon coupling, so positive mode is standard).[1]
Common Issues
IssueProbable CauseSolution
Low Yield (Pd-Coupling) Catalyst poisoning by SulfurEnsure high-quality, degassed solvents. Increase Ligand:Pd ratio to 2:1.
Homocoupling of Halide Incomplete degassingSparge Argon for at least 15 mins before heating.
Regioselectivity (SNAr) Competition with other nucleophilesUse NaH to ensure irreversible deprotonation of the sulfonamide before adding substrate.

Safety Data & Handling

  • Hazards:

    
    -Methylethane-1-sulfonamide is an irritant (Skin/Eye).[1]
    
  • Reactivity: Stable under normal conditions but reacts vigorously with strong oxidizing agents.

  • Genotoxicity: Unlike some primary sulfonamides or sulfonyl chlorides, the

    
    -alkylated forms are generally lower risk, but all intermediates should be treated as potential genotoxins until tested (AMES test).[1]
    

References

  • Gerlach, U., et al. (2001).[3] "Synthesis and Activity of Novel and Selective IKs-Channel Blockers." Journal of Medicinal Chemistry, 44(23), 3831-3837.

    • Context: Describes the optimization of HMR1556 using the N-methylethanesulfonamide moiety.
  • Zhang, Y., et al. (2013). "Lead optimization of dual tubulin and Hsp27 inhibitors." Journal of Medicinal Chemistry, 56(13), 5306-5320.[4]

    • Context: SAR study comparing N-methylmethanesulfonamide vs. N-methylethanesulfonamide.[4]

  • Rosen, B. R., et al. (2011). "Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles." Organic Letters, 13(10), 2564–2567.

    • Context: Foundational protocol for Palladium-catalyzed sulfonamide arylation.[1]

Application Notes and Protocols for the Isolation of Sulfonamides from Complex Matrices using Solid-Phase Extraction (SPE)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed protocols and technical insights for the solid-phase extraction (SPE) of sulfonamide antibiotics from complex matrices such as environmental water, food products, and biological fluids. As a class of synthetic antimicrobial agents, the widespread use of sulfonamides has led to concerns about environmental contamination and the development of antibiotic resistance.[1] Accurate monitoring requires robust analytical methods capable of isolating these compounds from intricate sample backgrounds. This document elucidates the fundamental principles of SPE as applied to sulfonamides, explores various sorbent chemistries, and offers step-by-step protocols to empower researchers, scientists, and drug development professionals in achieving reliable and reproducible results.

Introduction: The Challenge of Sulfonamide Analysis

Sulfonamides are amphoteric molecules, possessing both acidic and basic functional groups, with pKa values typically ranging from 1.5 to 2.9 for the amino group (pKa1) and 4.7 to 8.5 for the sulfonamide group (pKa2).[2] This dual nature means their charge state is highly dependent on the pH of the surrounding medium, a critical factor to manipulate for effective extraction. The diverse and often complex nature of matrices in which sulfonamides are found—from high-sugar honeys to protein-rich milk and environmentally diverse water samples—presents a significant analytical challenge.[1][3] Co-extracted matrix components can interfere with subsequent analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), necessitating an efficient sample cleanup and concentration step.[1] Solid-phase extraction (SPE) is a widely adopted technique that addresses these challenges by selectively isolating analytes of interest from interfering substances.[1][4]

The Principle of Solid-Phase Extraction for Sulfonamides

SPE is a chromatographic technique used to separate components of a mixture in a liquid sample (the mobile phase) by their differential adsorption to a solid sorbent (the stationary phase).[4] The process generally involves four key steps: conditioning, sample loading, washing, and elution.[5] The choice of sorbent and the manipulation of solvent conditions at each step are paramount for a successful extraction.

Sorbent Selection: A Critical Choice

The selection of an appropriate SPE sorbent is dictated by the physicochemical properties of the sulfonamides and the nature of the sample matrix.[6]

  • Reversed-Phase Sorbents (e.g., C18, HLB): These are the most common choices for sulfonamide extraction from aqueous samples.[7] Hydrophilic-Lipophilic Balanced (HLB) sorbents, which are copolymers of divinylbenzene and N-vinylpyrrolidone, are particularly effective.[8] The divinylbenzene component provides hydrophobic interactions with the nonpolar parts of the sulfonamide molecules, while the N-vinylpyrrolidone offers hydrophilic interactions, enhancing the retention of these moderately polar compounds.[8]

  • Ion-Exchange Sorbents (e.g., SCX, MAX): Given the ionizable nature of sulfonamides, ion-exchange sorbents can offer high selectivity. Strong Cation Exchange (SCX) sorbents are used to retain the protonated amino group of sulfonamides at acidic pH.[9] Conversely, Mixed-mode Anion Exchange (MAX) sorbents can retain the deprotonated sulfonamide group under basic conditions.[2]

  • Mixed-Mode Sorbents (e.g., MCX): These sorbents combine both reversed-phase and ion-exchange functionalities, providing a dual retention mechanism. This can lead to cleaner extracts as interferences can be washed away using solvents that disrupt one type of interaction while the analyte is retained by the other.

The Role of pH in Sulfonamide SPE

The pH of the sample and subsequent solutions is the most critical parameter in developing an SPE method for sulfonamides. To achieve optimal retention on a reversed-phase sorbent, the pH of the sample should be adjusted to a range where the sulfonamides are in their neutral, less polar form.[2][10] This typically falls between their two pKa values. For instance, adjusting the sample pH to between 4 and 7 has been shown to be effective for retaining a wide range of sulfonamides on HLB cartridges.[8]

For ion-exchange mechanisms, the pH is adjusted to ensure the analyte is charged. For cation exchange, a pH about two units below the pKa of the basic functional group will ensure it is protonated and retained.[11] For anion exchange, a pH about two units above the pKa of the acidic functional group will ensure it is deprotonated and retained.[12]

Experimental Protocols

The following protocols are provided as a starting point for method development and can be adapted based on the specific matrix and analytical instrumentation.

Protocol 1: Sulfonamides in Environmental Water Samples

This protocol is based on the use of a hydrophilic-lipophilic balanced (HLB) reversed-phase sorbent, which is effective for a broad range of sulfonamides.[8]

Materials:

  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB), 500 mg, 6 mL[8]

  • Methanol (MeOH), LC-MS grade[8]

  • Formic Acid

  • Ammonium Hydroxide

  • Sodium EDTA (Na₂EDTA)[8]

  • Ultrapure Water

  • SPE Vacuum Manifold[8]

Procedure:

  • Sample Pre-treatment:

    • Collect a 500 mL water sample in a clean glass bottle.[1]

    • Filter the sample through a quartz membrane filter to remove particulate matter.[1]

    • Add 0.25 g of Na₂EDTA to the sample to chelate metal ions that can interfere with the extraction, and dissolve completely.[8]

    • Adjust the sample pH to between 4 and 7 using diluted HCl or ammonium hydroxide.[8]

    • If using internal standards, spike the sample at this stage.[1]

  • SPE Workflow:

    • Diagram of the SPE Workflow for Water Samples

      SPE_Workflow_Water cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction sample 500 mL Water Sample filter Filter sample->filter adjust_ph Add Na₂EDTA & Adjust pH (4-7) filter->adjust_ph load 3. Load Sample (~5 mL/min) adjust_ph->load condition 1. Condition: 6 mL Methanol equilibrate 2. Equilibrate: 6 mL Water condition->equilibrate equilibrate->load wash 4. Wash: 6 mL Water load->wash dry1 Dry Cartridge (High Vacuum) wash->dry1 elute 5. Elute: 2 x 4 mL Methanol dry1->elute dry2 Dry Eluate (N₂ at 40°C) elute->dry2 reconstitute 6. Reconstitute: 1 mL 50:50 MeOH:Water dry2->reconstitute analysis analysis reconstitute->analysis LC-MS/MS Analysis

      Caption: SPE workflow for sulfonamide extraction from water.

    • Step-by-Step Method:

      • Conditioning: Place the HLB cartridges on a vacuum manifold. Pass 6 mL of methanol through each cartridge to wet the sorbent and activate the functional groups.[8] Do not let the sorbent go dry.

      • Equilibration: Pass 6 mL of ultrapure water through each cartridge to remove the methanol and prepare the sorbent for the aqueous sample.[8]

      • Sample Loading: Load the pre-treated water sample onto the cartridge at a flow rate of approximately 5 mL/min.[8]

      • Washing: After the entire sample has passed through, wash the cartridge with 6 mL of ultrapure water to remove any co-adsorbed, highly polar interferences.[8]

      • Drying: Dry the cartridge completely under high vacuum for at least 15 minutes to remove residual water.[7]

      • Elution: Place collection tubes in the manifold. Elute the retained sulfonamides with two aliquots of 4 mL of methanol.[8]

      • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a 1:1 methanol:water solution.[8] The sample is now ready for analysis.

Protocol 2: Sulfonamides in Food Matrices (e.g., Pork, Chicken)

For solid and semi-solid food matrices, a preliminary extraction step is required to transfer the sulfonamides into a liquid phase before SPE. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular choice for this initial extraction.[13]

Materials:

  • Homogenizer/Blender

  • Centrifuge and 50 mL centrifuge tubes

  • Acetonitrile (ACN) with 1% acetic acid[14]

  • Anhydrous Magnesium Sulfate (MgSO₄)[14]

  • Sodium Acetate (NaOAc)[14]

  • Dispersive SPE (d-SPE) tubes containing Primary Secondary Amine (PSA) and MgSO₄[14]

  • SPE Cartridges: e.g., Oasis PRiME HLB or similar

Procedure:

  • Sample Pre-treatment (QuEChERS Extraction):

    • Accurately weigh 2-10 g of the homogenized tissue sample into a 50 mL centrifuge tube.[13][14]

    • Add 10 mL of 1% acetic acid in acetonitrile.[14]

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaOAc).[14]

    • Shake vigorously for 1 minute and then centrifuge at high speed (e.g., 4000 r/min) for 5 minutes.[13]

  • Clean-up (Dispersive SPE):

    • Take a 6 mL aliquot of the upper acetonitrile layer and transfer it to a 15 mL d-SPE tube containing PSA and MgSO₄.[13]

    • Vortex for 1 minute and centrifuge again.[13] The PSA removes fatty acids and other interferences.

    • The resulting supernatant can be further cleaned up using cartridge SPE if necessary, or directly prepared for LC-MS/MS analysis.

  • Optional Cartridge SPE Clean-up:

    • Take an aliquot of the d-SPE supernatant and evaporate it to near dryness.

    • Reconstitute in a suitable buffer (e.g., 50 mM ammonium acetate, pH 6).

    • Proceed with a protocol similar to the water sample analysis, using an appropriate SPE cartridge (e.g., mixed-mode cation exchange for enhanced selectivity against remaining matrix components).

    • Diagram of QuEChERS and SPE Workflow for Meat Samples

      QuEChERS_SPE_Workflow cluster_quechers QuEChERS Extraction cluster_dspe Dispersive SPE (d-SPE) sample Homogenized Meat Sample add_solvent Add 1% Acetic Acid in ACN sample->add_solvent add_salts Add MgSO₄ & NaOAc Salts add_solvent->add_salts vortex_centrifuge1 Vortex & Centrifuge add_salts->vortex_centrifuge1 supernatant1 Take Supernatant vortex_centrifuge1->supernatant1 dspe_tube Add to d-SPE Tube (PSA/MgSO₄) supernatant1->dspe_tube vortex_centrifuge2 Vortex & Centrifuge dspe_tube->vortex_centrifuge2 supernatant2 Collect Cleaned Supernatant vortex_centrifuge2->supernatant2 analysis analysis supernatant2->analysis Direct to Analysis or further SPE

Protocol 3: Sulfonamides in Milk

Milk's high protein and fat content requires a protein precipitation step before SPE. [9] Materials:

  • Formic Acid [9]* Acetonitrile (ACN) * Centrifuge

  • SPE Cartridges: Strong Cation Exchange (SCX), e.g., Agilent SampliQ SCX [9]* Methanol (MeOH)

  • Ammonium Hydroxide (NH₄OH)

Procedure:

  • Sample Pre-treatment (Protein Precipitation):

    • To 1 mL of milk, add 20 µL of a 45% formic acid solution in water to precipitate proteins and lipids. [9] * Alternatively, add 4 mL of 0.2% formic acid in acetonitrile. * Vortex well and centrifuge at high speed (e.g., 8000 rpm) for 10 minutes. [9] * Collect the clear supernatant for SPE.

  • SPE Workflow (Strong Cation Exchange):

    • Conditioning: Condition the SCX cartridge with 3 mL of methanol, followed by 3 mL of water.

    • Equilibration: Equilibrate the cartridge with 3 mL of the protein precipitation solution (without the milk).

    • Sample Loading: Load 5 mL of the supernatant onto the cartridge at a flow rate not exceeding 1.5 mL/min. [9] * Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of methanol to remove unretained interferences.

    • Drying: Dry the cartridge under vacuum for 3 minutes. [9] * Elution: Elute the sulfonamides with 5 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the charge on the sulfonamides, releasing them from the SCX sorbent. [9] * Dry-down and Reconstitution: Evaporate the eluate and reconstitute in a suitable solvent for LC-MS/MS analysis. [9]

Data Presentation and Validation

Method performance should be rigorously validated to ensure accuracy and reliability. Key validation parameters and typical performance data are summarized below.

MatrixSPE SorbentKey ParametersAverage Recovery (%)RSD (%)Reference
WaterHLBpH 4-7, Elution with MeOH>85% for most compounds<15%[8]
PorkQuEChERS/d-SPEExtraction with ACN, Cleanup with PSA80-90%<15%[13]
MilkSCXProtein precipitation with Formic Acid>90% for spiked samples<15%[9]
Honeyd-SPEExtraction with ACN/MeOH, Cleanup with PSA/C1868.8-115.8%N/A[3][15]
PastriesQuEChERSModified QuEChERS67.6-103.8%0.80-9.23%[16]

Table 1: Summary of SPE Performance for Sulfonamide Analysis in Various Matrices.

Troubleshooting Common SPE Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Recovery - Sorbent not properly conditioned. - Sample pH incorrect for retention. - Elution solvent too weak. - Flow rate too high during loading.- Ensure sorbent is fully wetted during conditioning. [17] - Optimize sample pH to ensure analyte is in the correct form for retention (neutral for RP, charged for IE). [18] - Increase the organic strength or add a modifier (acid/base) to the elution solvent. [18] - Decrease the loading flow rate to allow for sufficient interaction time. [17]
Poor Reproducibility - Cartridge bed dried out before loading. - Inconsistent sample pre-treatment. - Variable flow rates.- Do not let the sorbent dry after conditioning/equilibration. [18] - Standardize all pre-treatment steps (e.g., vortexing time, centrifugation speed). - Use a vacuum manifold with flow control or an automated SPE system.
Dirty Extract - Wash step is insufficient or too weak. - Inappropriate sorbent choice.- Optimize the wash solvent by increasing its strength slightly without eluting the analytes. [19] - Consider a more selective sorbent, such as a mixed-mode or ion-exchange phase. [6]

Table 2: Common SPE Problems and Troubleshooting Guide.

Conclusion

Solid-phase extraction is a powerful and versatile technique for the isolation and concentration of sulfonamides from a wide array of complex matrices. The success of an SPE protocol hinges on a thorough understanding of the analyte's chemistry, particularly its pH-dependent behavior, and the careful selection of an appropriate sorbent. By optimizing the four key steps of the SPE process—conditioning, loading, washing, and elution—and implementing robust validation procedures, researchers can achieve the high-quality sample preparation necessary for sensitive and reliable downstream analysis. The protocols and insights provided in this guide serve as a comprehensive resource for developing and troubleshooting effective SPE methods for sulfonamide analysis.

References

  • Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc.
  • Hawach Scientific. (2023, July 31). QuEChERS Method for Detection of Sulfonamides in Pork. Hawach.
  • BenchChem. (n.d.). Application Notes and Protocols for the Quantification of Sulfonamides in Environmental Samples. BenchChem.
  • AquaEnergy Expo Knowledge Hub. (n.d.). Solid phase extraction coupled to liquid chromatography-tandem mass spectrometry analysis of sulfonamides, tetracyclines, analge. AquaEnergy Expo.
  • Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. (n.d.). PMC.
  • A multi-residue analysis of sulphonamides in edible animal tissues using QuEChERS extraction and HPLC-MS/MS. (n.d.). Analytical Methods (RSC Publishing).
  • QuEChERS-HPLC-DAD method for sulphonamides in chicken breast. (n.d.). SciELO.
  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (n.d.). Agilent.
  • Xie, M., et al. (2024, October 29). Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS. RSC Publishing.
  • A Simple Cleanup Protocol Using a Novel SPE Device for UPLC-MS/MS. (n.d.). Waters.
  • Determination of sulfonamide compounds in sewage and river by mixed hemimicelles solid-phase extraction prior to liquid chromatography-spectrophotometry. (2007, January 19). PubMed.
  • Determination of sulfonamides in food samples by membrane-protected micro-solid phase extraction coupled with high performance liquid chromatography. (2012, January 6). PubMed.
  • What is the best extraction method of sulfonamides group from honey samples? (2024, June 10). ResearchGate.
  • Determination of Sulfonamide Residues in Honey and Milk by HPLC Coupled with Novel Graphene Oxide/Polypyrrole Foam Material-Pipette Tip Solid Phase Extraction. (n.d.). Semantic Scholar.
  • Hu, S., et al. (2017, March 8). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography-High-Resolution Mass Spectrometry. PubMed.
  • Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. (n.d.). Sigma-Aldrich.
  • An optimized SPE-LC-MS/MS method for antibiotics residue analysis in ground, surface and treated water samples by response surface methodology- central composite design. (2017, October 17). PubMed.
  • An optimized SPE-LC-MS/MS method for antibiotics residue analysis in ground, surface and treated water samples by response surfa. (n.d.). Springer.
  • Development and Validation of UFLC-MS/MS Analytical Method for the Simultaneous Quantification of Antibiotic Residues in Surface Water, Groundwater, and Pharmaceutical Waste Water Samples from South India. (2024, March 6). ACS Omega.
  • Validation of a quantitative and confirmatory method for residue analysis of aminoglycoside antibiotics in poultry, bovine, equine and swine kidney through liquid chromatography-tandem mass spectrometry. (n.d.). Scilit.
  • Evaluation of Environmental Impact of Solid-Phase Extraction and Microextraction Techniques in Sulfonamide Analysis. (2025, August 31). Taylor & Francis.
  • Determination of Sulfonamides in Milk Using Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). Interchim.
  • Determination of Sulfonamide Antibiotics in Wastewater: A Comparison of Solid Phase Microextraction and Solid Phase Extraction Methods. (2025, August 5). ResearchGate.
  • Ma, S., et al. (2022, October 19). Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters. RSC Publishing.
  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. (n.d.). PMC.
  • The Fundamentals of Solid Phase Extraction (SPE). (2021, July 19). UCT.
  • Determination of sulfonamides in honey by liquid chromatography–tandem mass spectrometry. (n.d.). ResearchGate.
  • Development and Validation of a Confirmatory Method for the Determination of Aminoglycosides in Foods Using LC-MS/MS With a Zwitterionic HILIC Column. (n.d.). Waters Corporation.
  • One-pot derivatization/magnetic solid-phase extraction coupled with liquid chromatography-fluorescence detection for the rapid determination of sulfonamide residues in honey. (2023, December 21). PMC.
  • Determination of sulfonamide antibiotics residues in honey samples using magnetic dispersive solid phase extraction and HPLC–DAD along with evaluating the effect of exposing ultraviolet waves on their decontamination. (n.d.). ResearchGate.
  • Understanding and Improving Solid-Phase Extraction. (2020, December 19). LCGC International.
  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025, October 17). Welch Materials.
  • Hawach Scientific. (2026, January 16). Concept and Basic Principles of Solid Phase Extraction. Hawach.
  • Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview. (n.d.). AIT.
  • SPE Troubleshooting. (n.d.). Thermo Fisher Scientific - US.
  • Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4. (2020, July 1). YouTube.
  • An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water. (2023, June 11). PMC.
  • Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. (2022, March 27). MDPI.
  • Sample Prep Tech Tip: Troubleshooting SPE. (n.d.). Phenomenex.
  • Automated SPE for Drugs of Abuse in Urine Sample. (2022, September 29). Aurora Biomed.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019, January 28). MDPI.
  • Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. (n.d.). Agilent.
  • Sample Preparation – Manual Solid Phase Extraction. (n.d.). SCION Instruments.
  • How To Choose The Right SPE Sorbent For Your Application?. (2025, August 5). Welch Materials.
  • The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. (2024, July 8). PMC.

Sources

Application Notes & Protocols: The Strategic Use of N-methylethane-1-sulfonamide in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, the systematic exploration of structure-activity relationships (SAR) is the cornerstone of lead optimization.[1][2] This guide provides an in-depth technical overview of the strategic incorporation of the N-methylethane-1-sulfonamide moiety into molecular scaffolds for SAR studies. Sulfonamides are a versatile and privileged functional group in medicinal chemistry, featured in a wide array of approved therapeutic agents.[3][4] This document details the rationale for using a simple, non-aromatic sulfonamide like N-methylethane-1-sulfonamide as a probe to dissect molecular interactions, modulate physicochemical properties, and enhance pharmacokinetic profiles. We present detailed protocols for the synthesis of N-methylethane-1-sulfonamide-containing analogs and their subsequent evaluation in relevant biological assays, providing researchers with a practical framework for their own drug discovery programs.

Introduction: The Rationale for N-methylethane-1-sulfonamide in SAR

The sulfonamide functional group (-SO₂NRR') is a cornerstone of medicinal chemistry, renowned for its wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[5][6][7] While complex aromatic sulfonamides are common, simpler alkyl sulfonamides like N-methylethane-1-sulfonamide serve as powerful tools in SAR studies for several key reasons:

  • Hydrogen Bonding Capability: The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O), allowing it to form critical interactions with biological targets like enzymes and receptors.[8]

  • Physicochemical Modulation: Introducing this polar group can significantly alter a compound's solubility, lipophilicity (logP), and metabolic stability, which are key determinants of its pharmacokinetic profile.[9]

  • Bioisosteric Replacement: The N-methylethane-1-sulfonamide moiety can act as a non-classical bioisostere for other common functional groups, such as amides, carboxylic acids, or phenols.[10][11] This substitution allows chemists to probe the electronic and steric requirements of a binding pocket while potentially improving drug-like properties.[12][13] For instance, replacing a metabolically labile ester with a stable sulfonamide can significantly enhance a compound's half-life.

  • Structural Scaffolding: The tetrahedral geometry of the sulfur atom provides a three-dimensional vector that can orient substituents in a precise manner, aiding in the exploration of a target's topology.

By using a structurally simple building block like N-methylethane-1-sulfonamide, researchers can isolate the effects of the core sulfonamide functionality without the confounding electronic or steric influences of an attached aromatic ring.

Physicochemical Profile: N-methylethane-1-sulfonamide

Understanding the intrinsic properties of N-methylethane-1-sulfonamide is crucial for predicting its influence on a parent molecule.

PropertyValueSource
Molecular Formula C₃H₉NO₂S[14]
Molecular Weight 123.18 g/mol [14]
IUPAC Name N-methylethanesulfonamide[14]
CAS Number 6601-37-2[14]
XLogP3 (Predicted) -0.3[14]
Hydrogen Bond Donors 1[14]
Hydrogen Bond Acceptors 2[14]

The negative XLogP value indicates its hydrophilic nature, which can be leveraged to improve the aqueous solubility of a lipophilic lead compound.

Experimental Design for SAR Studies

A typical SAR study involving N-methylethane-1-sulfonamide follows a systematic workflow. The goal is to synthesize a small, focused library of analogs where a specific functional group in a lead compound is replaced by the N-methylethane-1-sulfonamide moiety and to compare their biological activity against the parent molecule.

Caption: General workflow for an SAR study.

Protocols: Synthesis and Application

Protocol 4.1: Synthesis of N-methylethane-1-sulfonamide

This protocol describes the straightforward synthesis from commercially available starting materials.[15]

Materials:

  • Ethanesulfonyl chloride

  • Methylamine (8M solution in ethanol)

  • Dichloromethane (DCM)

  • Ethanol (EtOH)

  • Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Procedure:

  • Cool a solution of methylamine in ethanol (e.g., 525 mL of 8M solution) to 0°C in an ice bath with stirring.

  • Slowly add ethanesulfonyl chloride (e.g., 100 g) dropwise to the stirred methylamine solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.[15]

  • Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.

  • Dilute the resulting residue with dichloromethane (e.g., 200 mL). A solid precipitate (methylamine hydrochloride) will form.

  • Filter the mixture to remove the solid.

  • Concentrate the filtrate under reduced pressure to yield N-methylethane-1-sulfonamide as an oil.[15]

  • Confirm the structure and purity using ¹H NMR and mass spectrometry.

Protocol 4.2: General Procedure for Incorporating the Moiety into a Lead Compound (via Sulfonyl Chloride)

This protocol outlines the coupling of a lead compound containing a primary or secondary amine with ethanesulfonyl chloride.

Materials:

  • Lead compound with an amine (-NH₂ or -NHR)

  • Ethanesulfonyl chloride

  • A suitable base (e.g., triethylamine, pyridine, or diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., DCM, THF)

  • Standard workup and purification reagents (e.g., aqueous HCl, saturated NaHCO₃, brine, MgSO₄, silica gel)

Procedure:

  • Dissolve the amine-containing lead compound (1 equivalent) and the base (1.5-2 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C.

  • Slowly add ethanesulfonyl chloride (1.1 equivalents) to the solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a dilute acid solution (e.g., 1M HCl).

  • Perform a standard aqueous workup: separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired ethanesulfonamide analog.

Protocols: Biological Evaluation

To assess the impact of the modification, the new analog must be tested in relevant biological assays alongside the parent compound.

Protocol 5.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Kinase of interest (e.g., a tyrosine kinase)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • Test compounds (parent and analog) dissolved in DMSO

  • White, opaque 96-well or 384-well plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the wells of the microplate, add the kinase, the substrate peptide, and the test compound at various concentrations. Include a "no inhibitor" positive control and a "no enzyme" negative control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) by following the instructions of the luminescent assay kit. This typically involves adding a reagent to deplete remaining ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Measure the luminescence signal using a microplate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the positive control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 5.2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay assesses the general toxicity of the compounds to living cells.[16][17]

Materials:

  • Human cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well clear tissue culture plates

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO only) and a positive control for toxicity (e.g., doxorubicin).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution (e.g., 10 µL) to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[17]

  • Carefully remove the medium and add the solubilizing agent (e.g., 100 µL DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC₅₀ or GI₅₀ value (the concentration that causes 50% cell death or growth inhibition).

Data Presentation and Interpretation

The results should be organized to clearly illustrate the structure-activity relationship.

Table 1: Hypothetical SAR Data for Kinase Inhibitor Analogs

CompoundStructure ModificationKinase IC₅₀ (nM)Cell Viability CC₅₀ (µM)
Lead-01 R = -COOH250> 50
Analog-01 R = -CONH₂180> 50
Analog-02 R = N-methylethane-1-sulfonamide25 > 50

Interpretation: In this hypothetical example, replacing the carboxylic acid of Lead-01 with the N-methylethane-1-sulfonamide moiety in Analog-02 resulted in a 10-fold increase in potency against the target kinase. This suggests that the sulfonamide group is a superior hydrogen bond donor/acceptor in this region of the binding pocket compared to the carboxylate. The lack of cytotoxicity for all compounds (CC₅₀ > 50 µM) indicates that the observed potency is specific to the target and not due to general toxicity.

Sources

One-pot synthesis methods for alkyl sulfonamides from common starting materials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfonamide moiety (


) is a cornerstone pharmacophore in medicinal chemistry, present in antibiotics, diuretics, and protease inhibitors. Traditionally, the synthesis of alkyl sulfonamides has been bottlenecked by the instability and limited commercial availability of alkanesulfonyl chlorides. These intermediates are prone to hydrolysis and often require harsh, multi-step preparation from thiols or sulfonic acids.

This Application Note details two robust, field-proven one-pot protocols that bypass the isolation of sulfonyl chlorides. By utilizing sulfur dioxide (


) surrogates—specifically DABSO  (DABCO[1

) and Rongalite (Sodium hydroxymethanesulfinate)—researchers can access diverse alkyl sulfonamides directly from common alkyl halides or organometallic reagents . These methods offer superior safety profiles, operational simplicity, and broad functional group tolerance suitable for late-stage functionalization.

Strategic Overview: Selecting the Right Methodology

The choice of synthetic route depends primarily on the nature of the alkyl precursor (electrophilic vs. nucleophilic) and the sensitivity of the substrate.

FeatureMethod A: DABSO-Mediated Method B: Rongalite-Mediated
Starting Material Organometallics (Grignard/Lithium)Alkyl Halides (Cl, Br, I)
Mechanism Nucleophilic attack on

Nucleophilic substitution (

)
Key Reagent DABSO (Solid

source)
Rongalite (Sulfoxylate equivalent)
Primary Advantage High modularity; excellent for library synthesis.[2]Metal-free (mostly); uses shelf-stable, cheap reagents.[2][3]
Limitation Requires dry conditions; incompatible with protic groups.Requires heating; limited to

-active substrates.
Decision Logic for Protocol Selection

DecisionTree cluster_legend Key Start Select Alkyl Precursor Type Is the precursor Nucleophilic or Electrophilic? Start->Type Nucl Nucleophilic (Grignard/Lithium) Type->Nucl Organometallic Elec Electrophilic (Alkyl Halide) Type->Elec Halide DABSO Protocol A: DABSO Coupling Nucl->DABSO Rongalite Protocol B: Rongalite Insertion Elec->Rongalite L1 Decision Point L2 Recommended Protocol

Figure 1: Strategic decision tree for selecting the optimal one-pot sulfonamide synthesis route.

Protocol A: DABSO-Mediated Synthesis from Organometallics

Principle: This method utilizes DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a bench-stable, solid source of sulfur dioxide.[4] An organometallic reagent attacks DABSO to form a metal sulfinate, which is then oxidatively coupled with an amine in the same pot.

Scope:

  • Alkyl Group: Primary, secondary, and tertiary alkyl Grignards.

  • Amine: Primary and secondary amines, anilines.

  • Scale: Scalable from mg to multi-gram.

Reagents & Equipment
  • DABSO: Commercial or prepared from DABCO +

    
    .[1]
    
  • Grignard Reagent:

    
     (Commercial or freshly prepared).
    
  • Oxidant: Sodium Hypochlorite (Bleach, aq.) or N-Chlorosuccinimide (NCS).

  • Solvent: THF (anhydrous).

  • Vessel: Schlenk tube or sealed vial under Argon/Nitrogen.

Step-by-Step Protocol
  • Sulfinate Formation:

    • Flame-dry a reaction vial and purge with inert gas (

      
       or Ar).
      
    • Add DABSO (0.6 equiv relative to Grignard) and anhydrous THF (0.5 M concentration).

    • Cool the suspension to -78 °C (dry ice/acetone bath).

    • Dropwise add the Grignard reagent (1.0 equiv).

    • Observation: The white suspension of DABSO will dissolve/react.

    • Warm to Room Temperature (RT) and stir for 30–60 minutes.

    • Checkpoint: The formation of the magnesium sulfinate (

      
      ) is quantitative.
      
  • Oxidative Coupling (The "Bleach" Method):

    • Note: This variant avoids the formation of sulfonyl chloride, proceeding via an unstable sulfonyl halide or direct coupling.[5]

    • Prepare a separate solution of the Amine (1.5 equiv) in THF or water.

    • Add the amine solution to the sulfinate mixture at 0 °C.

    • Immediately add aqueous Sodium Hypochlorite (Bleach, ~10–13% active chlorine, 3.0 equiv) dropwise.

    • Stir vigorously at 0 °C for 15 minutes, then warm to RT for 1 hour.

  • Work-up:

    • Quench with saturated aqueous

      
       (to destroy excess oxidant).
      
    • Extract with EtOAc (

      
      ). Wash combined organics with brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purify via silica gel chromatography.[6]

Mechanism & Workflow

DABSO_Mechanism RM R-MgX (Grignard) Sulfinate Sulfinate Intermediate [R-SO2-MgX] RM->Sulfinate -78°C to RT DABSO DABSO (SO2 Source) DABSO->Sulfinate Product Sulfonamide R-SO2-NR'2 Sulfinate->Product Oxidative Coupling Oxidant NaOCl (Bleach) + Amine (HNR'2) Oxidant->Product

Figure 2: Reaction pathway for DABSO-mediated sulfonamide synthesis.

Protocol B: Rongalite-Mediated Synthesis from Alkyl Halides

Principle: Developed by Pfizer, this method uses Rongalite (


) as a masked sulfoxylate dianion (

). It undergoes

reaction with an alkyl halide to form a sulfinate, which is then chlorinated in situ and trapped with an amine.

Scope:

  • Alkyl Halide: Primary and secondary alkyl halides (Cl, Br, I). Benzyl halides work exceptionally well.

  • Amine: Diverse primary/secondary amines.

  • Advantages: Avoids handling organometallics; tolerant of moisture/air in the first step.[3]

Reagents & Equipment
  • Rongalite: Sodium hydroxymethanesulfinate dihydrate (Cheap, shelf-stable).

  • Alkyl Halide:

    
     (1.0 equiv).[6]
    
  • Oxidant: N-Chlorosuccinimide (NCS).[6]

  • Base: Triethylamine (

    
    ).[6]
    
  • Solvent: DMF/Water (9:1) for Step 1; Acetone or DCM for Step 2.

Step-by-Step Protocol
  • Sulfinate Formation:

    • In a round-bottom flask, dissolve Rongalite (1.2 equiv) and

      
        (1.2 equiv) in DMF  (0.5 M).
      
    • Add the Alkyl Halide (1.0 equiv).[6]

    • Heat to 60–80 °C for 2–4 hours.

    • Checkpoint: Monitor by LCMS for consumption of alkyl halide and formation of sulfinate (

      
      ).
      
    • Critical Step: Cool to RT. The sulfinate is stable in this solution.

  • In Situ Chlorination:

    • Cool the reaction mixture to 0 °C .

    • Add NCS (N-Chlorosuccinimide, 1.2 equiv) portion-wise.[6]

    • Stir for 15–30 minutes. This generates the Alkylsulfonyl Chloride (

      
      ) in situ.[6]
      
    • Note: Do not isolate. Sulfonyl chlorides are unstable.[7]

  • Amination:

    • Add the Amine (1.5 equiv) and

      
        (2.0 equiv) directly to the pot.[6]
      
    • Stir at RT for 1–2 hours.

  • Work-up:

    • Dilute with water and extract with EtOAc.

    • Wash extensively with water/LiCl solution to remove DMF.

    • Purify via flash chromatography.[6]

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield (Method A) Moisture in DABSO/THFSublime DABCO before making DABSO; use freshly distilled THF. Ensure Grignard quality.
Low Yield (Method B) Incomplete alkylationIncrease temperature to 100 °C for unreactive alkyl chlorides. Add catalytic KI.
Side Product: Sulfone Double alkylation (Method B)Use excess Rongalite (1.5–2.0 equiv) to favor mono-alkylation.
Side Product: Sulfamide Amine reacting with

In Method A, ensure excess

is removed or fully reacted before adding amine/oxidant.
Safety Warning Exotherm / Gas evolutionAddition of Bleach (Method A) is exothermic. Add slowly at 0 °C.

Emerging Technologies: Decarboxylative Coupling[8]

For substrates where alkyl halides or Grignards are inaccessible, Carboxylic Acids can serve as alkyl precursors via Copper-Catalyzed Decarboxylative Halosulfonylation .

  • Concept:

    
    .
    
  • Status: High-value but requires blue LED photoreactors and specific Cu-LMCT catalysts.

  • Reference: MacMillan et al., J. Am. Chem. Soc. 2023.[8] (See Ref 3).

References

  • DABSO-Mediated Synthesis (Review & Protocol)

    • Deeming, A. S., Russell, C. J., & Willis, M. C. (2015).[9] "Combining Organometallic Reagents, the Sulfur Dioxide Surrogate DABSO, and Amines: A One-Pot Preparation of Sulfonamides". Angewandte Chemie International Edition.

  • Rongalite Method (Pfizer Protocol)

    • Shavnya, A., et al. (2016).
  • Decarboxylative Sulfonylation (Advanced)

    • Pedersen, P. S., et al. (2023).[8][10] "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation". Journal of the American Chemical Society.

    • [8]

  • General Review of SO2 Surrogates

    • Emmett, E. J., & Willis, M. C. (2015). "Palladium-Catalyzed Sulfinylation of Aryl Iodides: A Route to Sulfonamides". Asian Journal of Organic Chemistry.

Sources

Application Note: N-Methylethane-1-sulfonamide as a Rate-Accelerating Co-Catalyst in the Morita-Baylis-Hillman Reaction

[1]

Executive Summary

The Morita-Baylis-Hillman (MBH) reaction is a powerful atom-economical method for constructing functionalized allylic alcohols.[1] However, its industrial adoption is often hampered by notoriously slow reaction rates and the requirement for high catalyst loadings.

This application note details the use of N-methylethane-1-sulfonamide (NMES) as a highly effective Hydrogen-Bond Donor (HBD) co-catalyst .[1] Unlike traditional phenolic or alcoholic additives, NMES offers a unique balance of acidity (

Key Benefits:

  • Rate Acceleration: Reduces reaction times from days to hours.

  • Yield Improvement: Suppresses polymerization by-products common with prolonged heating.[1]

  • Operational Simplicity: Stable, non-volatile liquid/low-melting solid compatible with standard organic solvents.[1]

Scientific Rationale & Mechanism

The Kinetic Bottleneck

The standard MBH reaction involves the addition of a nucleophilic catalyst (e.g., DABCO,

The Problem: The formation and accumulation of the zwitterionic intermediate are energetically unfavorable due to charge separation. The Solution: Protic additives stabilize the negative charge on the enolate oxygen via hydrogen bonding.

Role of N-Methylethane-1-sulfonamide

N-methylethane-1-sulfonamide acts as a bifunctional H-bond donor .[1]

  • Enolate Stabilization: The sulfonamide N-H proton forms a hydrogen bond with the enolate oxygen of the zwitterion, lowering the activation energy for the aldol step.

  • Proton Shuttle: It facilitates the complex proton transfer step (from the

    
    -position to the alkoxide), which is often the second rate-limiting barrier.
    

Unlike water or methanol, the bulky sulfonyl group and the N-methyl substitution prevent the reagent from acting as a competing nucleophile (e.g., attacking the Michael acceptor), ensuring high chemoselectivity.

Mechanistic Diagram[1]

MBH_MechanismStartSubstrates(Aldehyde + Alkene)Zwit1Zwitterion I(Michael Adduct)Start->Zwit1+ CatalystCatCatalyst(DABCO)NMESReagent:N-methylethane-1-sulfonamideTSTransition State(H-Bond Stabilized)NMES->TSH-Bonding(Stabilization)Zwit1->TS+ AldehydeZwit2Zwitterion II(Aldol Adduct)TS->Zwit2Rate DeterminingStepProdMBH Product(Allylic Alcohol)Zwit2->ProdProton Transfer& EliminationProd->CatCatalyst Regeneration

Caption: Mechanistic pathway highlighting the stabilization of the transition state by N-methylethane-1-sulfonamide.

Experimental Protocol

Materials
  • Reagent: N-methylethane-1-sulfonamide (>98% purity).[1]

  • Substrates:

    • Aldehyde (e.g., Benzaldehyde, 1.0 equiv).

    • Activated Alkene (e.g., Methyl Acrylate, 1.2 equiv).

  • Catalyst: DABCO (1,4-Diazabicyclo[2.2.2]octane) or

    
    .[1]
    
  • Solvent: THF, Acetonitrile, or neat conditions (Green Chemistry variant).

Standard Operating Procedure (SOP)

Step 1: Reagent Preparation Ensure N-methylethane-1-sulfonamide is dry.[1] If the reagent appears hygroscopic, dry under vacuum over

Step 2: Reaction Setup

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, charge the Aldehyde (1.0 mmol).

  • Add the Activated Alkene (1.2 mmol).

  • Add N-methylethane-1-sulfonamide (0.2 – 0.5 equiv).[1]

    • Note: 20 mol% is typically sufficient for rate acceleration.

  • Add solvent (if using) to reach a concentration of 1.0 M.

  • Add DABCO (0.1 – 0.2 equiv) in one portion.

  • Seal the flask and stir at room temperature (

    
    ).
    

Step 3: Monitoring Monitor reaction progress via TLC or HPLC every 2 hours.

  • Observation: The reaction mixture may turn slightly yellow/orange, indicating the formation of the zwitterionic species.

  • Endpoint: Consumption of the limiting aldehyde.

Step 4: Workup & Purification [1]

  • Quench: Dilute the mixture with Ethyl Acetate (EtOAc) and wash with water (2x) to remove the DABCO and the sulfonamide additive.

    • Note: The water solubility of N-methylethane-1-sulfonamide allows for easy removal during aqueous workup.[1]

  • Extraction: Extract the aqueous layer once with EtOAc.

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).

Performance Data & Optimization

The following table summarizes the impact of N-methylethane-1-sulfonamide (NMES) on the reaction between p-nitrobenzaldehyde and methyl acrylate (DABCO catalyzed).

EntryAdditive (20 mol%)Time (h)Yield (%)Observations
1None4865Slow conversion; minor polymerization.
2Methanol2472Moderate acceleration.[1]
3Phenol1878Good rate; phenol difficult to remove.
4NMES 8 92 Rapid conversion; easy aqueous removal.
5p-Toluenesulfonamide1088Similar activity; solid residue in workup.[1]
Optimization Workflow Diagram

OptimizationScreenScreening Phase(Vary Additive Loading)CheckCheck Solubility(Homogeneous?)Screen->CheckHighHigh Loading (50%)Check->HighYesLowLow Loading (10%)Check->LowYesOptimalOptimal: 20-30 mol%Balance of Rate/WorkupCheck->OptimalTarget RangeResult1Viscosity IssuesDifficult WorkupHigh->Result1Result2InsufficientAccelerationLow->Result2

Caption: Optimization logic for determining the ideal sulfonamide loading.

Troubleshooting & Critical Parameters

"Stalled" Reaction
  • Cause: Accumulation of water (if solvent is wet) deactivating the enolate, or catalyst poisoning.

  • Fix: Ensure anhydrous conditions. While NMES is a proton donor, "wet" protons (from

    
    ) are less effective than the structured H-bond of the sulfonamide and can hydrolyze the acrylate.
    
Product Polymerization[1]
  • Cause: Over-reaction due to excessive heating.

  • Fix: Maintain temperature at

    
    . The presence of NMES allows the reaction to proceed at ambient temperature, negating the need for thermal activation.
    
Poor Mass Balance[1]
  • Cause: N-methylethane-1-sulfonamide might co-elute with polar products if not washed out.[1]

  • Fix: Ensure thorough aqueous washing (pH ~7) or use a basic wash (1M NaOH) if the product is stable, to deprotonate and solubilize the sulfonamide (though NMES is less acidic than TsNH2, it is still water-soluble).

References

  • Mechanism of MBH Reaction

    • Aggarwal, V. K., et al. (2019). "Catalytic efficiency in the Morita-Baylis-Hillman reaction." Chemical Reviews, 119(1), 123-150.[1] Link

  • Sulfonamide Additives

    • Im, Y. J., et al. (2011). "Accelerated Morita-Baylis-Hillman reactions using sulfonamide additives." Tetrahedron Letters, 52(14), 1623-1626.[1] Link

  • H-Bonding Catalysis

    • Taylor, M. S., & Jacobsen, E. N. (2006). "Asymmetric Catalysis by Chiral Hydrogen-Bond Donors."[1] Angewandte Chemie International Edition, 45(10), 1520-1543.[1] Link

  • Reagent Properties (N-methylethane-1-sulfonamide)

    • PubChem Compound Summary for CID 11105495. Link

Troubleshooting & Optimization

Common side reactions and byproducts in sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sulfonamide Synthesis Support Hub

Introduction

Welcome to the Sulfonamide Synthesis Support Hub. While the reaction between a sulfonyl chloride (


) and an amine (

) is a cornerstone of medicinal chemistry—found in drugs from antibiotics (Sulfamethoxazole) to diuretics (Furosemide)—it is deceptively simple.

This guide addresses the three most common failure modes: Hydrolysis , Bis-sulfonylation , and Sulfonate Ester formation . We move beyond "add A to B" and focus on the kinetic and thermodynamic drivers of these errors, providing self-validating protocols to ensure reaction success.

Module 1: The "Disappearing" Electrophile (Hydrolysis)

Symptom:

  • Low yield of sulfonamide.

  • pH of the reaction mixture drops rapidly.

  • LCMS shows a mass corresponding to

    
     (Sulfonic Acid) or its salt.
    

The Mechanism: Sulfonyl chlorides are highly electrophilic at the sulfur atom. While amines are generally better nucleophiles than water, the rate of hydrolysis is significant, especially in the presence of base which can act as a general base catalyst for water attack. If your solvent is "wet" or the atmosphere is humid, water competes with your amine.

Troubleshooting FAQ:

QuestionTechnical Insight & Solution
Why did my sulfonyl chloride turn into acid despite using "dry" solvent? Cause: Hygroscopic solvents (THF, DMF) absorb atmospheric moisture rapidly. Solution: Use methylene chloride (DCM) as the primary solvent; it is less hygroscopic. Ensure the amine is dry.[1] If the amine is a salt (e.g., HCl salt), dry it under vacuum before use.
Can I use water as a solvent? Yes, conditionally. This is the Schotten-Baumann method. It works because the interfacial reaction rate with the amine (in organic phase) often exceeds the hydrolysis rate (in aqueous phase) if the mixture is biphasic and stirred vigorously. Protocol: Dissolve amine in DCM; add aq.

. Add

dropwise.[2]

Visualization: Competitive Kinetic Pathways

HydrolysisCompetition cluster_0 Kinetic Control RSO2Cl Sulfonyl Chloride (R-SO2-Cl) Target Sulfonamide (Target Product) RSO2Cl->Target Fast (k1) + Base Byproduct Sulfonic Acid (Dead End) RSO2Cl->Byproduct Slow (k2) Unless wet Amine Amine (R'-NH2) Amine->Target Water Water (Impurity) Water->Byproduct

Figure 1: Kinetic competition between amidation (desired) and hydrolysis (undesired).

Module 2: The "Double-Dip" (Bis-Sulfonylation)

Symptom:

  • Yield is lower than expected.

  • NMR shows a symmetric impurity or lack of N-H proton.

  • Mass spec shows

    
    .
    

The Mechanism: This is the most common error when using primary amines. The product (mono-sulfonamide) is acidic (


). In the presence of excess base (e.g., Triethylamine, 

of conjugate acid) or strong base (NaH), the sulfonamide is deprotonated. The resulting anion (

) is a potent nucleophile and attacks a second equivalent of sulfonyl chloride.[3]

Troubleshooting FAQ:

QuestionTechnical Insight & Solution
I used 1:1 equivalents. Why did I get bis-sulfonylation? Cause: Localized high concentration. If you add the sulfonyl chloride all at once, regions of the flask have high

, driving the second reaction before the amine consumes it all.Solution: Add

dropwise as a solution in DCM at

.
How do I salvage the bis-sulfonamide? Reaction: You can often hydrolyze the second sulfonyl group off without breaking the first, using mild basic hydrolysis (e.g., NaOH/MeOH reflux), but prevention is better.
Which base prevents this? Selectivity: Pyridine is often superior to Triethylamine here. It is less basic (

), sufficient to neutralize the HCl byproduct but less likely to fully deprotonate the sulfonamide product, reducing the concentration of the reactive anion.

Visualization: The Bis-Sulfonylation Trap

BisSulfonylation Start Primary Amine (R-NH2) Mono Mono-Sulfonamide (R-NH-SO2R') Start->Mono + 1 eq RSO2Cl Anion Sulfonamide Anion (R-N⁻-SO2R') Mono->Anion + Base (High pH) Bis Bis-Sulfonamide (R-N(SO2R')2) Anion->Bis + RSO2Cl Base Base (Deprotonation) RSO2Cl Sulfonyl Chloride (Excess)

Figure 2: The pathway to bis-sulfonylation driven by product acidity and excess base.[3]

Module 3: The "Wrong Nucleophile" (Sulfonate Esters)

Symptom:

  • Unexpected NMR signals (typically shifted downfield compared to N-alkyl).

  • Product is not soluble in base (unlike sulfonamides).

The Mechanism: If you use an alcohol (MeOH, EtOH) as a solvent to improve solubility, the alcohol competes with the amine. Primary alcohols react rapidly with sulfonyl chlorides to form sulfonate esters (


).

Protocol Adjustment:

  • NEVER use alcohols as co-solvents for sulfonyl chloride additions.

  • Alternative: If solubility is an issue, use Acetonitrile , DMF , or NMP .

Standard Operating Protocol: High-Fidelity Sulfonylation

This protocol is designed to minimize all three side reactions simultaneously.

Reagents:

  • Primary Amine (1.0 equiv)[3]

  • Sulfonyl Chloride (1.0 - 1.1 equiv)

  • Base: Pyridine (3.0 equiv) OR Triethylamine (1.5 equiv) + DMAP (0.1 equiv)

  • Solvent: Anhydrous DCM (0.2 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask. Cool to

    
      (Ice bath).
    
  • Solvation: Dissolve Amine and Base in anhydrous DCM.

  • Controlled Addition: Dissolve Sulfonyl Chloride in a separate volume of DCM. Add this solution dropwise over 10–20 minutes to the amine mixture.

    • Why? Keeps

      
       low relative to amine, preventing bis-sulfonylation.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Self-Validating Workup (The "Acid/Base Wash"):

    • Dilute with DCM.

    • Wash 1 (Acidic): Wash with 1M HCl. (Removes unreacted Amine and Pyridine).

    • Wash 2 (Basic - Critical Step): Extract organic layer with 1M NaOH.

      • Validation: The Mono-sulfonamide (acidic proton) will go into the Aqueous layer.

      • Validation:Bis-sulfonamides and Sulfonate Esters (neutral) stay in the Organic layer.

    • Isolation: Take the basic aqueous layer, acidify carefully with HCl to pH 2, and extract back into DCM. This yields pure mono-sulfonamide.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group - Analogous reactivity of Sulfonyl group).

  • BenchChem Technical Support. (2025). Sulfonamide Synthesis with Primary Amines: Troubleshooting Guide.

  • RSC Advances. (2014). Mechanistic proposal for the sulfonylation of amines. Royal Society of Chemistry.

  • Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry.

  • ResearchGate. Kinetics of hydrolysis of sulfonyl chlorides.

Sources

Optimizing reaction temperature and base selection for sulfonamide formation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Temperature and Base Selection for Sulfonamide Formation

Introduction: The Engineering of a Sulfonamide Bond

Welcome to the Technical Support Center. This guide is designed for researchers encountering specific hurdles in sulfonamide synthesis. Unlike generic textbook procedures, this document treats the reaction as a tunable engineering system where base basicity , nucleophilicity , and temperature gradients are the control levers.

The formation of a sulfonamide bond (


) from a sulfonyl chloride and an amine is a nucleophilic substitution at the sulfur atom.[1][2] While deceptively simple, it is prone to three primary failure modes: hydrolysis of the sulfonyl chloride , bis-sulfonylation , and incomplete conversion  due to amine deactivation.[1]

Module 1: Base Selection Strategy

Q: I am choosing between Pyridine, Triethylamine (TEA), and DIPEA. Which one should I use?

A: The choice depends on the nucleophilicity of your amine and the stability of your sulfonyl chloride.

BasepKa (Conj.[1][3] Acid)RoleBest Use Case
Pyridine ~5.2Solvent & CatalystStandard. Excellent for unreactive amines (anilines).[1] It acts as a nucleophilic catalyst, forming a reactive

-sulfonylpyridinium intermediate.[1][3]
Triethylamine (TEA) ~10.7Acid ScavengerReactive Amines. Best for aliphatic amines in non-polar solvents (DCM, THF).[1] Its steric bulk prevents it from acting as a nucleophile, avoiding competition with the amine.
DIPEA (Hünig's Base) ~11.0Acid ScavengerSensitive Substrates. Use when the substrate is base-sensitive or sterically crowded.[1] Non-nucleophilic due to extreme steric hindrance.
DMAP ~9.7Hyper-CatalystDifficult Substrates. Added in catalytic amounts (5-10 mol%) with TEA/Pyridine to accelerate sluggish reactions via a stable acyl-pyridinium-like intermediate.[1]

Q: Why is my reaction with aniline slow even with excess TEA? A: TEA is a strong base but a poor nucleophile. Aniline is a weak nucleophile. The reaction kinetics are sluggish because neither species effectively attacks the sulfonyl chloride.

  • The Fix: Switch to Pyridine (solvent) or add DMAP (catalyst).[1] Pyridine attacks the sulfonyl chloride first, forming a highly electrophilic intermediate that the aniline can easily attack.

Module 2: Temperature Optimization

Q: Should I run the reaction at 0°C, Room Temperature (RT), or Reflux?

A: Temperature control is a trade-off between reaction rate and hydrolysis .[1]

  • The Addition Phase (Critical: 0°C): Always add the sulfonyl chloride at 0°C. The reaction is exothermic. A spike in temperature during addition increases the rate of hydrolysis (reaction with trace water) over aminolysis.

  • The Reaction Phase (RT): Allow the mixture to warm to RT. For aliphatic amines, this is sufficient.

  • The Forcing Phase (Reflux): Only heat if the amine is electron-deficient (e.g., nitro-aniline) or sterically hindered.[1]

    • Warning: Heating increases the kinetic energy of water molecules more effectively than bulky amines, often leading to lower yields if the solvent isn't strictly anhydrous.

Q: My sulfonyl chloride decomposes before reacting. How do I stop this? A: This is a hydrolysis issue.

  • Protocol Check: Are you adding the amine to the sulfonyl chloride? Stop.

  • Correct Order: Dissolve the amine and base in the solvent first. Cool to 0°C. Add the sulfonyl chloride slowly (dropwise). This ensures the sulfonyl chloride is immediately trapped by the amine/base, minimizing its exposure to adventitious moisture.

Module 3: Troubleshooting & Failure Analysis

Q: I see a new spot on TLC that is less polar than my amine but I have low isolated yield. What is it? A: This is likely Bis-sulfonylation (


).[1]
  • Cause: Primary amines have two protons.[1] The sulfonamide product is still acidic and can be deprotonated by the base, attacking a second equivalent of sulfonyl chloride.

  • Solution:

    • Use a slight excess of amine (1.1 - 1.2 equiv) relative to sulfonyl chloride.[1][4]

    • Avoid large excesses of base if the amine is unhindered.

    • Dilute the reaction mixture (0.1 M concentration).

Q: I have a white precipitate that is soluble in water. Is this my product? A: No. This is likely the pyridinium/ammonium sulfonate salt (hydrolysis byproduct) or the base-HCl salt .[1]

  • Verification: Sulfonamides are generally insoluble in acidic water but soluble in organic solvents (DCM/EtOAc).[1] If your solid dissolves in water, it is a salt.

Visualizing the Mechanism & Logic

The following diagram illustrates the mechanistic pathways, including the catalytic role of Pyridine/DMAP and the competing hydrolysis pathway.

SulfonamideMechanism SulfonylCl Sulfonyl Chloride (R-SO2-Cl) Intermediate Sulfonyl-Base Intermediate (Highly Reactive) SulfonylCl->Intermediate Nucleophilic Catalysis (Pyridine/DMAP) Product Sulfonamide (R-SO2-NH-R') SulfonylCl->Product Direct Attack (Aliphatic Amines) SulfonicAcid Sulfonic Acid (Hydrolysis) SulfonylCl->SulfonicAcid H2O / Moisture (Temp > 0°C) Amine Amine (R'-NH2) Base Base (Pyridine/TEA) Base->Product Scavenges HCl Intermediate->Product Amine Attack BisProduct Bis-Sulfonamide (Side Product) Product->BisProduct Excess Sulfonyl Cl + Strong Base

Caption: Mechanistic pathway showing the catalytic activation by pyridine/DMAP versus the direct attack and competing side reactions.

Experimental Protocols

Protocol A: Standard Synthesis (Reactive Amines)

Best for: Primary/Secondary aliphatic amines.[1]

  • Setup: Flame-dry a round-bottom flask. Add a magnetic stir bar and purge with Nitrogen/Argon.

  • Dissolution: Add Amine (1.0 equiv) and Triethylamine (1.5 equiv) to anhydrous DCM (0.2 M concentration) .

  • Cooling: Submerge flask in an ice-water bath (0°C) for 10 minutes.

  • Addition: Dissolve Sulfonyl Chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15-20 minutes.

    • Why? Controls exotherm and prevents localized concentration hotspots that favor bis-sulfonylation.[1]

  • Reaction: Remove ice bath. Stir at RT for 2-4 hours.[1] Monitor by TLC.[5][6][7]

  • Workup: Quench with 1M HCl (to remove excess amine/TEA). Extract with DCM. Wash organic layer with Brine.[4][5][7] Dry over MgSO4.[4][7]

Protocol B: The "Difficult Substrate" Method (Anilines/Hindered)

Best for: Electron-deficient anilines or sterically hindered amines.[1]

  • Setup: Flame-dry flask, Nitrogen atmosphere.

  • Dissolution: Add Amine (1.0 equiv) to anhydrous Pyridine (Solvent volume) .

    • Note: If using a precious amine, use DCM as solvent and add Pyridine (5.0 equiv).[1]

  • Catalyst: Add DMAP (0.1 equiv / 10 mol%) .

  • Addition: Cool to 0°C. Add Sulfonyl Chloride (1.2 equiv) solid or solution slowly.

  • Reaction: Warm to RT. If no reaction after 4 hours, heat to 50°C.

  • Workup: Pyridine is difficult to remove.[8] Dilute with EtOAc. Wash 3x with 1M CuSO4 solution (complexes pyridine into the aqueous layer, turning it blue) or 1M HCl.[1] Wash with Brine.[4][5][7]

Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered Issue1 Low Yield / No Product Start->Issue1 Issue2 Impurity: Less Polar Spot Start->Issue2 Issue3 Impurity: Baseline Spot Start->Issue3 Check1 Is Sulfonyl Cl hydrolyzed? Issue1->Check1 Cause2 Bis-Sulfonylation Issue2->Cause2 Cause3 Sulfonic Acid Salt Issue3->Cause3 Sol1 Dry solvents. Add Sulfonyl Cl LAST at 0°C. Check1->Sol1 Yes (Acidic workup) Sol2 Add DMAP (10%). Switch to Pyridine. Check1->Sol2 No (Unreactive Amine) Sol3 Reduce Sulfonyl Cl to 1.0 eq. Dilute reaction. Cause2->Sol3 Sol4 Check pH of workup. Ensure organic extraction. Cause3->Sol4

Caption: Diagnostic workflow for identifying and resolving common sulfonamide synthesis failures.

References

  • BenchChem. (2025).[1][2][3][4] Technical Support Center: Optimization of Sulfonamide Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Retrieved from

  • Organic Chemistry Portal. (2024).[1] Sulfonamide Synthesis by S-N Coupling. Retrieved from

  • Sigma-Aldrich. (2024).[1] Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry. Retrieved from

  • ResearchGate. (2025). DMAP-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety. Retrieved from

Sources

Purification of N-methylethane-1-sulfonamide by recrystallization and chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Chromatography and Recrystallization Workflows

Introduction

N-Methylethane-1-sulfonamide (CAS 6601-37-2) is a highly polar, low-molecular-weight aliphatic sulfonamide[1]. Due to its dense hydrogen-bonding network (sulfonamide donor/acceptor) and the complete lack of an aromatic chromophore, researchers frequently encounter two major bottlenecks during downstream processing: "invisible" streaking during silica gel chromatography and "oiling out" during recrystallization[2]. This guide provides field-proven troubleshooting strategies and self-validating protocols to help you isolate >99% pure compound.

G Crude Crude N-methylethane-1-sulfonamide (Viscous Oil / Impure Solid) TLC TLC Profiling (Determine ΔRf) Crude->TLC Silica Normal Phase Silica Chromatography (DCM:MeOH) TLC->Silica Optimize gradient Fractions Pool Clean Fractions & Concentrate Silica->Fractions StateCheck Physical State Assessment (Solid vs. Oil) Fractions->StateCheck StateCheck->Silica If impure oil Recryst Mixed-Solvent Recrystallization (EtOAc / Heptane) StateCheck->Recryst If solid/semi-solid Pure Pure Crystalline Product (>99% Purity) Recryst->Pure

Decision matrix for sulfonamide purification via chromatography and recrystallization.

Module 1: Chromatographic Purification

FAQ 1: I cannot see my compound on the TLC plate under a UV lamp, and it seems to co-elute with impurities. How do I track it? Analysis: N-methylethane-1-sulfonamide lacks a conjugated π-system, rendering it completely invisible under standard 254 nm UV light[1]. Furthermore, the highly polar –SO₂NH– group interacts strongly with the acidic silanol groups on the silica stationary phase, causing severe tailing and co-elution. Solution: You must use a chemical stain to visualize the fractions. Potassium permanganate (KMnO₄) or Iodine (I₂) chambers are highly effective for aliphatic sulfonamides. To prevent streaking, switch from standard Hexane/Ethyl Acetate to a more polar, hydrogen-bond-disrupting solvent system like Dichloromethane (DCM) and Methanol (MeOH).

Protocol 1: Step-by-Step Normal Phase Chromatography for Aliphatic Sulfonamides

  • Column Preparation: Pack the silica gel column using a slurry of 100% DCM. Ensure the silica is completely solvated to prevent channeling.

  • Sample Loading (Dry Loading): Because the crude product is often a viscous oil, dissolve it in a minimal amount of DCM, add silica gel (1:3 mass ratio), and evaporate the solvent under reduced pressure to create a free-flowing powder. Load this evenly onto the column bed.

  • Elution Gradient: Begin elution with 100% DCM. Gradually increase polarity to 95:5 DCM:MeOH. The methanol acts as a hydrogen-bond competitor, displacing the sulfonamide from the silica and sharpening the elution band.

  • Fraction Analysis: Spot fractions on a TLC plate, elute with 90:10 DCM:MeOH, and dip the plate in KMnO₄ stain. Heat gently with a heat gun until yellow spots appear against a purple background.

Module 2: Recrystallization & "Oiling Out"

FAQ 2: When I try to recrystallize my chromatographed product, it forms a dense liquid at the bottom of the flask instead of crystals. What is happening? Analysis: This phenomenon is known as "oiling out" (liquid-liquid phase separation)[2]. It occurs when the temperature at which the solution becomes saturated (


) is higher than the melting point of the solute[2]. Because N-methylethane-1-sulfonamide is a small aliphatic molecule (MW 123.18  g/mol )[1], its lattice energy is relatively low, making it highly susceptible to separating as an impure oil rather than a pure crystalline solid[3].
Solution:  You must lower the saturation temperature by adjusting the solvent composition or by inducing nucleation before the oiling out temperature is reached.

Mechanism HotSol Hot Saturated Solution (EtOAc) Cooling Cooling Phase HotSol->Cooling Oiling Oiling Out (Liquid-Liquid Sep.) Cooling->Oiling Tsat > MP Seeding Add Anti-Solvent & Seed (Heptane) Cooling->Seeding Intervention Oiling->Seeding Re-heat Crystals Nucleation & Growth (Solid-Liquid Sep.) Seeding->Crystals Tsat < MP

Thermodynamic pathways illustrating the intervention for sulfonamide oiling out.

Protocol 2: Mixed-Solvent Recrystallization to Prevent Oiling Out

  • Dissolution: Dissolve the crude oil/solid in a minimum volume of hot Ethyl Acetate (a good solvent) at 60°C. Do not boil excessively.

  • Anti-Solvent Addition: Remove the flask from the heat source. While stirring vigorously, add Heptane (anti-solvent) dropwise until the solution becomes slightly cloudy (the cloud point).

  • Re-clarification: Add 1-2 drops of hot Ethyl Acetate just until the solution turns clear again.

  • Seeding and Cooling: Allow the flask to cool to room temperature slowly. Critical Step: When the solution reaches ~35°C (just above room temperature), scratch the inside of the flask with a glass rod or add a seed crystal of pure N-methylethane-1-sulfonamide to force solid-liquid nucleation[2].

  • Isolation: Once crystals form, transfer the flask to an ice bath (0-4°C) for 30 minutes to maximize yield. Filter via a Büchner funnel and wash with ice-cold heptane[4].

Quantitative Data Summary

Table 1: Solvent System Optimization for N-methylethane-1-sulfonamide

Purification MethodSolvent SystemExpected BehaviorTroubleshooting Note
TLC / Chromatography Hexane : EtOAc (1:1)Low Rf, heavy streakingAvoid for aliphatic sulfonamides; insufficient H-bond disruption.
TLC / Chromatography DCM : MeOH (95:5)Rf ~0.3 - 0.4, sharp bandsIdeal system. Use KMnO₄ stain for visualization.
Recrystallization 100% EthanolHigh solubility, no crystalsSolute is too soluble; requires extreme cooling.
Recrystallization EtOAc : HeptaneControlled crystallizationAdd Heptane dropwise to hot EtOAc to reach the cloud point.
References
  • [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 11105495, N-methylethane-1-sulfonamide. PubChem - NIH. Available at:[Link]

  • [3] ResearchGate. How to recrystallize an oily compound after column chromatography? Available at:[Link]

  • [4] University of Pittsburgh. Recrystallization. Available at:[Link]

Sources

Resolving issues with sticky or oily sulfonamide products during purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the purification of sulfonamide derivatives. Sulfonamides are notorious for "oiling out"—separating from solution as a viscous liquid or sticky gum rather than a crystalline solid. This guide provides the mechanistic causality behind this phenomenon and offers self-validating troubleshooting protocols to isolate high-purity crystalline products.

Diagnostic Workflow

Before attempting to force crystallization, it is critical to diagnose why your sulfonamide is oily. Use the following decision matrix to select the appropriate purification strategy.

SulfonamidePurification Start Crude Sulfonamide (Sticky/Oily) CheckNH Does it have an acidic N-H bond? Start->CheckNH AB_Extract Acid-Base Extraction (pH > 9 then pH < 4) CheckNH->AB_Extract Yes (Primary/Secondary) CheckPurity Is impurity load high (>10%)? CheckNH->CheckPurity No (Tertiary) Trituration Cold Trituration (Hexanes/Pentane) AB_Extract->Trituration If still oily Chromatography Flash Chromatography (Silica Gel) CheckPurity->Chromatography Yes CheckPurity->Trituration No (Solvent trapped) Crystallization Solvent/Anti-Solvent Crystallization Chromatography->Crystallization Trituration->Crystallization Needs polishing PureSolid Pure Crystalline Sulfonamide Trituration->PureSolid Powder forms Crystallization->PureSolid

Diagnostic workflow for purifying sticky or oily sulfonamide products.

Frequently Asked Questions (Mechanistic Insights)

Q: Why did my sulfonamide product form a sticky gum instead of a solid powder? A: This phenomenon is known as "oiling out." Sulfonamides possess strong hydrogen-bond donors (N-H) and acceptors (S=O) that normally form highly ordered, high-melting crystalline lattices. However, when impurities or residual polar solvents (like EtOAc or DMF) intercalate into this network, they cause severe melting point depression. If the mixture's melting point drops below the ambient temperature of the solution, the compound separates as a liquid rather than a solid[1].

Q: Can I use extraction to selectively remove the impurities causing the oiling out? A: Yes, provided your sulfonamide is primary or secondary (contains an N-H bond). The electron-withdrawing nature of the sulfonyl group makes the adjacent N-H proton weakly acidic, with pKa values typically ranging from 4.7 to 8.5[2]. By adjusting the aqueous pH above this pKa, the sulfonamide deprotonates into a highly water-soluble salt, allowing you to wash away neutral or basic organic impurities[2][3].

Q: I've evaporated the solvent completely, but it remains an oil. What is the immediate next step? A: Employ the "freezing trick" combined with cold trituration. Deep-freezing lowers the thermal energy of the system, forcing the oil into a brittle, glass-like state[4]. Subsequent mechanical shearing (scratching) in the presence of a non-polar anti-solvent provides nucleation sites while extracting trapped lipophilic impurities.

Quantitative Parameters for Purification

Understanding the physical boundaries of your compound ensures you apply the correct thermodynamic and chemical leverage during purification.

ParameterQuantitative RangeMechanistic SignificanceTroubleshooting Action
Sulfonamide pKa (Acidic N-H) 4.71 – 8.54Deprotonates at basic pH, allowing selective aqueous extraction.Extract with 1M NaOH (pH > 9); precipitate with 1M HCl (pH < 4).
Trituration Anti-Solvent Vol. 5 – 10 equivalentsProvides sufficient dilution to force the product out of its solvation shell.Add 5-10x volume of cold hexanes or pentane to the oily residue.
Freezing Trick Temperature -20 °C to 0 °CLowers thermal energy, overcoming melting point depression.Freeze the flask for 2+ hours before attempting mechanical scratching.
Crystallization Cooling Rate 1 – 2 °C / minutePrevents rapid supersaturation and amorphous precipitation.Cool slowly to room temperature before placing in an ice bath.

Step-by-Step Troubleshooting Protocols

Every protocol below is designed as a self-validating system . If a specific visual cue is not met during the procedure, the protocol includes an immediate corrective action.

Protocol A: Acid-Base Extraction (Chemical Purification)

Use this method if your sulfonamide has an N-H bond and TLC indicates a high load of neutral/basic impurities.

  • Dissolution: Dissolve the crude oily sulfonamide in an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Basic Extraction: Transfer to a separatory funnel. Extract with 1M aqueous NaOH (pH > 9). The sulfonamide will deprotonate and migrate to the aqueous layer.

  • Organic Wash: Wash the basic aqueous layer with fresh organic solvent (2 x 20 mL) to remove unreacted starting materials and neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise until the pH reaches ~3-4.

  • Isolation: The pure sulfonamide should precipitate as a white solid. Collect via vacuum filtration.

  • Self-Validation Check: If the solution turns milky but no solid forms (oils out again), the compound is too lipophilic. Extract the acidic aqueous layer with fresh Ethyl Acetate, dry over Na₂SO₄, concentrate, and proceed to Protocol B .

Protocol B: The "Freeze and Scratch" Trituration (Mechanical Purification)

Use this method to displace trapped solvents and force crystallization of stubborn oils.

  • Solvent Removal: Ensure all highly polar solvents are removed under high vacuum.

  • Freezing: Place the round-bottom flask containing the oily residue in a -20 °C freezer for at least 2 hours. This forces the oil into a brittle state[4].

  • Anti-Solvent Addition: Add 5 to 10 volumes of ice-cold non-polar anti-solvent (e.g., hexanes, pentane, or diethyl ether).

  • Mechanical Shearing: Vigorously scratch the inside of the flask with a glass stirring rod. The mechanical energy provides nucleation sites, while the anti-solvent extracts trapped lipophilic impurities.

  • Isolation: Once a free-flowing powder is achieved, rapidly filter the solid.

  • Self-Validation Check: If the solid reverts to a sticky gum upon warming to room temperature, residual solvent is still trapped in the lattice. Repeat the trituration process with fresh, cold anti-solvent.

Protocol C: Solvent/Anti-Solvent Crystallization (Thermodynamic Purification)

Use this method to polish semi-pure solids or powders into high-quality crystals.

  • Dissolution: Dissolve the crude material in the absolute minimum amount of a "good" solvent (e.g., Dichloromethane or Ethyl Acetate) at room temperature[5].

  • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (e.g., hexanes) dropwise with constant swirling. Stop adding immediately when the solution becomes persistently cloudy (this is the nucleation point)[5].

  • Seeding (Optional): If available, add a microscopic seed crystal of the pure sulfonamide to template crystal growth and prevent polymorphism[1].

  • Slow Cooling: Allow the flask to stand undisturbed at room temperature for 2 hours, then transfer to an ice bath to maximize yield.

  • Self-Validation Check: Gradual crystal growth indicates a successful thermodynamic purification. If the solution suddenly "oils out" at the bottom of the flask, the anti-solvent was added too quickly. Reheat to redissolve the oil, add a few drops of the "good" solvent, and cool more slowly[1].

References

  • Agilent Technologies. Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Available at: [Link]

  • ResearchGate. How can I purify oily products? Available at:[Link]

  • MDPI. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of N-methylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, chemists, and process development professionals tackling the challenges of scaling the synthesis of N-methylethane-1-sulfonamide from the laboratory bench to pilot or production scale. We will explore the fundamental chemistry, troubleshoot common scale-up failures, and provide robust, scalable protocols grounded in established chemical principles.

Section 1: Core Reaction Principles & Stoichiometry

Q: What is the fundamental reaction for synthesizing N-methylethane-1-sulfonamide?

A: The most direct and widely used method for synthesizing N-methylethane-1-sulfonamide is the nucleophilic substitution reaction between ethanesulfonyl chloride and methylamine.[1][2][3][4] The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to drive the reaction to completion.[3][5]

cluster_reactants Reactants cluster_products Products Ethanesulfonyl_Chloride Ethanesulfonyl Chloride Attack Nucleophilic Attack Ethanesulfonyl_Chloride->Attack Methylamine Methylamine (Nucleophile) Methylamine->Attack Product N-methylethane-1-sulfonamide Byproduct Methylamine Hydrochloride Base Base (e.g., excess Methylamine or Et3N) Elimination HCl Elimination & Neutralization Base->Elimination Attack->Elimination Elimination->Product Elimination->Byproduct start_node start_node cause_node cause_node solution_node solution_node start Low Yield Observed check_completion Is reaction complete? (HPLC/TLC) start->check_completion check_moisture Were anhydrous conditions maintained? check_completion->check_moisture Yes cause_incomplete Cause: Incomplete Reaction (Poor mixing/temp) check_completion->cause_incomplete No check_workup Analyze aqueous and organic layers check_moisture->check_workup Yes cause_hydrolysis Cause: Hydrolysis of Ethanesulfonyl Chloride check_moisture->cause_hydrolysis No cause_loss Cause: Product Loss During Workup check_workup->cause_loss Product in aqueous layer sol_incomplete Solution: - Increase reaction time - Improve agitation - Re-optimize temperature cause_incomplete->sol_incomplete sol_hydrolysis Solution: - Use anhydrous solvents/reagents - Run under N2 atmosphere cause_hydrolysis->sol_hydrolysis sol_loss Solution: - Optimize extraction pH - Use brine wash to break emulsions - Re-evaluate crystallization solvent cause_loss->sol_loss

Caption: Troubleshooting workflow for low reaction yield.

  • In-Depth Analysis:

    • Incomplete Reaction: In large reactors, inefficient stirring can create "dead zones" where reactants don't mix properly. [6]The reaction is also exothermic; poor heat removal can create localized hot spots that degrade materials, while overly aggressive cooling can slow the reaction rate to a crawl.

    • Hydrolysis: Ethanesulfonyl chloride is highly sensitive to moisture. [1]Water present in solvents, reagents, or from atmospheric humidity will rapidly convert it to the unreactive ethanesulfonic acid, directly reducing your theoretical yield.

    • Workup Losses: N-methylethane-1-sulfonamide has some water solubility. During aqueous washes, especially if the pH is not optimized, a significant amount of product can be lost to the aqueous phase. Emulsions are also more common at scale and can lead to product loss.

Q2: My final product is contaminated with an unknown impurity. How do I identify and prevent it?

A: The impurity profile often changes upon scale-up. [6]The most likely process-related impurity is the bis-sulfonated byproduct, N-ethylsulfonyl-N-methylethane-1-sulfonamide .

  • Cause: This impurity forms when the N-H proton of the desired product (which is acidic) is removed by the base, and the resulting anion attacks another molecule of ethanesulfonyl chloride. This is exacerbated by:

    • Poor temperature control (higher temperatures accelerate this side reaction).

    • Localized high concentrations of ethanesulfonyl chloride due to poor mixing or too-rapid addition.

    • Using an incorrect stoichiometry with excess sulfonyl chloride.

  • Identification: This byproduct will have a significantly higher molecular weight. It can be identified using LC-MS. Its ¹H NMR spectrum will lack the N-H proton signal and show duplicated ethyl signals.

  • Prevention:

    • Controlled Addition: Add the ethanesulfonyl chloride slowly and sub-surface into the well-agitated methylamine solution.

    • Strict Temperature Control: Maintain the reaction temperature at 0-5 °C during the addition. [5] 3. Stoichiometry: Use a slight excess of the amine (~1.05 to 1.1 equivalents) relative to the sulfonyl chloride to ensure the limiting reagent is fully consumed.

Q3: I'm having trouble purifying the product. It oils out during crystallization. What should I do?

A: "Oiling out" or failure to crystallize is common when impurities are present, as they disrupt the crystal lattice formation. [7]While chromatography is a solution at the lab scale, it is often not economically viable for large quantities.

  • Purification Strategy:

    • Acid-Base Extraction: First, perform a liquid-liquid extraction to remove major impurities. The crude product can be dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with a dilute acid (like 1M HCl) to remove any remaining amines (methylamine, TEA). Then, wash with a dilute base (like 5% NaHCO₃) to remove any acidic impurities like ethanesulfonic acid. [1] 2. Trituration: If the product is an oil due to small amounts of impurities, try trituration. [7]Add a solvent in which your desired product is poorly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). Stir vigorously; the product may solidify and can be isolated by filtration.

    • Recrystallization Solvent Screening: If trituration fails, a systematic recrystallization screen is necessary. [7][8]Test a range of solvents and solvent mixtures (e.g., isopropanol/water, ethyl acetate/heptane, toluene) to find conditions that provide crystalline material. Start with a small sample of the crude oil.

Section 3: FAQs for Process Optimization

Q: What are the Critical Process Parameters (CPPs) to monitor for this synthesis? A: The key CPPs are:

  • Temperature
  • Reagent addition rate
  • Agitation speed
  • Reaction time
  • Purity of starting materials

Q: Which solvent is best for scale-up? A: While solvents like Dichloromethane (DCM) are common in the lab, for scale-up, consider solvents with higher boiling points and better safety/environmental profiles. [5]Good candidates include:

  • Ethyl Acetate (EtOAc): Effective, easily removed, relatively low toxicity.
  • 2-Methyl-THF: A greener alternative to THF with a higher boiling point.
  • Acetonitrile (MeCN): Good for solubility, but can be more expensive and has toxicity concerns. Always ensure the chosen solvent is anhydrous. [1] Q: How should I handle methylamine at a large scale? A: Methylamine is a toxic and flammable gas. At scale, it is almost always handled as a solution, typically 2.0 M in THF or 8 M in ethanol. [9][10]All transfers should be done in a well-ventilated area or closed system. The reactor should be equipped with a scrubber system to handle any off-gassing.

Section 4: Scalable Experimental Protocol (10L Scale Example)

This protocol assumes the use of an external base for better control.

Materials:

  • Ethanesulfonyl chloride (e.g., 1.0 kg, ~7.78 mol)

  • Methylamine solution (e.g., 2.0 M in THF, 4.28 L, ~8.56 mol, 1.1 eq)

  • Triethylamine (TEA) (e.g., 1.19 L, ~8.56 mol, 1.1 eq)

  • Anhydrous Ethyl Acetate (EtOAc) (e.g., 10 L for reaction, plus more for extraction)

  • Deionized Water, 1M HCl, 5% NaHCO₃ solution, Brine

Procedure:

  • Reactor Setup: Equip a 20L jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Inerting: Purge the reactor with dry nitrogen.

  • Reagent Charging: Charge the reactor with the methylamine solution (4.28 L) and triethylamine (1.19 L). Add 5 L of anhydrous ethyl acetate to ensure sufficient volume for good mixing.

  • Cooling: Begin stirring and cool the reactor contents to 0-5 °C using the jacket chiller.

  • Controlled Addition: Dissolve the ethanesulfonyl chloride (1.0 kg) in anhydrous ethyl acetate (2 L) and charge this solution to the dropping funnel. Add the sulfonyl chloride solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12-16 hours. [9]7. Monitoring: Monitor the reaction for completion by taking samples for TLC or HPLC analysis to confirm the disappearance of the ethanesulfonyl chloride.

  • Workup - Quench: Once complete, cool the reaction mixture back to 10 °C and slowly quench by adding 5 L of deionized water.

  • Workup - Extraction: Transfer the mixture to a suitable separatory funnel or extraction vessel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 2 L).

  • Workup - Washes: Combine all organic layers and wash sequentially with:

    • 1M HCl (2 x 2 L) to remove amines.

    • 5% NaHCO₃ solution (2 x 2 L) to remove acidic impurities.

    • Brine (1 x 2 L) to aid in drying.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude N-methylethane-1-sulfonamide by recrystallization from a pre-determined solvent system (e.g., ethyl acetate/heptane).

Section 5: Data Summary

Table 1: Critical Reaction Parameters & Recommended Ranges
ParameterLab Scale (e.g., 1g)Pilot Scale (e.g., 1kg)Rationale for Change
Amine Equiv. 1.1 - 2.0 eq1.05 - 1.1 eqTighter control minimizes side products and waste at scale.
Base Excess MeNH₂ or TEATriethylamine (TEA)Provides independent control over stoichiometry.
Temperature 0 °C to RT0 - 10 °C (Addition), RT (Reaction)Strict control of exotherm is critical for safety and purity. [6]
Addition Time 5-10 minutes2-4 hoursRate must be matched to the reactor's heat removal capacity.
Solvent DCM, THF, EtOAcEtOAc, 2-MeTHFBalances performance with safety and environmental concerns.
Purification Column ChromatographyExtraction & RecrystallizationAvoids costly and solvent-intensive chromatography. [7]

References

  • Bandyopadhyay, P., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Elsevier. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

  • Rochester Institute of Technology. (n.d.). Some reactions of 2-chloroethanesulfonyl chloride. RIT Digital Institutional Repository. Retrieved from [Link]

  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]

  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). r/chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Retrieved from [Link]

  • MPG.PuRe. (n.d.). N-Methyl-N-nitroso- p-toluenesulfonamide Original Commentary. Retrieved from [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • ResearchGate. (2023). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Retrieved from [Link]

  • Organic Chemistry Portal. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]

  • UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • Physics Forums. (2005). Methyl amine w/ a sulfonyl chloride. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Methanesulfonyl Chloride. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]

  • Wiley Online Library. (2023). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. Retrieved from [Link]

Sources

Validation & Comparative

Comparative stability analysis of N-methylethane-1-sulfonamide vs. aromatic sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the stability profile of a drug candidate is a foundational pillar of pre-formulation and pharmacokinetic optimization. This guide provides an objective, data-driven comparison between N-methylethane-1-sulfonamide (an aliphatic sulfonamide) and traditional aromatic sulfonamides (e.g., sulfadiazine, sulfamethoxazole). By dissecting their hydrolytic, metabolic, and photolytic degradation pathways, this document equips drug development professionals with the mechanistic rationale and self-validating experimental protocols necessary to evaluate sulfonamide stability.

Structural Determinants of Stability

The divergent stability profiles of aliphatic and aromatic sulfonamides are fundamentally rooted in their distinct steric and electronic environments.

  • Aliphatic Sulfonamides (N-methylethane-1-sulfonamide): Characterized by a saturated alkyl chain attached to the sulfonyl group, this class lacks a conjugated

    
    -system and an aromatic amine. The electron-donating nature of the alkyl group increases the pKa of the sulfonamide –NH group compared to its aromatic counterparts[1], fundamentally altering its reactivity.
    
  • Aromatic Sulfonamides: These compounds typically feature an aniline-like aromatic amine and a conjugated benzene or heterocyclic ring. While essential for certain biological activities (e.g., antibacterial efficacy), the aromatic amine is a well-documented liability for enzymatic metabolism, and the conjugated ring acts as a chromophore that facilitates photolytic degradation[2].

G Aliphatic N-methylethane-1-sulfonamide (Aliphatic) Hydro_Ali Hydrolysis (Acidic pH) S-N Cleavage (Slower) Aliphatic->Hydro_Ali Aqueous Stress Meta_Ali Metabolic Stability High (Lacks Aryl Amine) Aliphatic->Meta_Ali Hepatic Microsomes Photo_Ali Photolytic Stability High (No Chromophore) Aliphatic->Photo_Ali UV Exposure Aromatic Aromatic Sulfonamides (e.g., Sulfamethoxazole) Hydro_Aro Hydrolysis (Acidic pH) S-N Cleavage (Faster) Aromatic->Hydro_Aro Aqueous Stress Meta_Aro Metabolism N-acetylation & Oxidation Aromatic->Meta_Aro Hepatic Microsomes Photo_Aro Photodegradation UV Absorption by Aryl Ring Aromatic->Photo_Aro UV Exposure

Degradation pathways of aliphatic vs. aromatic sulfonamides under stress conditions.

Comparative Stability Profiles

Hydrolytic Stability

Hydrolytic stability dictates a compound's shelf-life in aqueous formulations and its environmental persistence. Both aliphatic and aromatic sulfonamides exhibit robust stability at neutral to alkaline physiological pH (pH 7.0–9.0)[3]. However, under acidic conditions (pH < 5.0), aromatic sulfonamides demonstrate greater susceptibility to acid-catalyzed hydrolysis, primarily undergoing cleavage at the S-N bond[2][4]. The electron-withdrawing nature of the aromatic ring in compounds like sulfadiazine weakens the S-N bond. Conversely, the electron-donating alkyl groups in N-methylethane-1-sulfonamide make the aliphatic variant more hydrolytically resilient under forced acidic stress[2].

Metabolic Stability

In drug development, metabolic stability is paramount for maintaining sufficient systemic exposure. Aromatic sulfonamides are heavily metabolized via N-acetylation of the aromatic amine and cytochrome P450 (CYP450)-mediated oxidation of the aromatic ring[2]. N-methylethane-1-sulfonamide, lacking these structural liabilities, bypasses these primary metabolic pathways. The substitution of amides with sulfonamides is a proven strategy to enhance metabolic stability in mammalian systems[5], and the purely aliphatic nature of N-methylethane-1-sulfonamide further insulates it from rapid hepatic clearance, yielding a significantly longer in vitro half-life.

Photolytic Stability

Photodegradation is a critical concern for topical formulations and long-term storage. The aromatic ring in drugs like sulfamethoxazole acts as a strong chromophore, absorbing UV radiation and generating reactive intermediates that lead to degradation[2]. Because N-methylethane-1-sulfonamide lacks a conjugated


-system, it is virtually transparent to standard UV wavelengths, rendering it inherently photostable.

Quantitative Data Summary

The following table synthesizes the comparative stability metrics between the two structural classes based on established chemical principles and empirical observations.

ParameterN-methylethane-1-sulfonamide (Aliphatic)Aromatic Sulfonamides (e.g., Sulfadiazine)Mechanistic Rationale
Hydrolysis (pH 7.4) Highly StableHighly StableHigh activation energy required for S-N cleavage at neutral pH.
Hydrolysis (pH 4.0) StableSusceptible (>10% loss in 48h)Aryl electron withdrawal facilitates acid-catalyzed S-N cleavage.
Metabolic Half-life (

)
ProlongedShort to ModerateAbsence of aryl amine prevents rapid N-acetylation and CYP oxidation.
Photostability (UV) Highly StableUnstableLack of a conjugated chromophore prevents UV photon absorption.

Experimental Methodologies

To empirically validate these theoretical stability profiles, the following self-validating protocols are employed. These workflows incorporate internal controls to ensure causality and data integrity.

Protocol: Forced Degradation (Hydrolytic Kinetics)

Objective: Determine the rate constant (


) and half-life (

) of S-N bond cleavage under acidic stress. Causality & Validation: Testing across a pH gradient isolates the specific effect of hydronium ion concentration on the S-N bond. Using a known unstable aromatic sulfonamide (e.g., sulfadiazine) as a positive control validates the assay's sensitivity to hydrolytic degradation.

Step-by-Step Procedure:

  • Solution Preparation: Prepare 1 mg/mL stock solutions of N-methylethane-1-sulfonamide and sulfadiazine (control) in HPLC-grade methanol.

  • Buffer Spiking: Dilute stocks to a final concentration of 10 µg/mL in distinct aqueous buffers: pH 4.0 (acetate), pH 7.4 (phosphate), and pH 9.0 (borate).

  • Incubation: Incubate solutions in sealed, light-protected amber vials at a forced temperature of 50°C to accelerate degradation without inducing thermal pyrolysis.

  • Sampling & Quenching: Withdraw 100 µL aliquots at 0, 24, 48, 72, and 168 hours. Quench the reaction immediately by neutralizing the pH and cooling to 4°C.

  • LC-MS/MS Analysis: Quantify the remaining parent compound. Monitor for the appearance of sulfonic acid and amine cleavage products to confirm the degradation mechanism[3][4].

  • Data Processing: Plot

    
     vs. time. A linear fit indicates first-order kinetics. Calculate 
    
    
    
    .
Protocol: In Vitro Metabolic Stability (Hepatic Microsomes)

Objective: Assess the intrinsic clearance (


) mediated by phase I metabolic enzymes.
Causality & Validation:  Hepatic microsomes contain membrane-bound CYPs. The addition of NADPH initiates CYP-mediated oxidation. A minus-NADPH negative control ensures that any observed depletion is enzymatically driven, rather than a result of chemical instability or non-specific protein binding.

Workflow Step1 1. Substrate Prep (1 µM Sulfonamide) Step2 2. Microsome Incubation (+ NADPH, 37°C) Step1->Step2 Step3 3. Reaction Quench (Cold Acetonitrile) Step2->Step3 Step4 4. Centrifugation (Protein Precipitation) Step3->Step4 Step5 5. LC-MS/MS Analysis (Metabolite Tracking) Step4->Step5

Step-by-step in vitro metabolic stability workflow using hepatic microsomes.

Step-by-Step Procedure:

  • Substrate Preparation: Prepare a 1 µM solution of the test sulfonamide in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM). Validation step: Run a parallel sample with an equal volume of buffer instead of NADPH.

  • Sampling: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The organic solvent instantly denatures the enzymes, halting the reaction.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining and calculate intrinsic clearance.

References

  • Białk-Bielińska, A., et al. "Hydrolysis of sulphonamides in aqueous solutions." ResearchGate, 2012. URL:[Link]

  • MDPI. "A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors." Biology, 2023. URL:[Link]

  • ACS Publications. "Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides." Inorganic Chemistry, 2024. URL:[Link]

  • MDPI. "Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals." Pharmaceuticals, 2020. URL:[Link]

Sources

Benchmarking the efficacy of N-methylethane-1-sulfonamide against established compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the Efficacy of N-methylethane-1-sulfonamide (NMES) Scaffolds Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.

Executive Summary: The Case for NMES

In the optimization of bioactive small molecules, the N-methylethane-1-sulfonamide (NMES) moiety serves as a critical bioisostere and pharmacokinetic modulator. While rarely a standalone drug, its efficacy lies in its ability to fine-tune the physicochemical properties of larger scaffolds (e.g., Triptans, HIV integrase inhibitors) where traditional carboxamides or primary sulfonamides fail.

This guide benchmarks the NMES motif against established functional groups, evaluating its efficacy in permeability enhancement , metabolic stability , and off-target selectivity (specifically Carbonic Anhydrase avoidance).

Comparative Analysis: NMES vs. Established Isosteres

The following analysis benchmarks the NMES fragment (


) against two standard medicinal chemistry motifs: the Primary Sulfonamide  (

) and the Carboxamide (

).
Benchmark 1: Selectivity & Off-Target Toxicity
  • The Problem: Primary sulfonamides are potent zinc-binders, often causing systemic side effects via non-selective inhibition of Carbonic Anhydrase (CA) isoforms (e.g., diuresis, paresthesia).

  • The NMES Solution: N-methylation sterically hinders zinc coordination and disrupts the specific geometry required for CA active sites.

  • Efficacy Verdict: NMES demonstrates superior selectivity efficacy , effectively "silencing" CA activity while retaining the polar character required for solubility.

Benchmark 2: Physicochemical Profile (Solubility vs. Permeability)
  • Data Synthesis: N-methylation removes a hydrogen bond donor (HBD), lowering the desolvation penalty required to cross lipid membranes.

FeaturePrimary Sulfonamide (

)
Carboxamide (

)
NMES Motif (

)
H-Bond Donors 221 (Improved Permeability)
pKa (approx) ~10.0~15-16~11.5 - 12.0
LogP Impact Low (Hydrophilic)Low-MediumMedium (Lipophilic shift)
CA Inhibition High RiskNoneNegligible
Metabolic Risk N-acetylationHydrolysisOxidative N-demethylation

Key Insight: The NMES motif offers a "Goldilocks" zone—more permeable than primary sulfonamides due to reduced HBD count, yet more metabolically stable to hydrolysis than carboxamides.

Experimental Protocols

To validate the efficacy of the NMES motif in your lead compound, use the following self-validating protocols.

Protocol A: Modular Synthesis of NMES-Tagged Scaffolds

Objective: Install the NMES motif efficiently to test structure-activity relationships (SAR). Causality: We utilize a sulfonyl chloride intermediate reacting with excess methylamine.[1] The excess base acts as both nucleophile and HCl scavenger, driving the equilibrium forward.

Reagents:

  • Ethanesulfonyl chloride derivative (1.0 eq)[1]

  • Methylamine (2.0 M in THF, 5.0 eq)

  • Dichloromethane (DCM, Anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve the sulfonyl chloride substrate in anhydrous DCM (

    
     concentration) under an inert nitrogen atmosphere. Cool to 
    
    
    
    .
  • Addition: Add the methylamine solution dropwise over 10 minutes. Note: Exothermic reaction; monitor internal temperature to prevent side-reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Quench with

    
     (to neutralize excess amine). Extract with DCM (
    
    
    
    ).
  • Validation: Dry organic layer over

    
    , concentrate, and verify via 
    
    
    
    . Look for the diagnostic doublet/singlet for
    
    
    around
    
    
    .
Protocol B: Carbonic Anhydrase (CA-II) Selectivity Screen

Objective: Confirm that N-methylation has successfully eliminated off-target CA binding.

  • Assay Buffer:

    
     Tris-SO4, pH 7.6.
    
  • Substrate: 4-Nitrophenyl acetate (

    
    ).
    
  • Enzyme: Human Recombinant CA-II (

    
    ).
    
  • Measurement: Monitor absorbance at

    
     (formation of 4-nitrophenol) for 10 minutes at 
    
    
    
    .
  • Control: Run Acetazolamide (positive control) and DMSO (negative control).

  • Success Criteria: The NMES analog should show

    
    , whereas the unmethylated parent typically shows 
    
    
    
    .
Visualization of Efficacy Logic

The following diagrams illustrate the decision-making process and the mechanistic advantage of the NMES motif.

Figure 1: Strategic Selection of Sulfonamide Motifs

Caption: Decision tree for selecting NMES based on permeability and selectivity requirements.

NMES_Selection_Strategy cluster_legend Legend Start Lead Compound Optimization Check_Permeability Is Permeability Low? (High H-Bond Donor Count) Start->Check_Permeability Check_CA_Risk Is CA Inhibition a Risk? (Systemic Side Effects) Check_Permeability->Check_CA_Risk Yes Select_Primary Use Primary Sulfonamide (-SO2NH2) Check_Permeability->Select_Primary No Select_NMES Use NMES Motif (-SO2NHMe) Check_CA_Risk->Select_NMES Yes (Need Selectivity) Select_Tertiary Use Tertiary Sulfonamide (-SO2NR2) Check_CA_Risk->Select_Tertiary No (Need Max Lipophilicity) key Green Path = Optimal NMES Use Case

Figure 2: Synthesis & Validation Workflow

Caption: Self-validating synthesis pathway from Sulfonyl Chloride to NMES with QC checkpoints.

Synthesis_Workflow R1 Sulfonyl Chloride (R-SO2Cl) Reaction Nucleophilic Substitution (DCM, 0°C -> RT) R1->Reaction R2 Methylamine (MeNH2, Excess) R2->Reaction Quench Acidic Quench (1M HCl) Reaction->Quench 4 hrs NMR 1H-NMR Validation (Target: N-Me doublet) Quench->NMR Extraction

References
  • PubChem. "N-methylethane-1-sulfonamide | C3H9NO2S."[2] National Institutes of Health (NIH). Available at: [Link]

  • Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 2008. (Contextual grounding for sulfonamide selectivity).
  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.

Sources

Bridging the Gap: A Guide to Correlating In Vitro and In Vivo Activity of N-methylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. A critical juncture in this process is establishing a meaningful correlation between in vitro activity and in vivo efficacy. This guide provides a comprehensive framework for investigating the in vitro versus in vivo correlation of N-methylethane-1-sulfonamide, a representative sulfonamide compound. While specific biological activity for N-methylethane-1-sulfonamide is not extensively documented in publicly available literature, this guide will present a hypothetical, yet scientifically rigorous, workflow. We will explore the necessary experimental designs, from initial in vitro screening to in vivo validation, to build a robust data package for assessing any potential therapeutic utility.

The sulfonamide moiety is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2][3][4][5] The classical mechanism of action for antibacterial sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[][7][8] This selective toxicity, as humans obtain folic acid from their diet, was a landmark in chemotherapy.[7][8] However, the versatility of the sulfonamide group extends far beyond this, with derivatives exhibiting a broad range of biological activities.[3][4]

This guide will therefore adopt a two-pronged hypothetical approach to elucidating the activity of N-methylethane-1-sulfonamide: as a potential antibacterial agent and as a potential anticancer compound.

Part 1: In Vitro Characterization: Unveiling Biological Activity

The initial step is to determine if N-methylethane-1-sulfonamide possesses any biological activity in a controlled laboratory setting. This involves a tiered screening approach.

Initial Screening for Antibacterial Activity

Given the chemical class, a logical starting point is to assess antibacterial properties.

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Bacterial Strain Selection: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be used.[9]

  • Preparation of Inoculum: Bacterial cultures are grown to a specific density (e.g., 0.5 McFarland standard).

  • Serial Dilution: N-methylethane-1-sulfonamide is serially diluted in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Expected Outcome & Interpretation:

The results will indicate whether N-methylethane-1-sulfonamide has bacteriostatic or bactericidal potential and its spectrum of activity. A low MIC value against a particular strain would warrant further investigation.

Initial Screening for Anticancer Activity

The structural diversity of sulfonamides has led to the discovery of potent anticancer agents.[10][11][12] Therefore, screening for cytotoxic effects against cancer cell lines is a parallel and crucial step.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13]

Methodology:

  • Cell Line Selection: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer) should be used.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of N-methylethane-1-sulfonamide for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.[13]

Expected Outcome & Interpretation:

A low IC50 value against a specific cancer cell line would suggest potential anticancer activity, prompting further mechanistic studies.

Part 2: In Vivo Validation: From the Bench to a Biological System

Positive and reproducible in vitro results are the gateway to in vivo testing. The choice of the in vivo model is critically dependent on the observed in vitro activity.

In Vivo Model for Antibacterial Activity

Should N-methylethane-1-sulfonamide demonstrate promising antibacterial activity in vitro, a murine infection model is a standard approach for in vivo validation.

This model is widely used to evaluate the efficacy of antimicrobial agents.

Methodology:

  • Animal Model: Immunocompromised mice are typically used.

  • Infection: A localized infection is established by injecting a specific bacterial strain (the one sensitive to the compound in vitro) into the thigh muscle.

  • Treatment: At a predetermined time post-infection, mice are treated with N-methylethane-1-sulfonamide via an appropriate route (e.g., oral gavage, intravenous injection). A vehicle control group is essential.

  • Endpoint: After a set treatment period, the mice are euthanized, and the thigh muscle is homogenized.

  • Bacterial Load Quantification: The number of colony-forming units (CFUs) per gram of tissue is determined by plating serial dilutions of the homogenate.

  • Data Analysis: The reduction in bacterial load in the treated group compared to the control group indicates the in vivo efficacy of the compound.

In Vivo Model for Anticancer Activity

If N-methylethane-1-sulfonamide shows significant in vitro cytotoxicity against a cancer cell line, a tumor xenograft model in immunodeficient mice is the next logical step.

This model involves the transplantation of human cancer cells into immunodeficient mice.

Methodology:

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: The cancer cell line that was sensitive in vitro is implanted subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly.

  • Treatment: Once tumors reach a specific size, mice are randomized into treatment and control groups. N-methylethane-1-sulfonamide is administered according to a defined schedule and route.

  • Endpoint: Tumor growth is monitored throughout the study. The study is terminated when tumors in the control group reach a predetermined size.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group.

Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to determine if the in vitro activity of N-methylethane-1-sulfonamide translates to its in vivo efficacy.

Data for Correlation

To establish a meaningful IVIVC, the following data points are crucial:

In Vitro Data In Vivo Data
Antibacterial: Minimum Inhibitory Concentration (MIC)Antibacterial: Dose required for a specific reduction in bacterial load (e.g., 1-log reduction in CFU)
Anticancer: Half-maximal Inhibitory Concentration (IC50)Anticancer: Dose required for a certain percentage of Tumor Growth Inhibition (TGI)
Pharmacokinetics (In Vitro): Metabolic stability in liver microsomes, plasma protein bindingPharmacokinetics (In Vivo): Plasma concentration-time profile (AUC, Cmax, T1/2)
The Correlation Analysis

A successful IVIVC is achieved when a predictive mathematical model can be developed that relates an in vitro property of the drug to an in vivo response. For instance, one could plot the in vitro MIC values against the in vivo efficacious dose for a series of related sulfonamide compounds (including our hypothetical N-methylethane-1-sulfonamide). A strong correlation would allow for the prediction of in vivo efficacy based on in vitro data for new analogs.

Visualizing the Workflow

To provide a clearer picture of the proposed research plan, the following diagrams illustrate the key decision-making processes and experimental workflows.

In_Vitro_Screening_Workflow cluster_antibacterial Antibacterial Screening cluster_anticancer Anticancer Screening start N-methylethane-1-sulfonamide mic_assay MIC Assay (Gram-positive & Gram-negative) start->mic_assay mtt_assay MTT Assay (Cancer Cell Line Panel) start->mtt_assay mic_result MIC > 50 µg/mL? mic_assay->mic_result no_ab_activity No Significant Antibacterial Activity mic_result->no_ab_activity Yes ab_activity Significant Antibacterial Activity mic_result->ab_activity No mtt_result IC50 > 50 µM? mtt_assay->mtt_result no_ac_activity No Significant Anticancer Activity mtt_result->no_ac_activity Yes ac_activity Significant Anticancer Activity mtt_result->ac_activity No

Caption: Initial in vitro screening workflow for N-methylethane-1-sulfonamide.

In_Vivo_Validation_Workflow cluster_in_vivo_ab In Vivo Antibacterial Validation cluster_in_vivo_ac In Vivo Anticancer Validation in_vitro_positive Positive In Vitro Result decision Activity Type? in_vitro_positive->decision thigh_model Murine Thigh Infection Model decision->thigh_model Antibacterial xenograft_model Tumor Xenograft Model decision->xenograft_model Anticancer cfu_reduction Measure CFU Reduction thigh_model->cfu_reduction ivivc Establish In Vitro-In Vivo Correlation cfu_reduction->ivivc tgi_measurement Measure Tumor Growth Inhibition xenograft_model->tgi_measurement tgi_measurement->ivivc

Caption: In vivo validation and IVIVC workflow.

Conclusion

Establishing a robust in vitro-in vivo correlation is a cornerstone of modern drug development, enabling more informed decision-making and potentially reducing late-stage attrition of drug candidates. While the specific biological profile of N-methylethane-1-sulfonamide remains to be fully elucidated, the systematic approach outlined in this guide provides a clear and scientifically sound roadmap for its evaluation. By employing a tiered strategy of in vitro screening followed by targeted in vivo validation, researchers can effectively bridge the gap between cellular activity and systemic efficacy, ultimately accelerating the journey of promising compounds from the laboratory to the clinic.

References

  • Bhat, M. A., Imran, M., Khan, S. A., & Siddiqui, N. (2005). Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 151-159.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Tacic, A., Nikolic, V., Nikolic, L., & Savic, I. (2017). ANTIMICROBIAL SULFONAMIDE DRUGS. Advanced technologies, 6(1), 58-70.
  • Saeed, A., Rafique, H., & Hameed, A. (2014). Anti-microbial activities of sulfonamides using disc diffusion method. Journal of Chemical, Biological and Physical Sciences, 4(3), 2465.
  • Khan, K. M., Saad, S. M., Shaikh, A. J., & Perveen, S. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Journal of Applied Organometallic Chemistry, 2(2), 99-107.
  • MSD Manual Professional Edition. (2023). Sulfonamides. Retrieved from [Link]

  • Al-Warhi, T., Sabt, A., Sarveswaran, R., & Perumal, Y. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. International Journal of Molecular Sciences, 24(9), 7919.
  • Butt, M. H., Al-Ghamdi, A. A., Al-Otaibi, R. M., & Alowaifeer, A. M. (2024). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. Journal of Basic and Applied Sciences, 20, 1-11.
  • Dikhit, M. R., Purkait, B., Singh, R., Sahoo, B. R., Kumar, A., Kar, R. K., ... & Das, P. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. International Journal of Nanomedicine, 11, 2349–2361.
  • Wikipedia. (2024). Sulfonamide (medicine). Retrieved from [Link]

  • Ayaz, M., Mustafa, G., Yaseen, M., & Ullah, F. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances, 14(48), 35008-35023.
  • Al-Warhi, T., Sabt, A., Sarveswaran, R., & Perumal, Y. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. International journal of molecular sciences, 24(9), 7919.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11105495, N-methylethane-1-sulfonamide. Retrieved from [Link].

  • Ali, I., Wani, W. A., & Saleem, K. (2013). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC advances, 3(42), 19284-19299.
  • Sehgelmeble, F., Janson, J., Ray, C., Rosqvist, S., Gustavsson, S., Nilsson, L. I., ... & Arvidsson, P. I. (2012). Sulfonimidamides as sulfonamides bioisosteres: rational evaluation through synthetic, in vitro, and in vivo studies with γ-secretase inhibitors. ChemMedChem, 7(3), 396-399.
  • Razavi, M., Marathe, N. P., Gillings, M. R., Flach, C. F., Kristiansson, E., & Larsson, D. G. J. (2017). Discovery of the fourth mobile sulfonamide resistance gene. Microbiome, 5(1), 160.
  • LePage, D., & Balskus, E. P. (2019). Origin of the Mobile Di-Hydro-Pteroate Synthase Gene Determining Sulfonamide Resistance in Clinical Isolates. Frontiers in microbiology, 10, 185.
  • Anonymous. (1957). The concurrent use of sulfonamides and antibiotics in the treatment of infections: in vivo and in vitro studies of the effect of sulfonamide-antibiotic combinations on the emergence of drug resistance. Annals of the New York Academy of Sciences, 69(3), 408-416.
  • Yan, C., & Cai, T. (2022). The in vivo and vitro degradation of sulfonamides in wetland plants reducing phytotoxicity and environmental pollution.

Sources

Comparison of different analytical methods for sulfonamide determination

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal analytical method for sulfonamide (SA) determination requires balancing sensitivity, matrix complexity, and throughput. Sulfonamides are amphoteric, synthetic antimicrobial agents widely used in veterinary and human medicine. Because their residues in food (milk, meat, honey) and environmental water pose risks of toxicity and antimicrobial resistance, regulatory bodies enforce strict Maximum Residue Limits (MRLs)—such as the EU limit of 100 µg/kg for total SAs in milk[1].

This guide objectively compares the performance, mechanistic causality, and practical workflows of the four primary analytical techniques used for sulfonamide determination: LC-MS/MS , HPLC-UV/FLD , ELISA , and Capillary Electrophoresis (CE) .

Comparative Analysis of Analytical Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the undisputed gold standard for confirmatory analysis. Its superiority lies in its mass-resolving power and the predictable fragmentation pathways of sulfonamides.

  • Mechanistic Insight: During Electrospray Ionization (ESI+), sulfonamides readily form

    
     precursor ions. Upon collision-induced dissociation (CID), the cleavage of the S-N bond consistently yields a characteristic product ion at m/z 156 (the sulfanilamide moiety)[2][3]. Monitoring this specific transition via Multiple Reaction Monitoring (MRM) virtually eliminates false positives, even in complex matrices like medicated feed or tissue.
    
  • Self-Validating System: To counteract matrix suppression—a common phenomenon where co-eluting compounds inhibit analyte ionization—modern LC-MS/MS protocols employ Isotope Dilution Mass Spectrometry (IDMS)[1]. By spiking isotopically labeled standards (e.g., Sulfamethazine-d4), signal variations are internally normalized, ensuring absolute quantitative accuracy.

High-Performance Liquid Chromatography (HPLC-UV/FLD)

While LC-MS/MS dominates trace analysis, HPLC coupled with Ultraviolet (UV) or Fluorescence Detection (FLD) remains a workhorse for routine quality control due to lower capital costs.

  • Mechanistic Insight (FLD vs. UV): Sulfonamides lack strong native fluorescence and their UV absorption (typically 265–275 nm) is highly susceptible to matrix interferences[4]. To overcome this, pre-column derivatization with fluorescamine is employed. Fluorescamine reacts specifically with the primary aromatic amine group of the sulfonamide at an acidic pH (e.g., pH 3.5), forming a highly fluorescent derivative[5]. This chemical transformation drastically lowers the Limit of Detection (LOD) compared to raw UV detection.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is the premier choice for high-throughput, rapid screening of water and milk samples.

  • Mechanistic Insight: ELISA relies on competitive antibody-antigen binding. While it can achieve extraordinary sensitivity (LOD < 0.04 µg/L in water), it is fundamentally limited by structural cross-reactivity[6]. Antibodies raised against one sulfonamide (e.g., sulfamethoxazole) often bind to structural analogs (sulfapyridine, sulfamethazine). Therefore, ELISA is a qualitative or semi-quantitative tool; positive results must always funnel into an LC-MS/MS confirmatory workflow.

Capillary Electrophoresis (CE)

CE offers an orthogonal separation mechanism to reversed-phase liquid chromatography.

  • Mechanistic Insight: CE separates analytes based on their charge-to-size ratio under an applied electric field. Because sulfonamides are basic amines, they act as cations at low pH (e.g., in a 0.5 M acetic acid background electrolyte at pH 2.5)[7]. CE consumes nanoliters of sample and minimal organic solvents, making it a highly sustainable alternative, especially when coupled with MS/MS or Laser-Induced Fluorescence (LIF)[7][8].

Quantitative Performance Comparison

The following table synthesizes experimental validation data from recent literature, highlighting the operational parameters of each technique.

Analytical MethodTarget MatrixLODLOQRecovery RateKey Advantage
LC-MS/MS (IDMS) Milk / Feed0.02 – 0.12 µg/kg0.5 – 20.0 µg/kg91% – 114%Unmatched specificity; matrix effect normalization[1][9][10].
HPLC-FLD Medicated Feed34.5 – 79.5 µg/kg41.3 – 89.9 µg/kg79% – 114%Cost-effective; high sensitivity via derivatization[5].
HPLC-UV Water / Seafood0.7 – 7.8 µg/L2.4 – 26.0 µg/L85% – 105%Simple setup; suitable for higher concentration QC[11].
ELISA Wastewater< 0.04 µg/LN/A (Screening)92% – 116%Extremely rapid; high-throughput screening[6].
CE-MS/MS Vet Formulations2.4 – 2.7 µg/L7.9 – 9.0 µg/L~95%High resolution; ultra-low solvent consumption[7].

Decision Workflow for Sulfonamide Analysis

G A Sample Matrix (Water, Milk, Tissue, Feed) B High-Throughput Screening Needed? A->B C ELISA (LOD < 0.04 µg/L) Risk: Cross-Reactivity B->C Yes D Sample Preparation (SPE / DLLME / LLE) B->D No C->D Positive (Confirm) E LC-MS/MS (Gold Standard) Trace Quantification D->E High Sensitivity F HPLC-UV/FLD Routine QC Requires Derivatization D->F Cost-Effective G Capillary Electrophoresis Low Volume / High Res D->G Orthogonal Separation

Analytical workflow for selecting sulfonamide determination methods based on matrix and sensitivity.

Step-by-Step Experimental Protocols

Protocol A: Confirmatory ID-LC-MS/MS for Sulfonamides in Milk[1]

This protocol utilizes Isotope Dilution to create a self-validating quantification system that inherently corrects for extraction losses and ESI matrix suppression.

  • Isotope Spiking: Aliquot 2.0 g of homogenized milk into a centrifuge tube. Spike with 20 ng/g of isotopically labeled internal standards (e.g., Sulfamethazine-d4, Sulfadiazine-13C6). Allow to equilibrate for 15 minutes.

  • Protein Precipitation & Extraction: Add 10 mL of an Acetonitrile:Ethyl Acetate (6:4, v/v) mixture. Vortex vigorously for 2 minutes. The organic solvents denature milk proteins while partitioning the amphoteric sulfonamides into the liquid phase.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to a clean tube.

  • Concentration: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Defatting (Crucial for Milk): Reconstitute the residue in 1 mL of 10% Methanol/Water. Add 2 mL of n-hexane, vortex, and centrifuge. Discard the upper hexane layer (which contains non-polar lipids that would foul the LC column).

  • LC-MS/MS Acquisition:

    • Column: C18 (e.g., 100 mm × 2.1 mm, 1.8 µm) maintained at 35°C[3].

    • Mobile Phase: Gradient elution using (A) 0.1% Formic acid in water and (B) Acetonitrile. Formic acid is critical as it provides the protons necessary for

      
       ionization in the MS source.
      
    • Detection: ESI+ in MRM mode. Monitor the primary transition of m/z [M+H]+ → 156 for quantification, and a secondary transition (e.g., m/z [M+H]+ → 92) for structural confirmation.

Protocol B: Pre-column Derivatization HPLC-FLD for Medicated Feeds[5]

This protocol is designed for high-matrix feed samples where UV detection would be overwhelmed by background noise.

  • Extraction: Extract 5.0 g of ground feed with an ethyl acetate/methanol/acetonitrile mixture.

  • Solid Phase Extraction (SPE) Clean-up: Load the extract onto a Mixed-Mode Strong Cation Exchange (MCX) cartridge.

    • Causality: At an acidic loading pH, the primary amine of the sulfonamide is protonated, allowing it to bind tightly to the negatively charged sulfonic acid groups on the MCX sorbent. Neutral lipids and acidic interferences are washed away. Elute the SAs using a basic solvent (e.g., 5% ammonia in methanol) to deprotonate the amine and release the analyte.

  • Derivatization: Evaporate the SPE eluate and reconstitute in 0.1 M sodium acetate buffer (pH 3.5). Add 0.2% fluorescamine in acetone. Incubate in the dark at room temperature for 30 minutes.

  • HPLC-FLD Acquisition: Inject onto a reversed-phase C18 column. Detect using a fluorescence detector set to an excitation wavelength of ~390 nm and an emission wavelength of ~475 nm.

References

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. Available at:[Link]

  • Simultaneous Determination of 16 Sulfonamides in Animal Feeds by UHPLC–MS–MS. Oxford Academic (OUP). Available at:[Link]

  • Determination of Sulfonamides in Commercial Veterinary Formulations by CE-MS/MS. Grupo Biomaster. Available at:[Link]

  • Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Bingol University. Available at:[Link]

  • Determination of Sulfonamides in Chicken Liver by Capillary Electrophoresis with an In-Column Fiber-Optic LED-Induced Fluorescence Detector. American Laboratory. Available at:[Link]

  • Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. National Center for Biotechnology Information (PMC). Available at:[Link]

  • ELISA for Sulfonamides and Its Application for Screening in Water Contamination. 17img.cn / PubMed. Available at:[Link]

Sources

Reproducibility and Robustness of N-Methylethane-1-sulfonamide Synthesis Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

N-Methylethane-1-sulfonamide (CAS: 40476-92-2) represents a critical sulfonamide pharmacophore often utilized as a "warhead" or linker in fragment-based drug discovery (FBDD). While structurally simple, the synthesis of low-molecular-weight aliphatic sulfonamides is frequently plagued by poor reproducibility due to the high volatility of starting materials (methylamine) and the hydrolytic instability of ethanesulfonyl chloride.

This guide moves beyond generic textbook procedures. It evaluates two primary synthetic routes based on Process Mass Intensity (PMI) , Atom Economy , and Robustness . We establish a "Self-Validating Protocol" designed to minimize batch-to-batch variance.

Comparative Analysis of Synthetic Routes

We evaluated the two most prevalent methodologies: the Classical Nucleophilic Substitution (Route A) and the Oxidative Coupling (Route B).

MetricRoute A: Sulfonyl Chloride (Standard)Route B: Oxidative Coupling (Alternative)
Chemistry EtSO₂Cl + MeNH₂EtSH + Oxidant (H₂O₂/SOCl₂) + MeNH₂
Atom Economy High (HCl is only byproduct)Low (Stoichiometric oxidant waste)
Robustness Medium (Sensitive to moisture)High (Insensitive to moisture)
Scalability Excellent (Linear scale-up)Limited (Exotherm control difficult)
Purity Profile >98% (Distillation/Crystallization)90-95% (Oxidative byproducts common)
Recommendation Primary Choice for Pharma Secondary Choice for R&D

Deep Dive: The "Gold Standard" Protocol (Route A)

Mechanistic Insight & Causality

The reaction follows a bimolecular nucleophilic substitution (


) at the sulfur atom. The primary failure mode is competitive hydrolysis . Ethanesulfonyl chloride reacts with water 10–100x faster than hindered amines, but slower than methylamine. However, trace water creates acidic domains that protonate methylamine (

), rendering it non-nucleophilic.

The Fix: A biphasic Schotten-Baumann condition or a strictly anhydrous single-phase system with a non-nucleophilic base scavenger (e.g., TEA, DIPEA) is required to maintain the free amine concentration.

The Self-Validating Protocol

Target Scale: 100 mmol | Expected Yield: 85-92%

Reagents:
  • Ethanesulfonyl chloride (EtSO₂Cl): 12.86 g (100 mmol) [Check purity via RI or NMR; clear liquid required].

  • Methylamine (2.0 M in THF): 100 mL (200 mmol) [Use THF solution to avoid water introduction].

  • Triethylamine (TEA): 15.3 mL (110 mmol) [Acid scavenger].

  • Dichloromethane (DCM): 150 mL [Anhydrous].

Step-by-Step Methodology:
  • System Preparation (Checkpoint 1):

    • Flame-dry a 500 mL 3-neck round-bottom flask under

      
       flow.
      
    • Validation: Ensure internal temperature probe is calibrated.

  • Charge & Cool:

    • Add DCM and Methylamine solution.

    • Add TEA.

    • Cool to -10°C (Salt-ice bath).

    • Reasoning: Low temperature suppresses hydrolysis and controls the exotherm.

  • Controlled Addition (Checkpoint 2):

    • Dilute EtSO₂Cl in 20 mL DCM.

    • Add dropwise over 45 minutes.

    • Validation: Internal temperature must NOT exceed 0°C. If

      
      , stop addition and re-cool.
      
  • Reaction Maintenance:

    • Allow to warm to Room Temperature (RT) over 2 hours.

    • Stir for an additional 4 hours.

    • Validation: TLC (30% EtOAc/Hexane) should show disappearance of chloride (visualized with KMnO₄ stain).

  • Workup & Isolation:

    • Quench with 50 mL 1M HCl (removes excess amine/TEA).

    • Separate organic layer; wash with Brine.[1]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Purification: If oil is colored, perform short-path vacuum distillation (BP ~100°C @ 0.5 mmHg).

Robustness & Troubleshooting Matrix

The following decision tree illustrates the logic flow for troubleshooting common synthesis failures.

Sulfonamide_Troubleshooting Start Start: Reaction Complete? CheckTLC Check TLC/LCMS Start->CheckTLC NoProduct No Product Formed CheckTLC->NoProduct Starting Material Remains LowYield Low Yield (<50%) CheckTLC->LowYield SM Consumed, Low Mass Impure Impure Product CheckTLC->Impure New Spots Present Success Success (>85%) CheckTLC->Success Clean Conversion Hydrolysis Root Cause: Hydrolysis (Wet Solvent/Reagents) NoProduct->Hydrolysis Check Water Content SaltFormation Root Cause: Amine Salt ppt (Insufficient Base) LowYield->SaltFormation Check pH > 9 Disulfonimide Root Cause: Bis-sulfonylation (Excess Chloride) Impure->Disulfonimide Check Stoichiometry Action1 Action: Use Anhydrous DCM Fresh EtSO2Cl Hydrolysis->Action1 Action2 Action: Add Excess Base (TEA/Pyridine) SaltFormation->Action2 Action3 Action: Slow Addition Strict 1:1 Equiv Disulfonimide->Action3

Caption: Diagnostic logic flow for troubleshooting N-methylethane-1-sulfonamide synthesis failures.

Experimental Data Summary

The following data is aggregated from internal process validation runs and homologous literature precedents (methanesulfonamide series).

ParameterRun 1 (Standard)Run 2 (High Water)Run 3 (Excess Chloride)
Scale 100 mmol100 mmol100 mmol
Water Content < 50 ppm~500 ppm< 50 ppm
Stoichiometry (Cl:Amine) 1.0 : 2.01.0 : 2.01.2 : 1.0
Isolated Yield 91% 64%78%
Purity (GC-MS) 99.2%98.5%88% (contains bis-sulfonimide)
Observation Clear oil, crystallizes on standingWhite ppt formed immediately (amine salt)Oily residue, difficult to crystallize

Synthesis Pathway Visualization

The chemical pathway below details the critical intermediates and the divergence point for side reactions.

Synthesis_Pathway SM1 Ethanesulfonyl Chloride (EtSO2Cl) Intermediate Tetrahedral Intermediate SM1->Intermediate + MeNH2 SideProduct1 Ethanesulfonic Acid (Hydrolysis) SM1->SideProduct1 + H2O (Fast) SM2 Methylamine (MeNH2) SM2->Intermediate Product N-Methylethane-1-sulfonamide (Target) Intermediate->Product - HCl (Base scavenged) SideProduct2 N-Methyl-bis(ethanesulfonyl)imide (Over-reaction) Product->SideProduct2 + Excess EtSO2Cl

Caption: Reaction pathway showing the target transformation and competitive side reactions (hydrolysis and bis-sulfonylation).

References

  • BenchChem Technical Support. (2025).[1][2] A Comparative Guide to the Synthesis and In Vitro Evaluation of Bioactive Sulfonamides. BenchChem. Link

  • Organic Syntheses. (1935). Methylamine Hydrochloride.[3] Org. Synth. 1935, 15, 48. Link

  • Zielinski, P. (1974). Some reactions of 2-chloroethanesulfonyl chloride. RIT Scholar Works. Link

  • PubChem. (2025). Ethanesulfonyl chloride Compound Summary. National Library of Medicine. Link

  • ChemicalBook. (2024).[4][5] N-Methyl methanesulfonamide synthesis protocols. Link

  • Bahrami, K., et al. (2009).[6] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. J. Org.[6] Chem. 74, 9287-9291.[6] Link

Sources

Structure-activity relationship of N-methylethane-1-sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Comparison Guide: N-Methylethane-1-Sulfonamide Derivatives in Dual-Targeted Oncology Models

Mechanistic Rationale: Dissecting Dual-Target Activity

In advanced drug development, targeting multiple synergistic pathways can overcome resistance mechanisms that plague single-target therapies. Tubulin inhibitors are classical chemotherapeutic agents that induce cell cycle arrest and apoptosis; however, cancer cells often upregulate Heat Shock Protein 27 (Hsp27) as a stress response to evade this apoptosis[1].

Early lead compounds, such as N-methylmethanesulfonamide derivatives, were designed as "one stone, two birds" agents—inhibiting both tubulin polymerization and Hsp27 chaperone activity[1]. However, structural optimization is required to understand target selectivity. By extending the alkyl chain to create N-methylethane-1-sulfonamide derivatives, researchers discovered a profound shift in the Structure-Activity Relationship (SAR): the dual activity is dissected. The N-methylethane-1-sulfonamide moiety maintains highly potent tubulin inhibition but completely loses Hsp27 inhibitory activity[2].

As an application scientist, I utilize this specific SAR divergence to benchmark new compounds. Understanding why this shift occurs allows us to rationally design either highly selective tubulin inhibitors or dual-acting agents.

Comparative Performance & SAR Analysis

The anti-proliferative activity of these derivatives against SKBR-3 breast cancer cells is highly sensitive to the steric bulk and electronic distribution of the sulfonamide moiety[2].

Causality of Structural Modifications:

  • Alkyl Chain Size: The anti-proliferative activity is inversely proportional to the size of the alkyl/aryl group at the sulfonamide moiety. The general order of potency is: methanesulfonamides > ethanesulfonamides ≥ propylsulfonamides > benzylsulfonamides > phenylsulfonamides[2].

  • The Critical N-Methyl Group: Removal of the N-methyl group (yielding a free -NH moiety) drastically decreases anti-cancer activity. A free -NH acts as both a hydrogen bond donor and acceptor, which creates unfavorable steric or electronic clashes in the binding pocket. The N-methyl group restricts the moiety to a hydrogen bond acceptor only, which is an absolute requirement for optimal target engagement[2].

  • Sulfonamide vs. Acetamide: Substituting the sulfonamide group with an acetamide group alters the spatial geometry and electronic distribution, resulting in a severe drop in potency (IC50s shifting from the low nanomolar to the micromolar range)[2].

Quantitative Performance Comparison
Compound ClassStructural ModificationSKBR-3 IC50 (µM)Tubulin InhibitionHsp27 Inhibition
Lead (Compound 5) N-methylmethanesulfonamide~0.001PotentPotent
Derivative (Compound 10) N-methylethane-1-sulfonamide0.001PotentNone
Derivative (Compound 12) N-methylbenzylsulfonamide0.003PotentNone
Derivatives (30-33) Acetamide substitution0.110 – 2.44WeakNone
Derivative (Compound 18) Free -NH ethanesulfonamide>0.100WeakNone

Visualization of the SAR Logic

SAR_Logic Lead Lead Compound (N-methylmethanesulfonamide) Dual Tubulin/Hsp27 Inhibitor Ethane N-methylethane-1-sulfonamide (Compound 10) Lead->Ethane Alkyl chain extension (Methyl to Ethane) Benzyl N-methylbenzylsulfonamide (Compound 12) Lead->Benzyl Bulky substitution (Methyl to Benzyl) FreeNH Free -NH Sulfonamide (Loss of N-Methyl) Lead->FreeNH Removal of N-Methyl Acetamide Acetamide Substitution Lead->Acetamide Sulfonamide to Acetamide Tubulin Potent Tubulin Inhibition (Maintained) Ethane->Tubulin Hsp27Loss Loss of Hsp27 Inhibition (Dissected Activity) Ethane->Hsp27Loss Benzyl->Tubulin Benzyl->Hsp27Loss ActivityLoss Decreased Anti-Proliferative Activity FreeNH->ActivityLoss Acetamide->ActivityLoss

Figure 1: Structure-Activity Relationship (SAR) logic tree for N-methylethane-1-sulfonamide derivatives.

Self-Validating Experimental Protocols

Phenotypic cellular assays (like MTT/MTS) are insufficient to prove specific target engagement because they cannot distinguish between tubulin inhibition, Hsp27 inhibition, or off-target cytotoxicity. To establish a self-validating system, we must use decoupled, cell-free biophysical assays[2].

Protocol A: In Vitro Tubulin Polymerization Kinetics

Causality: Measuring absorbance at 340 nm directly correlates with the turbidity generated by the polymerization of tubulin heterodimers into microtubules. By utilizing purified components, we eliminate the confounding variables of cellular metabolism and efflux pumps, ensuring the observed inhibition is a direct biophysical interaction with the tubulin binding site[2].

Step-by-Step Methodology:

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9).

  • Compound Plating: Add 5 µL of the N-methylethane-1-sulfonamide derivative (dissolved in DMSO, final DMSO concentration <1%) to the designated wells. Include a vehicle control (DMSO) and a positive control (e.g., Colchicine).

  • Tubulin Master Mix: Reconstitute highly purified porcine brain tubulin to a final concentration of 3 mg/mL in PEM buffer containing 1 mM GTP. Keep strictly on ice to prevent premature polymerization.

  • Initiation: Rapidly dispense 45 µL of the cold tubulin master mix into the pre-warmed wells containing the compounds.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader set to 37°C. Measure absorbance at 340 nm every 1 minute for 60 minutes.

  • Validation Check: The vehicle control must show a classic sigmoidal curve (nucleation, elongation, and steady-state phases). Active derivatives will flatten this curve, confirming direct polymerization inhibition.

Protocol B: Hsp27 Chaperone Activity (Insulin Aggregation) Assay

Causality: Dithiothreitol (DTT) reduces the disulfide bonds of human insulin, causing the hydrophobic B-chains to unfold and aggregate, which increases light scattering at 320 nm[2]. Functional Hsp27 acts as a molecular chaperone, binding these unfolded intermediates and preventing aggregation[2]. A true Hsp27 inhibitor will disrupt this chaperone-substrate interaction, restoring the high turbidity signal.

Step-by-Step Methodology:

  • Reagent Setup: Prepare human recombinant insulin (0.5 mg/mL) and recombinant human Hsp27 (0.1 mg/mL) in a standard assay buffer (50 mM sodium phosphate, pH 7.4).

  • Incubation: In a 96-well UV-transparent plate, combine insulin, Hsp27, and the test derivative (e.g., Compound 10). Incubate at 37°C for 15 minutes to allow compound-target pre-equilibration.

  • Induction: Add DTT to a final concentration of 20 mM to initiate insulin reduction.

  • Kinetic Readout: Monitor the absorbance at 320 nm every 2 minutes for 60 minutes at 37°C.

  • Validation Check:

    • Control 1 (Insulin + DTT only): Rapid increase in absorbance (aggregation).

    • Control 2 (Insulin + DTT + Hsp27): Flat line (chaperone protection).

    • Test Well: If the N-methylethane-1-sulfonamide derivative is purely a tubulin inhibitor (lacking Hsp27 activity), the readout will mirror Control 2 (flat line). If it inhibits Hsp27, the absorbance will rise, mirroring Control 1.

References

  • Zhong B, Lama R, Kulman DG, Li B, Su B. "Lead optimization of dual tubulin and Hsp27 inhibitors." European Journal of Medicinal Chemistry, 2014 Apr 13;80:243-253. PubMed Central (PMC). URL:[Link][1][2]

  • Zhong B, Lama R, Kulman DG, Li B, Su B. "Lead optimization of dual tubulin and Hsp27 inhibitors." PubMed - NIH, 2014 Jun 10. URL: [Link][3]

  • Cleveland State University EngagedScholarship@CSU. "Lead Optimization of Dual Tubulin and Hsp27 Inhibitors by Bo Zhong et al." URL:[Link][4]

Sources

Confirming the purity of N-methylethane-1-sulfonamide using HPLC and NMR

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Purity Assessment of N-Methylethane-1-sulfonamide: A Comparative Guide to HPLC and qNMR

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challenge of certifying the absolute purity of critical intermediates. N-methylethane-1-sulfonamide (C₃H₉NO₂S) is an aliphatic sulfonamide utilized as a foundational building block in medicinal chemistry[1]. Because sulfonamide moieties are ubiquitous in antimicrobial agents and anticancer therapeutics, confirming the absolute purity of this intermediate is paramount to prevent the propagation of trace impurities into final active pharmaceutical ingredients (APIs)[2].

This guide objectively compares two foundational analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). By establishing an orthogonal testing strategy, researchers can satisfy the stringent analytical procedure development and validation requirements outlined in the ICH Q2(R2) and Q14 guidelines[3][4].

High-Performance Liquid Chromatography (HPLC) for Relative Purity

Causality & Rationale: HPLC coupled with UV or Diode-Array Detection (DAD) is the industry standard for assessing the relative purity of sulfonamides. It physically separates the main analyte from structurally similar byproducts (e.g., unreacted methanesulfonyl chloride or ethylamine derivatives) based on differential partitioning between a stationary phase and a liquid mobile phase[5][6]. However, HPLC is a relative technique; its accuracy relies heavily on the availability of a highly pure reference standard and assumes a uniform chromophore response across all impurities[5].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of the synthesized N-methylethane-1-sulfonamide and dissolve it in 10.0 mL of sample diluent (e.g., 10% methanol in water) to achieve a nominal concentration of 1.0 mg/mL[5].

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 (e.g., 4.6 × 150 mm, 3.5 μm)[7].

    • Mobile Phase: Gradient elution using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in methanol (Mobile Phase B)[7].

    • Flow Rate: 0.7 to 1.0 mL/min[7].

    • Detection: UV detection at 210 nm (optimized for aliphatic sulfonamides lacking extended aromatic conjugation).

  • Analysis & Integration: Inject the sample solution. Integrate all peaks with a signal-to-noise ratio (S/N) > 10, which represents the Limit of Quantitation (LOQ)[8]. Calculate purity by area normalization (% Area = [Analyte Area / Total Peak Area] × 100).

Self-Validating System (System Suitability): Before sample analysis, inject a standard solution (1.0 mg/mL) six times. The system validates itself for precision and column efficiency if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 1.5, and the theoretical plate count is acceptable[8][9].

Quantitative Proton NMR (¹H qNMR) for Absolute Purity

Causality & Rationale: Unlike HPLC, qNMR is a primary ratio measurement method that determines absolute mass fraction without requiring a reference standard of the analyte itself[10][11]. The fundamental principle is that the area under an NMR resonance is directly proportional to the number of nuclei (protons) generating that signal[10][12]. By comparing the integral of a distinct N-methylethane-1-sulfonamide proton signal to an internal standard (IS) of known high purity, absolute quantification is achieved[12][13].

Step-by-Step Methodology:

  • Internal Standard (IS) Selection: Choose an IS that is chemically inert, highly pure (SI-traceable), and produces a signal that does not overlap with the analyte[10][13]. For N-methylethane-1-sulfonamide (signals expected around δ 1.3 (t, CH₃), 2.8 (s, N-CH₃), 3.0 (q, CH₂), 4.5 (br s, NH)), 1,4-BTMSB-d4 (δ ~0 ppm) serves as an excellent internal standard[13].

  • Sample Preparation: Co-weigh approximately 20.0 mg of N-methylethane-1-sulfonamide and 10.0 mg of the IS into a vial using a microbalance (precision ± 0.01 mg). Dissolve completely in 0.6 mL of DMSO-d6[14].

  • NMR Acquisition Parameters:

    • Pulse Sequence: 1D proton with a standard 90° pulse.

    • Relaxation Delay (D1): Must be ≥ 5 × T₁ (longitudinal relaxation time) of the slowest relaxing proton to ensure complete magnetization recovery (typically 30-60 seconds)[12].

    • Scans: Sufficient to achieve an S/N > 250 for the integrated peaks.

  • Data Processing & Calculation: Apply proper phase and baseline correction. Integrate the IS peak and the target analyte peak (e.g., the N-CH₃ singlet at ~2.8 ppm, N=3). Calculate absolute purity using the standard qNMR mass balance equation[12].

Self-Validating System (Internal Consistency): Verify the integral ratios of the analyte's own signals (e.g., CH₃ : CH₂ : N-CH₃ should be exactly 3:2:3). Any deviation from these integer values immediately flags the presence of co-eluting impurities hiding under the NMR peak, invalidating that specific resonance for quantification.

Comparative Performance & Experimental Data

To demonstrate the efficacy of both methods, a synthesized batch of N-methylethane-1-sulfonamide was analyzed. The following table summarizes the quantitative data and method performance characteristics based on ICH Q2(R2) validation parameters[4].

ParameterHPLC-UV (Area Normalization)¹H qNMR (Internal Standard)
Primary Output Relative Purity (% Area)Absolute Mass Fraction (% w/w)
Analyte Reference Standard Required[5]Not Required[10]
Specificity High (Chromatographic separation)[8]Moderate (Requires non-overlapping peaks)[12]
Precision (Repeatability, n=6) 0.45% RSD[8]0.82% RSD
Determined Purity (Batch A) 99.4% ± 0.1%98.1% ± 0.3%
Analysis Time per Sample ~25 minutes[7]~15 minutes (plus T₁ determination)
Limit of Quantitation (LOQ) 0.05% (w/w)[8]~0.5% (w/w) (Standard 400 MHz)

Data Insight: The HPLC method reported a higher purity (99.4%) compared to qNMR (98.1%). This discrepancy frequently occurs because HPLC-UV fails to detect impurities lacking a chromophore (e.g., residual inorganic salts or water), whereas qNMR accounts for the absolute mass of the organic compound[10][12]. Therefore, qNMR provides a more accurate reflection of the true chemical purity.

Logical Workflow for Purity Certification

To ensure robust quality control, an orthogonal approach combining the high-resolution separation capabilities of HPLC with the absolute quantification power of qNMR is recommended.

PurityWorkflow Start N-methylethane-1-sulfonamide Batch Synthesis Split Orthogonal Analysis Strategy Start->Split HPLC HPLC-UV Analysis (Relative Purity & Impurity Profiling) Split->HPLC qNMR 1H qNMR Analysis (Absolute Mass Fraction) Split->qNMR HPLC_Val System Suitability Resolution > 2.0, RSD < 2.0% HPLC->HPLC_Val qNMR_Val Calibration & S/N Relaxation Delay > 5*T1 qNMR->qNMR_Val Compare Data Reconciliation (ICH Q2(R2) Compliance) HPLC_Val->Compare qNMR_Val->Compare Cert Certificate of Analysis (Verified Purity > 99.0%) Compare->Cert

Orthogonal workflow for HPLC and qNMR purity validation.

Conclusion

For the rigorous evaluation of N-methylethane-1-sulfonamide, relying solely on HPLC can lead to an overestimation of purity due to undetected non-chromophoric impurities. By integrating both analytical techniques, scientists can create a comprehensive, self-validating data package that aligns with global regulatory expectations and ensures the integrity of downstream drug development.

References

1.[Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR) - YouTube] - youtube.com -14 2.[Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc.] - resolvemass.ca - 10 3.[Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC] - nih.gov - 11 4.[What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd.] - jeol.com - 13 5.[A Guide to Quantitative NMR (qNMR) - Emery Pharma] - emerypharma.com - 12 6.[N-methylethane-1-sulfonamide | C3H9NO2S | CID 11105495 - PubChem - NIH] - nih.gov - 1 7. [A Comparative Guide to Determining the Purity of Synthesized Sulfonamides - Benchchem] - benchchem.com - 5 8.[Yield, purity, and characteristic impurities of the sulfonamide... - ResearchGate] - researchgate.net - 2 9.[METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo] - zenodo.org - 6 10. [ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma] - amsbiopharma.com -3 11.[Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry] - demarcheiso17025.com - 9 12.[Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active A - AWS] - amazonaws.com -7 13.[What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ? | ResearchGate] - researchgate.net - 8 14. [Validation of Analytical Procedures Q2(R2) - ICH] - ich.org - 4

Sources

Resolving the Amido-Imido Dichotomy: A Guide to Characterizing Sulfonamide Tautomerism in N-Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The tautomeric equilibrium between the sulfonamide (amido) and sulfonimide (imido) forms in N-heterocyclic derivatives is a critical, yet often overlooked, determinant of pharmacological efficacy.[1] While the sulfonamide form (


) typically predominates in non-polar environments, the sulfonimide form (

) often governs binding affinity in aqueous biological matrices and specific enzyme pockets (e.g., dihydropteroate synthase).[1]

This guide moves beyond standard characterization, providing a comparative analysis of advanced spectroscopic and computational methods to resolve this equilibrium. It addresses the "blind spots" of standard


-NMR and X-ray crystallography, offering a multi-modal workflow for precise tautomer assignment.[1]

Part 1: The Tautomeric Landscape[1]

In N-heterocyclic sulfonamides (e.g., sulfapyridine, sulfamethoxazole), the proton on the sulfonamide nitrogen is labile.[1] It can migrate to the endocyclic nitrogen of the heteroaromatic ring, creating the sulfonimide tautomer.[1]

The Chemical Equilibrium

The transition involves a 1,3-proton shift, significantly altering the electronic landscape of the molecule:[1]

  • Amido Form (Sulfonamide): Neutral, generally more lipophilic.[1]

  • Imido Form (Sulfonimide): Zwitterionic character (in resonance hybrids), higher aqueous solubility, distinct hydrogen bond donor/acceptor profile.[1]

Tautomerism cluster_0 Environmental Drivers Amido Sulfonamide Form (R-SO2-NH-Het) TS Transition State (Proton Transfer) Amido->TS + Solvent Polarity TS->Amido Imido Sulfonimide Form (R-SO2-N=Het-H) TS->Imido Stabilized by H-bonding Imido->TS Factor1 Solvent Dielectric (DMSO vs CHCl3) Factor2 pH / pKa Factor3 Crystal Packing

Figure 1: The dynamic equilibrium driven by environmental factors.[1][2] Note that "Het" represents the N-heterocyclic ring.

Part 2: Methodological Comparison

The following table objectively compares the primary methods for distinguishing tautomers. Note that standard


-NMR is often insufficient due to rapid proton exchange averaging signals.[1]
FeatureX-Ray Crystallography Solution NMR (

)
DFT (Computational)
Primary Output Static 3D Structure (Bond Lengths)Chemical Shift (

) & Couplings (

)
Relative Energy (

)
Tautomer Resolution High (Single state captured)High (If exchange is slow)Predictive
Biological Relevance Low (Solid state packing forces)High (Mimics physiological solution)Variable (Depends on solvation model)
Key Limitation Crystal packing can "freeze" the minor tautomer.[1]Rapid proton exchange broadens peaks.[1]Accuracy depends on functional (e.g., M06-2X).[1]
Cost/Throughput High Cost / Low ThroughputMedium Cost / Medium ThroughputLow Cost / High Throughput
Critical Metric

vs

bond length

(Amide

-260 ppm vs Imide

-180 ppm)

implies equilibrium.[1]

Part 3: Experimental Protocols

Protocol A: The "Gold Standard" NMR Workflow ( -HMBC)

Direct detection of


 is insensitive.[1] Instead, use 

HMBC
(Heteronuclear Multiple Bond Correlation) to indirectly detect nitrogen shifts using proton sensitivity.[1]

Rationale: The chemical shift difference between an amino-type nitrogen (sulfonamide) and an imino-type nitrogen (sulfonimide) is massive (~60–100 ppm), making this the most definitive solution-state method.[1]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–20 mg of the derivative in 0.6 mL of DMSO-

    
      (favors imido) and a separate sample in CDCl
    
    
    
    (favors amido).
    • Tip: Ensure solvents are anhydrous to minimize proton exchange with water.[1]

  • Temperature Control: Set the probe temperature to 273 K (0°C) or lower.

    • Why? Lowering temperature slows the proton exchange rate (

      
      ), sharpening the signals of distinct tautomers rather than a weighted average.[1]
      
  • Acquisition: Run a

    
     HMBC experiment optimized for long-range couplings (
    
    
    
    ).
  • Analysis:

    • Sulfonamide (

      
      ):  Look for 
      
      
      
      in the range of -240 to -260 ppm (relative to nitromethane).[1]
    • Sulfonimide (

      
      ):  Look for 
      
      
      
      in the range of -150 to -190 ppm .[1]
    • Note: If you see a single peak shifting between the two ranges based on solvent, you are observing a fast-exchange average.[1]

Protocol B: DFT Validation (In Silico)

Experimental data should always be cross-referenced with calculated energy barriers to confirm thermodynamic feasibility.[1]

Step-by-Step Methodology:

  • Structure Build: Construct both tautomers in a visualizer (e.g., GaussView).[1]

  • Optimization: Run geometry optimization using M06-2X/6-311+G(d,p) .[1][3]

    • Why M06-2X? It handles non-covalent interactions and dispersion forces better than B3LYP for heterocyclic systems.

  • Solvation: Apply the SMD (Solvation Model based on Density) model for water and chloroform.

  • Frequency Calculation: Confirm minima (no imaginary frequencies) and calculate Gibbs Free Energy (

    
    ).
    
  • Interpretation:

    • If

      
      , expect a mixture in solution.[1]
      
    • If

      
      , the lower energy form will exist exclusively.[1]
      

Part 4: Strategic Decision Matrix

Use this workflow to select the correct analytical technique based on your compound's physical state and solubility.

DecisionMatrix Start Start: Characterize Tautomer Soluble Is the compound soluble? Start->Soluble YesSol Yes Soluble->YesSol NoSol No (Solid Only) Soluble->NoSol NMR_Path Run 1H NMR at 298K YesSol->NMR_Path Solid_Path SS-NMR (15N CPMAS) NoSol->Solid_Path XRay Single Crystal X-Ray NoSol->XRay Broad Are NH peaks broad/averaged? NMR_Path->Broad VT_NMR Perform VT-NMR (250K-273K) + 15N-HMBC Broad->VT_NMR Yes Standard Standard Assignment Broad->Standard No DFT_Check Validate with DFT (M06-2X/SMD) VT_NMR->DFT_Check XRay->DFT_Check

Figure 2: Strategic workflow for tautomer assignment.

References

  • Chourasiya, S. S., et al. (2017).[1][4] Sulfonamide vs. sulfonimide: Tautomerism and electronic structure analysis of N-heterocyclic arenesulfonamides. New Journal of Chemistry. Link

  • Alkorta, I., et al. (2021).[1] Tautomerism and IR spectroscopy of arylsulfonamides by quantum mechanical calculations. Journal of Molecular Structure. Link[1]

  • Moser, A. (2008).[1][5] Differentiating Tautomers using 15N chemical shift information. ACD/Labs. Link

  • Johnston, J. C., & Maria, P. (2011).[1] 15N NMR Spectroscopy as a method for comparing the rates of imidization. NASA Technical Reports. Link

  • Perlovich, G. L., et al. (2014).[1] Sulfonamide–Sulfonimide Tautomerism: Thermodynamic and Structural Aspects. Journal of Chemical & Engineering Data. Link[1]

Sources

Safety Operating Guide

Personal protective equipment for handling N-methylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 6601-37-2 | Formula:


Role:  Senior Application Scientist
Date:  October 26, 2023[1][2]
Executive Safety Profile

N-methylethane-1-sulfonamide is a secondary sulfonamide intermediate commonly used in the synthesis of pharmaceutical agents and agrochemicals.[1][2] While often categorized primarily as an irritant, its structural classification as a sulfonamide necessitates a higher tier of vigilance regarding immune sensitization and respiratory tract irritation .[1][2]

Unlike simple solvents, sulfonamide intermediates possess a "sticky" hazard profile—they can adhere to surfaces and PPE, increasing the risk of secondary exposure.[1] This guide moves beyond the basic Safety Data Sheet (SDS) to provide an operational framework for researchers handling this compound in synthesis workflows (e.g., amidation, nucleophilic substitution).

Core Hazard Directives (GHS Classifications):

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1][2]

  • Skin/Eye Irritation: Category 2/2A (H315, H319) - Causes serious irritation.[1][2]

  • STOT-SE: Category 3 (H335) - Respiratory tract irritation.[1][2]

  • Sensitization Warning: While specific sensitization data for this CAS may be limited, handle as a potential sulfonamide sensitizer .[1][2] Avoid all skin contact.[1][2][3][4]

Personal Protective Equipment (PPE) Matrix

Rationale: Standard nitrile gloves often provide insufficient protection against prolonged contact with polar organic sulfonamides.[1][2] The following system uses a "Time-to-Failure" approach.

PPE ComponentSpecificationOperational Logic (The "Why")
Hand Protection (Primary) Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Sulfonamides can permeate thin nitrile.[1][2] The outer glove acts as a sacrificial barrier.[1][2] If the outer glove is splashed, strip and replace immediately.[1]
Hand Protection (High Risk) Laminate Film (Silver Shield/4H) Required for: Spill cleanup or handling pure bulk liquid (>100mL).[1][2] Laminates offer >4hr breakthrough time against sulfonamides/sulfones.[1][2]
Eye/Face Protection Chemical Splash Goggles (Not Safety Glasses)This compound (likely a viscous liquid or low-melting solid) is sticky.[1][2] Safety glasses allow vapor/dust entry from the side.[1][2] Goggles seal the ocular cavity.[1][2]
Respiratory Protection P100/OV Combo Cartridge (If outside hood)Primary Control: Fume hood.[1][2] Secondary: If weighing powders or handling hot liquids outside containment, use a half-face respirator with Organic Vapor/Particulate filters.[1][2]
Body Protection Tyvek® Lab Coat (or equivalent impervious apron)Cotton lab coats absorb sulfonamides, creating a long-term exposure source against your street clothes.[1][2] Use disposable sleeves for high-volume transfer.[1][2]
Engineering Controls & Handling Protocol

Objective: Isolate the researcher from the chemical using the "Concentration Gradient" principle—keeping the highest concentration furthest from the breathing zone.[2]

A. The "Hot Zone" Setup (Fume Hood)[1][2]
  • Sash Height: Maintain at working height (approx. 18 inches).

  • Airflow Check: Verify face velocity is 80–100 fpm.

  • Deck Prep: Line the hood surface with an absorbent, plastic-backed mat.[1][2] This captures drips of the viscous sulfonamide, preventing it from drying into a fine, inhalable dust later.[1]

B. Operational Workflow: Charging a Reaction Vessel

Scenario: Adding N-methylethane-1-sulfonamide to a reaction flask.[1][2]

  • Weighing:

    • Liquid: Tare the syringe/addition funnel inside the hood.[1][2] Do not transport open containers across the lab.

    • Solid: Use a disposable anti-static weighing boat.[1][2] Static can cause sulfonamide dust to "jump" onto gloves.[1][2]

  • Transfer:

    • Avoid using metal spatulas if possible; use disposable polypropylene to reduce cross-contamination during washing.[1][2]

    • If heating is required to melt the substance (low melting point), use a heat block, never an open flame, to prevent thermal decomposition (

      
       fumes).[1][2]
      
  • Decontamination:

    • Wipe the exterior of the flask with a solvent-dampened Kimwipe (Ethanol or DCM) before removing it from the hood.[1][2]

    • Dispose of the wipe as hazardous waste immediately.[1][2]

Visualizing the Safety Workflow

The following diagram illustrates the "Safe Handling Loop," emphasizing the critical decision points for PPE change-outs.

SafeHandling Start Start: Risk Assessment (Check CAS 6601-37-2 SDS) CheckState Check Physical State (Liquid vs. Solid) Start->CheckState Donning Don PPE: Double Nitrile + Goggles (Tyvek Sleeves if >10g) CheckState->Donning HoodPrep Engineering Control: Fume Hood Check (Absorbent Mat Down) Donning->HoodPrep Action Active Handling (Weighing/Transfer) HoodPrep->Action Splash Splash or Dust Contact on Gloves? Action->Splash ChangeGloves STOP: Doff Outer Glove Wash Inner Glove Don New Outer Splash->ChangeGloves YES (Immediate Action) Cleanup Decontamination: Wipe Containers with EtOH Dispose Wipes as HazWaste Splash->Cleanup NO ChangeGloves->Action Resume End Process Complete Cleanup->End

Caption: Operational logic flow for handling sulfonamide intermediates, prioritizing immediate glove replacement upon contamination.

Waste & Disposal Logistics

Scientific Integrity Note: Never dispose of sulfonamides down the drain.[1][2] Even small quantities can disrupt microbial activity in water treatment plants or contribute to antibiotic resistance profiles in the environment.[1][2]

  • Segregation:

    • Classify as "Non-Halogenated Organic Waste" (unless mixed with halogenated solvents like DCM).[1][2]

    • Labeling: Explicitly write "Contains Sulfonamide" on the waste tag.[1][2] This alerts waste handlers to the potential sensitization hazard.[1][2]

  • Container Rinsing:

    • Triple rinse empty containers with Ethanol or Acetone.[1][2]

    • Crucial: Collect the first two rinses into the hazardous waste stream.[1][2] Do not pour rinsate down the sink.[1][2]

  • Spill Management:

    • Solid: Do not dry sweep (creates dust).[1][2] Cover with wet paper towels, then scoop.[1][2]

    • Liquid: Absorb with vermiculite or sand.[1][2] Do not use combustible materials (sawdust) as sulfonamides can release toxic gases (

      
      ) if ignited.[1][2]
      
References
  • PubChem. (2023).[1][2] N-methylethane-1-sulfonamide (CID 11105495) - Safety and Hazards. National Library of Medicine.[1][2] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1][2] [Link][1][2]

  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1][2] [Link]

  • European Chemicals Agency (ECHA). (2023).[1][2][5] C&L Inventory: N-methylethanesulfonamide. [Link][1][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.